15-Methylprostaglandin E1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H36O5 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/t16-,17-,19-,21+/m1/s1 |
InChI Key |
OMNFCPCBKCERJP-ZJSJBZJDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 15-Methylprostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Methylprostaglandin E1 (15-methyl PGE1) is a synthetic analog of the naturally occurring Prostaglandin (B15479496) E1 (PGE1). The introduction of a methyl group at the carbon-15 (B1200482) position sterically hinders the enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the biological inactivation of prostaglandins (B1171923). This structural modification significantly enhances the metabolic stability, oral bioavailability, and duration of action of the molecule, making it a subject of interest for various therapeutic applications. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including a plausible multi-step synthesis pathway, general experimental protocols, and a discussion of its mechanism of action. As detailed experimental data for the synthesis of this specific analog is not extensively published, this guide consolidates information from the synthesis of closely related prostaglandins to present a scientifically grounded approach.
Introduction to this compound
Prostaglandin E1 is a lipid autacoid derived from dihomo-γ-linolenic acid that exhibits a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and cytoprotection. However, its therapeutic potential is limited by rapid metabolism in vivo, primarily through oxidation of the C-15 hydroxyl group by 15-PGDH.[1] The synthesis of 15-methyl PGE1 is a strategic approach to overcome this limitation. By blocking this metabolic pathway, 15-methyl PGE1 maintains its biological activity for a longer period. This enhanced stability is a critical attribute for the development of orally active prostaglandin-based therapeutics.
Chemical Synthesis Pathway
The presented pathway is a conceptual representation based on these established methods.
Retrosynthetic Analysis
A common strategy for prostaglandin synthesis involves the convergent assembly of three key fragments: the cyclopentanone (B42830) core, the alpha-chain, and the omega-chain. The retrosynthesis of this compound can be envisioned as follows:
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis Pathway
The forward synthesis would involve the sequential addition of the alpha and omega chains to a protected cyclopentenone core. The introduction of the methyl group at the C-15 position is a critical step, typically achieved through the use of a Grignard or organoaluminum reagent on a corresponding ketone precursor.
Caption: A plausible chemical synthesis pathway for this compound.
Experimental Protocols (General Methodologies)
Detailed, step-by-step experimental protocols for the synthesis of this compound are not readily found in published literature. The following are generalized procedures for key transformations in prostaglandin synthesis, which would be adapted and optimized for the specific synthesis of 15-methyl PGE1.
Corey Lactone Preparation and Modification (Hypothetical)
The Corey lactone is a versatile intermediate in prostaglandin synthesis. Its preparation often starts from cyclopentadiene (B3395910) and involves a series of stereocontrolled reactions.
-
Diels-Alder Reaction: Cyclopentadiene reacts with a suitable dienophile to establish the bicyclic core.
-
Baeyer-Villiger Oxidation: A ketone is converted to a lactone.
-
Protection and Functional Group Manipulations: Hydroxyl groups are protected (e.g., as silyl (B83357) ethers) and other functional groups are introduced or modified to prepare for the attachment of the side chains.
Alpha-Chain Installation via Wittig Reaction
The seven-carbon alpha-chain is typically introduced using a Wittig reaction.
-
Phosphonium (B103445) Ylide Preparation: A suitable phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) is treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) to generate the corresponding ylide.
-
Wittig Reaction: The ylide is reacted with the aldehyde functionality on the protected Corey lactone derivative to form the cis-double bond of the alpha-chain.
-
Esterification: The carboxylic acid of the alpha-chain is typically protected as a methyl or ethyl ester for subsequent steps.
Omega-Chain Installation and C-15 Methylation
The omega-chain, containing the C-15 methyl group, is introduced via conjugate addition to an enone intermediate.
-
Enone Formation: The protected prostaglandin core with the alpha-chain is oxidized to the corresponding cyclopentenone.
-
Organocuprate Preparation: A vinyl lithium or vinyl Grignard reagent derived from the omega-chain precursor is reacted with a copper(I) salt to form a Gilman cuprate.
-
Conjugate Addition: The organocuprate is reacted with the cyclopentenone to add the omega-chain.
-
C-15 Methylation: The C-15 ketone is then reacted with a methylating agent like methylmagnesium bromide or trimethylaluminum to generate the tertiary alcohol. This reaction needs to be carefully controlled to achieve the desired stereochemistry.
Deprotection and Purification
The final steps involve the removal of all protecting groups to yield this compound.
-
Silyl Ether Deprotection: Fluoride-based reagents (e.g., tetrabutylammonium (B224687) fluoride) are commonly used to remove silyl protecting groups.
-
Ester Hydrolysis: The methyl or ethyl ester of the alpha-chain is hydrolyzed to the carboxylic acid using a base (e.g., lithium hydroxide) followed by acidic workup.
-
Purification: The final product is purified using chromatographic techniques such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC).
Quantitative Data
Specific quantitative data for each step of the this compound synthesis is not available in a consolidated format. The following table provides an illustrative example of the type of data that would be collected and optimized for each step in a typical prostaglandin synthesis.
| Step | Reaction | Key Reagents | Typical Yield (%) | Key Parameters to Optimize |
| 1 | Alpha-Chain Installation | Wittig reagent, Base | 70-90 | Temperature, Solvent, Base |
| 2 | Enone Formation | Oxidizing agent (e.g., PCC, Swern) | 80-95 | Temperature, Reaction time |
| 3 | Omega-Chain Addition | Organocuprate | 60-80 | Cuprate stoichiometry, Temperature |
| 4 | C-15 Methylation | CH₃MgBr or Al(CH₃)₃ | 50-70 | Stoichiometry, Temperature |
| 5 | Deprotection | TBAF, LiOH | 80-95 | Reaction time, pH |
Note: These are representative yields for similar reactions in prostaglandin synthesis and would require empirical validation for the specific synthesis of this compound.
Mechanism of Action and Signaling Pathway
This compound, like other PGE1 analogs, exerts its biological effects by binding to and activating specific G-protein coupled receptors known as prostaglandin E receptors (EP receptors). There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are coupled to different intracellular signaling pathways.
Caption: General signaling pathway of this compound.
The specific cellular response depends on the EP receptor subtype expressed in the target tissue. For example, activation of EP2 and EP4 receptors typically leads to an increase in intracellular cyclic AMP (cAMP) levels, resulting in smooth muscle relaxation (vasodilation). Conversely, activation of the EP1 receptor is coupled to an increase in intracellular calcium, leading to smooth muscle contraction. The diverse physiological effects of 15-methyl PGE1 are a consequence of the widespread distribution and differential signaling of these EP receptor subtypes.
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound involves several key stages, from initial synthesis to final product analysis.
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
The chemical synthesis of this compound represents a significant advancement in medicinal chemistry, offering a metabolically stable analog of PGE1 with enhanced therapeutic potential. While a detailed, step-by-step protocol with extensive quantitative data is not publicly available, this guide provides a robust framework based on established principles of prostaglandin synthesis. The outlined synthetic pathway, general experimental methodologies, and discussion of the mechanism of action serve as a valuable resource for researchers and professionals in the field of drug development. Further research and process optimization are necessary to develop a scalable and efficient synthesis for this promising therapeutic agent.
References
The Genesis of a Potent Anti-Secretory Agent: A Technical Guide to the Discovery and History of 15-Methylprostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and history of 15-Methylprostaglandin E1, a synthetic analog of Prostaglandin (B15479496) E1 (PGE1). It details the scientific rationale behind its development, its chemical synthesis, and the key experimental findings that established its potent gastric anti-secretory and cytoprotective properties. This document includes a historical overview of the pivotal role of The Upjohn Company in prostaglandin research, detailed experimental methodologies from seminal studies, and a summary of quantitative data. Signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this significant advancement in gastroenterology and pharmacology.
Introduction: The Quest for a Stable Prostaglandin Analog
The natural prostaglandins (B1171923), particularly Prostaglandin E1 (PGE1), were identified in the mid-20th century as potent endogenous compounds with a wide array of biological activities. Early research revealed their significant effects on smooth muscle contraction, blood pressure regulation, and inflammation. Of particular interest to researchers was the potent ability of PGE1 to inhibit gastric acid secretion. However, the therapeutic potential of natural PGE1 was severely limited by its rapid metabolic inactivation in the body, primarily through oxidation of the C-15 hydroxyl group. This led to a very short biological half-life, rendering it impractical for oral administration and long-term therapeutic use.
This challenge spurred a focused effort in medicinal chemistry to develop synthetic analogs of PGE1 that could resist metabolic degradation while retaining or even enhancing its desirable biological activities. The Upjohn Company, a pharmaceutical firm with a significant research and development program in the 1960s and 1970s, was at the forefront of this endeavor.[1][2][3] Their extensive investment in prostaglandin research laid the groundwork for the development of numerous synthetic analogs, including the subject of this guide, this compound.
The primary hypothesis driving this research was that modification at the C-15 position could sterically hinder the dehydrogenase enzyme responsible for its oxidation, thereby prolonging the compound's duration of action. The introduction of a methyl group at this position was a key strategy explored by Upjohn scientists.
The Discovery and Synthesis of this compound
The seminal work on the synthesis of 15-methylprostaglandins was published in 1974 by a team of researchers at The Upjohn Company: E.W. Yankee, U. Axen, and G.L. Bundy.[4] Their paper in the Journal of the American Chemical Society detailed the total synthesis of these novel compounds. The synthesis of the 15(S)-15-methyl analog of PGE1, in particular, represented a significant breakthrough.
Rationale for the 15-Methyl Modification
The rationale for introducing a methyl group at the C-15 position was based on an understanding of prostaglandin metabolism. The primary route of inactivation of PGE1 is the enzymatic oxidation of the C-15 hydroxyl group to a ketone. By replacing the hydrogen atom at C-15 with a methyl group, the Upjohn team aimed to create a tertiary alcohol that would be resistant to this oxidation. This structural modification was predicted to significantly increase the biological half-life and oral bioavailability of the prostaglandin analog.
Chemical Synthesis Workflow
The synthesis of this compound was a multi-step process that built upon the established methodologies for prostaglandin synthesis at the time. A key intermediate in the Upjohn synthesis was a bicyclic lactone. The introduction of the 15-methyl group was a critical step in the synthetic pathway.
Biological Activity and Pharmacological Profile
Following the successful synthesis of this compound, extensive biological testing was conducted to evaluate its pharmacological properties, particularly its effects on gastric acid secretion and its potential for treating peptic ulcers.
Potent Inhibition of Gastric Acid Secretion
Early studies in animal models, particularly in dogs with Heidenhain pouches (a surgically created pouch of the stomach that is isolated from the main stomach but retains its vagal nerve supply), demonstrated the potent anti-secretory effects of this compound. These studies revealed that the 15-methyl analog was significantly more potent and had a longer duration of action compared to the parent compound, PGE1.
Subsequent studies in human volunteers confirmed these findings. Orally administered 15(R)-15-methyl prostaglandin E2 (also known as arbaprostil) was shown to be a potent inhibitor of meal-stimulated gastric acid secretion, with an ED50 (the dose that inhibits acid output by 50%) as low as approximately 140 ng/kg.[5]
Table 1: Inhibition of Pentagastrin-Stimulated Gastric Acid Output in Humans by 15(R)-15-Methylprostaglandin E2
| Dose (µg, intragastric) | Mean Inhibition (%) |
| 80 (free acid) | 24 ± 11 |
| 140 (free acid) | 49 ± 7 |
| 200 (free acid) | 44 ± 9 |
| 400 (free acid) | 76 ± 12 |
| 80 (methyl ester) | 35 ± 2 |
| 140 (methyl ester) | 54 ± 5 |
| 200 (methyl ester) | 64 ± 8 |
| Data from a study on healthy male volunteers.[6] |
Cytoprotective Effects
In addition to its potent anti-secretory activity, this compound was also found to possess significant "cytoprotective" properties. This term was coined to describe the ability of prostaglandins to protect the gastric mucosa from injury induced by various noxious agents, such as absolute ethanol (B145695), strong acids and bases, and hypertonic salt solutions.[5] This cytoprotective effect was observed at doses that were not sufficient to inhibit gastric acid secretion, suggesting a mechanism of action independent of acid suppression. The proposed mechanisms of cytoprotection include stimulation of mucus and bicarbonate secretion, maintenance of mucosal blood flow, and a direct effect on the gastric epithelial cells to increase their resistance to injury.[5]
Mechanism of Action: Interaction with Prostaglandin E Receptors
This compound, like its parent compound PGE1, exerts its biological effects by binding to and activating specific G-protein coupled receptors known as prostaglandin E (EP) receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways.
-
EP1 Receptor: Coupled to Gq, leading to an increase in intracellular calcium.
-
EP2 Receptor: Coupled to Gs, leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3 Receptor: Primarily coupled to Gi, leading to a decrease in intracellular cAMP.
-
EP4 Receptor: Coupled to Gs, leading to an increase in intracellular cAMP.
The anti-secretory effect of this compound on gastric parietal cells is primarily mediated through the activation of EP3 receptors, which inhibits adenylyl cyclase and reduces cAMP levels, thereby suppressing the proton pump. The cytoprotective effects are thought to be mediated by a combination of EP receptor subtypes, leading to increased mucus and bicarbonate secretion and enhanced mucosal blood flow.
Key Experimental Protocols
The following sections provide an overview of the methodologies used in the foundational studies of this compound.
Chemical Synthesis of this compound (General Outline)
The detailed experimental procedures for the total synthesis of 15-methylprostaglandins are described in the 1974 publication by Yankee, Axen, and Bundy.[4] The following is a generalized outline of the key steps:
-
Starting Material: The synthesis typically begins with a readily available starting material that can be converted into a key bicyclic lactone intermediate.
-
Protection of Functional Groups: Hydroxyl and ketone functionalities are protected using appropriate protecting groups to prevent unwanted side reactions during subsequent steps.
-
Side-Chain Introduction: The upper side chain is introduced, often using a Wittig reaction or a related olefination method.
-
Formation of the C-15 Ketone: The hydroxyl group at C-15 of a prostaglandin A (PGA) analog is oxidized to a ketone.
-
15-Methylation: The C-15 ketone is reacted with a methyl Grignard reagent (CH3MgBr) or a similar organometallic reagent to introduce the methyl group and form a tertiary alcohol. This step is crucial and often results in a mixture of stereoisomers at the C-15 position.
-
Separation of Stereoisomers: The different stereoisomers are separated using chromatographic techniques.
-
Functional Group Transformations: The intermediate is then converted to the desired prostaglandin E series through a series of reduction and oxidation steps.
-
Deprotection: The protecting groups are removed to yield the final this compound.
-
Purification: The final product is purified by chromatography.
Heidenhain Pouch Dog Assay for Gastric Acid Secretion
This in vivo model was instrumental in determining the anti-secretory potency of prostaglandin analogs.
-
Animal Model: Female mongrel dogs are surgically prepared with a Heidenhain pouch, a denervated pouch of the fundic portion of the stomach.
-
Stimulation of Acid Secretion: A continuous intravenous infusion of a secretagogue, such as histamine (B1213489) or pentagastrin, is administered to induce a stable baseline of gastric acid secretion.
-
Drug Administration: this compound is administered, typically intravenously or orally.
-
Sample Collection: Gastric juice from the pouch is collected at regular intervals.
-
Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH. The total acid output is then calculated.
-
Data Interpretation: The percentage inhibition of acid secretion is calculated by comparing the acid output after drug administration to the baseline secretion.
Conclusion and Historical Perspective
The discovery and development of this compound was a landmark achievement in medicinal chemistry and pharmacology. It demonstrated the feasibility of designing synthetic analogs of natural compounds with significantly improved therapeutic profiles. The work of the scientists at The Upjohn Company not only led to a new class of potent anti-secretory agents but also deepened the understanding of prostaglandin biology and its therapeutic potential.[1][3] The insights gained from the development of this compound paved the way for other successful prostaglandin analogs, such as misoprostol, which have had a lasting impact on the treatment of gastrointestinal disorders. This in-depth guide serves as a testament to the ingenuity and rigorous scientific investigation that transformed a fleeting endogenous molecule into a valuable therapeutic tool.
References
- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 2. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. Total synthesis of 15-methylprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytoprotection by prostaglandin occurs in spite of penetration of absolute ethanol into the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. upjohn.net [upjohn.net]
An In-depth Technical Guide on Prostaglandin E1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature and database searches did not yield specific quantitative receptor binding affinity data (e.g., Ki, IC50, Kd values) for 15-Methylprostaglandin E1. This guide provides a comprehensive overview of the receptor binding characteristics of the parent compound, Prostaglandin (B15479496) E1 (PGE1), and its analogs, which serves as a valuable reference for understanding the potential interactions of this compound.
Prostaglandin E1 (PGE1), also known as alprostadil, is a naturally occurring prostanoid that exerts a wide range of physiological effects by interacting with a family of G-protein coupled receptors known as EP receptors.[1][2] There are four subtypes of the EP receptor: EP1, EP2, EP3, and EP4, each with distinct signaling pathways and tissue distribution.[3][4] The affinity of PGE1 and its analogs for these receptor subtypes dictates their specific biological activities.
Data Presentation: Prostaglandin E1 and Analog Receptor Binding Affinity
The following table summarizes the binding affinities of Prostaglandin E1 and a synthetic analog, Misoprostol, for the various mouse and human EP receptor subtypes. This data is crucial for understanding the selectivity and potential therapeutic applications of these compounds.
| Compound | Receptor Subtype | Species | Binding Affinity (Ki) |
| Prostaglandin E1 | EP1 | Mouse | 36 nM[5] |
| Prostaglandin E1 | EP2 | Mouse | 10 nM[5] |
| Prostaglandin E1 | EP3 | Mouse | 1.1 nM[5] |
| Prostaglandin E1 | EP4 | Mouse | 2.1 nM[5] |
| Prostaglandin E1 | IP | Mouse | 33 nM[5] |
| Misoprostol | EP1 | Human | >10,000 nM |
| Misoprostol | EP2 | Human | 1,300 nM |
| Misoprostol | EP3 | Human | 220 nM |
| Misoprostol | EP4 | Human | 470 nM |
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[6] There are three main types of radioligand binding assays: saturation, competitive, and kinetic assays.[6] A competitive binding assay is commonly used to determine the relative affinities (Ki values) of unlabeled test compounds.
Objective: To determine the binding affinity of a test compound (e.g., this compound) for a specific EP receptor subtype.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target EP receptor subtype.
-
Radioligand: A radioactively labeled ligand known to bind to the target receptor with high affinity and specificity (e.g., [3H]-PGE2).
-
Test Compound: Unlabeled compound of interest (e.g., this compound).
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure the amount of radioactivity.
Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration of the membrane preparation is determined.
-
-
Binding Assay:
-
A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the assay buffer.
-
The incubation is carried out at a specific temperature and for a sufficient duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter to trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways of EP Receptors
The four EP receptor subtypes couple to different G-proteins and activate distinct downstream signaling cascades.
Caption: Signaling pathways of the four EP receptor subtypes.
Experimental Workflow for a Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay.
Caption: Workflow of a radioligand competition binding assay.
References
- 1. Alprostadil | C20H34O5 | CID 5280723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ChEMBL - ChEMBL [ebi.ac.uk]
The Pharmacokinetic Profile of 15-Methylprostaglandin E1: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methylprostaglandin E1 (15-mPGE1) is a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), a naturally occurring eicosanoid with a wide range of physiological effects. The introduction of a methyl group at the C-15 position is a strategic modification designed to hinder enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase, the primary route of prostaglandin inactivation. This structural alteration is intended to prolong the compound's half-life and enhance its biological activity. Understanding the pharmacokinetics of 15-mPGE1 in preclinical animal models is crucial for predicting its behavior in humans and for the development of safe and effective therapeutic applications.
This technical guide provides a comprehensive overview of the available pharmacokinetic data for 15-mPGE1 and its closely related analogs in key animal models used in drug development. Due to the limited availability of direct and complete pharmacokinetic studies on 15-mPGE1, this paper also incorporates data from studies on PGE1 and other synthetic prostaglandin E analogs to provide a broader context and comparative analysis. The guide details experimental methodologies, presents quantitative data in structured tables, and visualizes relevant biological pathways to facilitate a deeper understanding for researchers and drug development professionals.
Pharmacokinetics of this compound and Related Analogs
The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). While comprehensive ADME data for 15-mPGE1 is not extensively published, studies on PGE1 and other analogs provide valuable insights into its expected behavior.
Absorption
The route of administration significantly influences the absorption of prostaglandins (B1171923). Studies on various prostaglandin analogs indicate that they can be administered via intravenous, subcutaneous, oral, and topical routes. For instance, a study in rats investigated the effects of subcutaneous injections of (15S)-15-methylprostaglandin E1[1]. Another study in dogs examined the intestinal absorption of 15(S)-15-methyl prostaglandin F2alpha and its methyl esters, suggesting that these compounds are absorbed from the jejunum[2].
Distribution
Following absorption, prostaglandins are distributed throughout the body. The extent of distribution to various tissues is a key pharmacokinetic parameter. Due to rapid metabolism, the distribution of naturally occurring prostaglandins like PGE1 is often limited. However, the modification in 15-mPGE1 is expected to result in a wider distribution.
Metabolism
The primary metabolic pathway for PGE1 involves oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[3]. The methylation at the C-15 position in 15-mPGE1 is specifically designed to inhibit this rapid inactivation, thereby prolonging its metabolic half-life. The metabolism of PGE1 has been studied in various animal tissues, including the lung, kidney, stomach, and jejunum of rats and dogs[3]. In dogs, PGE1 is rapidly biotransformed in the kidneys into less polar metabolites[4].
Excretion
The metabolites of prostaglandins are primarily excreted in the urine. Studies on radiolabeled PGE1 in rats have shown that the majority of the administered dose is excreted via the kidneys[5].
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for Prostaglandin E1 and its analogs in various animal models. It is important to note that direct pharmacokinetic parameters for this compound are scarce in the public domain. The data presented here for PGE1 and other analogs serve as a reference for estimating the potential pharmacokinetic profile of 15-mPGE1.
Table 1: Pharmacokinetic Parameters of Prostaglandin E1 (Alprostadil) in Beagle Dogs Following Intravenous Infusion
| Parameter | Value | Reference |
| Half-life (t½) | ~7 minutes | [6] |
| Metabolite | 13,14-dihydro-15-keto-PGE1 | [3] |
| Metabolite Half-life | 25-34 minutes | [3] |
| Metabolite Clearance | 10-14 ml/kg/min | [3] |
Table 2: Pharmacokinetic Parameters of 16,16-dimethyl Prostaglandin E2 in Mice and Non-Human Primates (NHPs) Following Subcutaneous Administration
| Animal Model | Dose | Cmax | Tmax | AUC (0-inf) | t½ | Reference |
| Mice (C57BL/6J) | 35 µ g/mouse | 1.8 ng/mL | 0.5 h | 2.5 ng·h/mL | 1.1 h | [2] |
| NHPs (Rhesus) | 0.1 mg/kg | 7.68 ng/mL | 1.0 h | 29.20 ng·h/mL | 3.26 h | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible pharmacokinetic data. Below are generalized methodologies based on published studies for prostaglandin analogs, which can be adapted for 15-mPGE1 research.
Animal Models
Commonly used animal models for pharmacokinetic studies of prostaglandins include rats (e.g., Sprague-Dawley, Wistar), dogs (e.g., Beagle), and non-human primates (e.g., Cynomolgus, Rhesus monkeys). The choice of species depends on the specific research question and the relevance of their metabolic pathways to humans.
Drug Administration and Dosing
-
Formulation: 15-mPGE1 is typically dissolved in a suitable vehicle, such as ethanol, and then diluted in a physiologically compatible solution like saline or phosphate-buffered saline (PBS) for administration.
-
Routes of Administration:
-
Intravenous (IV): Bolus injection or continuous infusion into a major vein (e.g., jugular, femoral). This route ensures 100% bioavailability and is used to determine clearance and volume of distribution.
-
Subcutaneous (SC): Injection under the skin, often in the dorsal region. This route is common for sustained release formulations.
-
Oral (PO): Administration via gavage. Bioavailability can be variable due to first-pass metabolism.
-
-
Dose Selection: Doses are typically determined based on preliminary efficacy and toxicity studies. For pharmacokinetic studies, a range of doses may be used to assess dose proportionality.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. Common sampling sites include the tail vein (rats), jugular or cephalic vein (dogs), and femoral or saphenous vein (monkeys). To prevent coagulation, blood is collected in tubes containing an anticoagulant (e.g., EDTA, heparin).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Tissue Sampling: For tissue distribution studies, animals are euthanized at various time points, and organs of interest are collected, weighed, and homogenized for drug concentration analysis.
Analytical Methods
The quantification of 15-mPGE1 in biological matrices requires highly sensitive and specific analytical methods due to its low concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of prostaglandins and their metabolites in biological samples. It offers high sensitivity, specificity, and throughput.
-
Sample Preparation: Typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the plasma or tissue homogenates.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other components.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of the analyte to increase its volatility and thermal stability. It is also a highly sensitive and specific technique.
Mandatory Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A typical experimental workflow for a preclinical pharmacokinetic study of this compound.
Signaling Pathway of Prostaglandin E1
Prostaglandin E1 exerts its effects by binding to specific G-protein coupled receptors known as EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4. This compound is expected to interact with these same receptors, initiating downstream signaling cascades.
Caption: Simplified signaling pathways of Prostaglandin E1 mediated by EP receptors.
Conclusion
This technical guide has synthesized the currently available information on the pharmacokinetics of this compound in animal models. While direct and comprehensive data for 15-mPGE1 remain limited, the extensive research on PGE1 and other synthetic analogs provides a solid foundation for predicting its pharmacokinetic behavior. The methylation at the C-15 position is anticipated to significantly reduce metabolic inactivation, leading to a longer half-life and potentially greater systemic exposure compared to its parent compound.
For researchers and drug development professionals, the provided experimental protocols and analytical methodologies offer a practical framework for designing and conducting robust preclinical pharmacokinetic studies. The visualization of the experimental workflow and the signaling pathways aims to provide a clear and concise understanding of the key processes involved. Further research is warranted to generate specific and detailed pharmacokinetic data for 15-mPGE1 across multiple animal species to facilitate its clinical translation and therapeutic application.
References
- 1. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo disposition of prostaglandin E1 via pharmacokinetic characterization of its pulmonary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 15-Methylprostaglandin E1 and Prostaglandin E1
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E1 (PGE1), an endogenous eicosanoid, and its synthetic analog, 15-Methylprostaglandin E1 (15-Methyl PGE1), are potent biologically active lipids that mediate a wide array of physiological and pharmacological effects. Both compounds exert their actions through the same family of E-prostanoid (EP) receptors, yet their clinical applications and overall potency differ significantly. This divergence is primarily attributed to a single structural modification: the methylation at the C-15 position. This guide provides a comprehensive comparison of their biological activities, focusing on their structure-activity relationship, metabolic stability, receptor interaction, and downstream signaling pathways. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction: Structure, Metabolism, and Potency
Prostaglandin E1 is a naturally occurring prostaglandin derived from the metabolism of dihomo-γ-linolenic acid (DGLA).[1][2] It is involved in numerous physiological processes, including vasodilation, smooth muscle relaxation, inhibition of platelet aggregation, and modulation of inflammation.[3][4][5] However, the therapeutic utility of native PGE1 is limited by its rapid metabolic inactivation. The primary metabolic pathway involves the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at the C-15 position, rendering the molecule biologically inactive.[6]
To overcome this limitation, synthetic analogs were developed. This compound is a structurally similar analog where a methyl group is added at the C-15 position. This modification sterically hinders the action of 15-PGDH, thereby preventing rapid metabolism. This increased metabolic stability results in a significantly longer biological half-life and, consequently, enhanced potency and duration of action compared to the parent PGE1 molecule. This core difference underpins the distinct pharmacological profiles and clinical uses of these two compounds.
Mechanism of Action: EP Receptors and Signaling Cascades
Both PGE1 and 15-Methyl PGE1 mediate their effects by acting as agonists on the four G-protein coupled E-prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are distributed differently across various tissues and couple to distinct intracellular signaling pathways, leading to a diversity of cellular responses.[7][8]
-
EP1 Receptor: Couples to Gαq, activating Phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations ([Ca²⁺]i) and the activation of Protein Kinase C (PKC). This pathway is typically associated with smooth muscle contraction.[8]
-
EP2 and EP4 Receptors: Couple to Gαs, activating adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which mediates a variety of downstream effects, most notably smooth muscle relaxation and inhibition of inflammation.[9]
-
EP3 Receptor: Primarily couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10][11] This pathway can counteract the effects of EP2/EP4 stimulation and is involved in processes like inhibiting gastric acid secretion.
The specific biological effect of PGE1 or its analog in a given tissue is determined by the predominant EP receptor subtype expressed in that tissue.
References
- 1. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Structural Analogs of 15-Methylprostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structural analogs of 15-Methylprostaglandin E1 (15-methyl PGE1), a synthetic analog of the naturally occurring Prostaglandin (B15479496) E1. This document details their synthesis, pharmacological activities, and the signaling pathways through which they exert their effects. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided.
Introduction to this compound and its Analogs
Prostaglandin E1 (PGE1) is a potent lipid autacoid involved in a wide range of physiological processes, including vasodilation, inhibition of platelet aggregation, and cytoprotection. However, its therapeutic utility is limited by its rapid in vivo metabolism. The development of this compound was a significant advancement, as the methyl group at the C-15 position sterically hinders oxidation by 15-hydroxyprostaglandin dehydrogenase, thereby increasing the compound's metabolic stability and duration of action.
This guide focuses on key structural analogs of 15-methyl PGE1 that have been developed to further refine its pharmacological profile, including misoprostol (B33685), enisoprost, 16,16-dimethyl PGE1, and 17-phenyl-18,19,20-trinorprostaglandin E1. These modifications primarily aim to enhance oral bioavailability, receptor selectivity, and therapeutic efficacy for various indications, including the prevention of NSAID-induced gastric ulcers and labor induction.
Profiles of Key this compound Structural Analogs
This section details the structure and key features of prominent 15-methyl PGE1 analogs.
Misoprostol
Misoprostol is a synthetic analog of prostaglandin E1 and is widely used for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, and for various obstetric and gynecological indications.[1] Structurally, it is the methyl ester of 15-deoxy-16-hydroxy-16-methyl-PGE1. This modification of relocating the hydroxyl group from C-15 to C-16 and adding a methyl group at C-16 significantly reduces side effects like diarrhea while retaining antisecretory potency and providing oral activity.[2]
Enisoprost
Enisoprost is another synthetic prostaglandin E1 methyl ester analog. It has been investigated for its cytoprotective and anti-secretory effects on the gastric mucosa.
16,16-Dimethyl Prostaglandin E1
16,16-Dimethyl PGE1 is a metabolically stable synthetic analog of PGE1. The introduction of two methyl groups at the C-16 position further enhances its resistance to metabolic degradation.[3] It is a potent inducer of vascular smooth muscle contractions.[3]
17-Phenyl-18,19,20-trinorprostaglandin E1
This analog features a phenyl group at the terminus of the omega side chain, which has been shortened by three carbons ("trinor"). This modification alters its receptor binding profile and pharmacological activity.
Quantitative Pharmacological Data
The biological effects of 15-methyl PGE1 and its analogs are mediated through their interaction with E-prostanoid (EP) receptors, which are G-protein coupled receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to distinct signaling pathways. The following tables summarize the available quantitative data on the binding affinities and functional activities of these analogs at the EP receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Cell Line/Tissue | Reference |
| Misoprostol | EP2 | 34 | - | [3] |
| EP3 | 7.9 | - | [3] | |
| EP4 | 23 | - | [3] | |
| EP3 | 124 ± 15 | Hamster Uterus Homogenates | [4] | |
| Enisoprost | EP3 | 67 ± 3 | Hamster Uterus Homogenates | [4] |
| 16,16-Dimethyl PGE2 | EP2 | ~1 (Kd) | Isolated EP2 Receptors | [5] |
| EP3 | 0.6-3.7 | Mouse EP3 Receptor | [6] | |
| 17-Phenyl trinor PGE2 | EP1 (Mouse) | 14 | Mouse EP1 Receptor | [7] |
| EP3 (Mouse) | 3.7 | Mouse EP3 Receptor | [7] | |
| EP1 (Rat) | 25 | Rat EP1 Receptor | [7] | |
| EP3 (Rat) | 4.3 | Rat EP3 Receptor | [7] | |
| EP4 (Rat) | 54 | Rat EP4 Receptor | [7] |
Note: Data for 16,16-dimethyl PGE1 and 17-phenyl trinor PGE2 are included for comparative purposes as they share key structural modifications with 15-methyl PGE1 analogs.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound analogs.
Synthesis of Misoprostol
A stereospecific synthesis of misoprostol analogs can be achieved through a multi-step process. A key intermediate, an alpha-chain truncated acetylene (B1199291), is obtained via a cuprate/enolate capture procedure on a corresponding cyclopentenone. This is followed by a palladium-catalyzed coupling of the acetylene with an appropriate iodo-butenoate to form a conjugated enyne. The desired diene is then obtained through selective hydrogenation of the enyne using a P-2 nickel catalyst.[2]
Experimental Workflow for Misoprostol Synthesis
References
- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and gastrointestinal pharmacology of a 3E,5Z diene analogue of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of 15-Methylprostaglandin E1 on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of 15-Methylprostaglandin E1 (15-mPGE1), a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), on various types of smooth muscle. Due to the limited availability of specific in vivo quantitative data for 15-mPGE1 in publicly accessible literature, this guide incorporates data from studies on PGE1 and the closely related analog 15-Methylprostaglandin E2 (15-mPGE2) to provide a thorough understanding of the expected physiological effects and mechanisms of action.
Quantitative Data on the Effects of PGE1 and its Analogs on Smooth Muscle
The following tables summarize the quantitative data on the effects of PGE1 and its methyl analogs on uterine, vascular, and gastrointestinal smooth muscle.
Uterine Smooth Muscle
| Compound | Species/Tissue | Dose/Concentration | Effect | Reference |
| PGE1 | Human (mid-pregnant uterus) | 10-5 mol/L | Significant increase in myometrial contractility up to 90 minutes.[1][2] | |
| 15(S)-15-methyl PGE2 | Macaca | Dose-response relationship established | Stimulant of uterine contractility. | [3] |
| PGE1 | Rat (pregnant myometrial strips) | 10⁻⁸ g/mL | Significantly increased contraction.[4] | |
| PGE1 | Rat (pregnant myometrial strips) | 10⁻⁶ g/mL | Large contracture developed.[4] | |
| 15-methyl PGF2α | Human (post-partum) | 0.25 mg infusion | Prompt increase in amplitude and frequency of uterine contractions.[5] |
Vascular Smooth Muscle
| Compound | Species/Tissue | Dose/Concentration | Effect | Reference |
| PGE1 | Human (corpus cavernosum) | 2.5 to 20 µg (intracavernous) | Steep dose-dependent increase in smooth muscle relaxation (erection). | |
| PGE1 | Rat (aortic strips) | 3 µM | 63% maximal relaxation of norepinephrine-contracted aorta.[6] | |
| PGE1 | Rabbit | - | Antagonized pressor responses to adrenaline, noradrenaline, angiotensin, and vasopressin.[7] |
Gastrointestinal and Other Smooth Muscle
| Compound | Species/Tissue | Dose/Concentration | Effect | Reference |
| 15(R)-15-methyl PGE2 | Human (gastric mucosa) | 100 µg orally q.i.d. for 2 months | Increased antral and corpus foveolar thickness by 44% and 51% respectively.[8] | |
| PGE1 | Human | - | Associated with prompt postoperative GI function recovery.[9] | |
| PGE1 | Rabbit (urinary bladder) | - | Contracted bladder smooth muscle.[10] | |
| PGE1 | Rabbit (urethral smooth muscle) | - | Significantly relaxed urethral smooth muscle strips. | |
| PGE1, PGE2, PGF2α | Rabbit (urinary bladder) | - | Contracted smooth muscle strips, with F2α > E2 > E1 in potency. |
Experimental Protocols
The following are detailed, representative protocols for key experiments to assess the in vivo effects of 15-mPGE1 on smooth muscle. These are synthesized from established methodologies and should be adapted to specific research needs and institutional guidelines.
In Vivo Measurement of Uterine Contractility in Rodents
This protocol describes the direct measurement of intrauterine pressure in anesthetized rats or mice to assess the effect of 15-mPGE1 on uterine contractions.
Materials:
-
This compound
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Mikro-Tip® pressure catheter
-
Data acquisition system (e.g., PowerLab)
-
Surgical instruments
-
Warming pad
-
Saline solution
Procedure:
-
Anesthetize the animal and maintain a stable plane of anesthesia.
-
Place the animal on a warming pad to maintain body temperature.
-
Make a midline abdominal incision to expose the uterine horns.
-
Carefully insert the pressure catheter into the lumen of one uterine horn and secure it with a suture.
-
Allow the animal to stabilize for a baseline recording period (e.g., 30 minutes).
-
Administer 15-mPGE1 via the desired route (e.g., intravenous, intraperitoneal, or direct application).
-
Record the intrauterine pressure continuously for a defined period post-administration.
-
Analyze the data for changes in the frequency, amplitude, and duration of uterine contractions.
In Vivo Assessment of Gastrointestinal Motility in Mice
This protocol outlines a method to measure the effect of 15-mPGE1 on whole-gut transit time using a non-absorbable marker.[11][12][13][14]
Materials:
-
This compound
-
Carmine (B74029) red (6% in 0.5% methylcellulose) or charcoal meal (10% in 5% gum acacia)
-
Oral gavage needles
-
Clean cages with wire mesh bottoms
-
Stopwatch
Procedure:
-
Fast the mice for a standardized period (e.g., 4-6 hours) with free access to water.
-
Administer 15-mPGE1 or vehicle control at a predetermined time before the marker.
-
Administer a fixed volume of the carmine red or charcoal meal marker via oral gavage.
-
Place each mouse in a clean cage with a wire mesh bottom and white paper underneath to easily visualize fecal pellets.
-
Record the time of the first appearance of a colored fecal pellet. This is the whole-gut transit time.
-
Alternatively, for upper GI transit, animals can be euthanized at a fixed time point after marker administration, and the distance traveled by the marker in the small intestine can be measured and expressed as a percentage of the total length of the small intestine.[15]
In Vivo Measurement of Vascular Tone in Rats
This protocol describes the measurement of systemic blood pressure and heart rate in response to 15-mPGE1 administration.
Materials:
-
This compound
-
Anesthetic agent
-
Pressure transducer connected to a catheter
-
Data acquisition system
-
Surgical instruments
-
Warming pad
-
Saline solution
Procedure:
-
Anesthetize the rat and place it on a warming pad.
-
Cannulate the carotid artery or femoral artery with a saline-filled catheter connected to a pressure transducer.
-
Allow for a stabilization period to obtain a baseline blood pressure and heart rate.
-
Administer 15-mPGE1 intravenously.
-
Continuously record the arterial blood pressure and heart rate.
-
Analyze the data for changes in mean arterial pressure, systolic pressure, diastolic pressure, and heart rate.
Signaling Pathways
This compound, as an analog of PGE1, is expected to exert its effects on smooth muscle by binding to the same E-prostanoid (EP) receptors. The differential expression of these receptors in various smooth muscle tissues accounts for the diverse physiological responses. The primary signaling pathways are initiated by the coupling of 15-mPGE1 to G-protein coupled receptors, leading to either smooth muscle contraction or relaxation.
Contractile Signaling Pathway (via EP1 and EP3 Receptors)
Activation of EP1 and certain isoforms of EP3 receptors, which are coupled to the Gq family of G-proteins, leads to smooth muscle contraction. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction. DAG activates protein kinase C (PKC), which can further contribute to the contractile response.
Caption: Contractile signaling pathway of 15-mPGE1 via EP1/EP3 receptors.
Relaxant Signaling Pathway (via EP2 and EP4 Receptors)
Activation of EP2 and EP4 receptors, which are coupled to the Gs family of G-proteins, leads to smooth muscle relaxation. This pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA). PKA then phosphorylates several downstream targets, including myosin light chain kinase (MLCK), which inhibits its activity, and various ion channels, leading to a decrease in intracellular Ca2+ concentration. The net effect is a reduction in the phosphorylation of the myosin light chain, resulting in smooth muscle relaxation.
Caption: Relaxant signaling pathway of 15-mPGE1 via EP2/EP4 receptors.
Experimental Workflow for Investigating In Vivo Effects
The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of 15-mPGE1 on smooth muscle.
Caption: General experimental workflow for in vivo smooth muscle studies.
References
- 1. The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of PGE1 and PGE2 on in vitro myometrial contractility and uterine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of 15[S] 15-methyl prostaglandin E2 and F2alpha as stimulants of uterine contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An analysis of the actions of prostaglandin E1 on membrane currents and contraction in uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin I2 mediates contraction and relaxation of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of prostaglandin e1 on responses of smooth muscle to catechol amines, angiotensin and vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Prostaglandin E1 on Patients Undergoing Major Gastrointestinal Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of prostaglandins on the smooth muscle of the urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. ijper.org [ijper.org]
The Role of 15-Methylprostaglandin E1 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methylprostaglandin E1 (15-methyl PGE1) is a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), a member of the prostanoid family of lipid mediators. Prostanoids are well-characterized for their diverse physiological and pathophysiological roles, including regulation of inflammation, smooth muscle tone, and platelet aggregation. The introduction of a methyl group at the C-15 position makes 15-methyl PGE1 more resistant to metabolic degradation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological half-life and enhancing its potency in certain contexts. This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by 15-methyl PGE1, with a focus on its interaction with prostanoid receptors and the subsequent downstream signaling cascades. While direct quantitative data for 15-methyl PGE1 is limited in the public domain, this guide will leverage data from its close structural and functional analog, Misoprostol, to provide a comprehensive overview.
Prostanoid Receptor Interaction and Binding Affinity
Prostaglandins (B1171923) exert their effects by binding to a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors. For PGE1 and its analogs, the primary targets are the EP receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.
Due to the scarcity of direct binding data for 15-methyl PGE1, we present the binding affinities of its close analog, Misoprostol, to the cloned mouse EP receptors. This data provides a strong indication of the likely receptor interaction profile of 15-methyl PGE1.
Table 1: Binding Affinity (Ki) of Misoprostol for Mouse Prostanoid EP Receptors [1]
| Receptor Subtype | Ki (nM) |
| EP1 | 120 |
| EP2 | 250 |
| EP3 | 67 |
| EP4 | 67 |
Data presented is for Misoprostol, a synthetic analog of Prostaglandin E1.
Cellular Signaling Pathways
The activation of EP receptors by 15-methyl PGE1 is expected to trigger one or more downstream signaling pathways, primarily the Gs-coupled adenylyl cyclase pathway or the Gq-coupled phospholipase C pathway.
Gs-Coupled Signaling Pathway: cAMP and Protein Kinase A
The EP2 and EP4 receptors are coupled to the stimulatory G-protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA is a serine/threonine kinase that phosphorylates a multitude of downstream target proteins, leading to changes in gene expression, metabolism, and other cellular functions. Misoprostol has been shown to stimulate cAMP production in leukocytes, supporting the involvement of this pathway.[2]
Gq-Coupled Signaling Pathway: Phospholipase C and Protein Kinase C
The EP1 and some isoforms of the EP3 receptor are coupled to the Gq family of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG cooperatively activate Protein Kinase C (PKC), another serine/threonine kinase that phosphorylates a distinct set of target proteins, influencing processes such as smooth muscle contraction and cell proliferation.
Experimental Protocols
To investigate the role of 15-methyl PGE1 in cellular signaling, several key in vitro assays can be employed. Below are detailed methodologies for assessing receptor binding and the activation of downstream signaling pathways.
Radioligand Binding Assay
This assay is used to determine the binding affinity of 15-methyl PGE1 to its receptors.
Objective: To determine the dissociation constant (Kd) or the inhibition constant (Ki) of 15-methyl PGE1 for prostanoid receptors.
Materials:
-
Cell membranes expressing the prostanoid receptor of interest (e.g., from transfected cell lines).
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
Unlabeled 15-methyl PGE1.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled 15-methyl PGE1.
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.
-
Add the different concentrations of unlabeled 15-methyl PGE1 to the wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data analysis: The data is plotted as the percentage of specific binding versus the log concentration of the unlabeled ligand. The IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of 15-methyl PGE1 to stimulate the production of intracellular cAMP.
Objective: To determine the EC50 of 15-methyl PGE1 for cAMP production.
Materials:
-
Cells expressing the EP receptor of interest.
-
15-methyl PGE1.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).
-
Lysis buffer.
-
cAMP assay kit (e.g., TR-FRET, ELISA, or AlphaScreen-based).
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Seed cells in a multi-well plate (e.g., 384-well) and allow them to attach overnight.
-
Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of 15-methyl PGE1 to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Lyse the cells according to the cAMP assay kit protocol.
-
Perform the cAMP detection assay following the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Data analysis: Generate a dose-response curve by plotting the signal versus the log concentration of 15-methyl PGE1. The EC50, the concentration that produces 50% of the maximal response, is then calculated.
Protein Kinase C (PKC) Activity Assay
This assay determines the ability of 15-methyl PGE1 to activate PKC.
Objective: To measure the effect of 15-methyl PGE1 on PKC activity.
Materials:
-
Cells expressing the EP receptor of interest.
-
15-methyl PGE1.
-
Cell lysis buffer.
-
PKC assay kit (typically containing a specific PKC substrate, ATP, and a method for detecting the phosphorylated substrate).
-
Kinase reaction buffer.
Procedure:
-
Treat cells with varying concentrations of 15-methyl PGE1 for a specific duration.
-
Lyse the cells and collect the cell lysates.
-
Initiate the kinase reaction by adding the cell lysate to a reaction mixture containing the PKC substrate and ATP (often radiolabeled [γ-32P]ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction.
-
Separate the phosphorylated substrate from the unreacted ATP (e.g., by spotting onto phosphocellulose paper and washing).
-
Quantify the amount of phosphorylated substrate, which is proportional to PKC activity. This can be done by scintillation counting if using a radioactive label, or by other detection methods depending on the kit (e.g., fluorescence or colorimetry).
-
Data analysis: Compare the PKC activity in treated cells to that in untreated control cells.
Conclusion
This compound is a stable analog of PGE1 that is expected to exert its biological effects through interaction with prostanoid EP receptors. Based on data from its close analog, Misoprostol, it likely binds to multiple EP receptor subtypes, with a preference for EP3 and EP4. This multi-receptor interaction suggests that 15-methyl PGE1 can activate both the Gs-cAMP-PKA and the Gq-PLC-PKC signaling pathways, leading to a wide range of cellular responses. The prolonged half-life of 15-methyl PGE1 makes it a valuable tool for studying prostaglandin signaling and a potentially potent therapeutic agent. Further research is warranted to fully elucidate the specific binding affinities and signaling potencies of 15-methyl PGE1 at each EP receptor subtype to better understand its precise mechanism of action and to guide the development of novel therapeutics targeting these pathways.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with 15-Methylprostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro studies using 15-Methylprostaglandin E1, a synthetic analog of Prostaglandin (B15479496) E1 (PGE1). This document outlines the mechanism of action, provides detailed experimental protocols for key in vitro assays, and presents reference data from related compounds to guide experimental design.
Introduction
This compound is a structural analog of Prostaglandin E1, a lipid mediator involved in a wide range of physiological processes, including inflammation, immune responses, and smooth muscle contraction. Like other PGE1 analogs, this compound is expected to exert its effects through binding to E-type prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs). The activation of certain EP receptor subtypes (EP2, EP4) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. This signaling cascade mediates many of the cellular responses to PGE1 and its analogs.
These protocols are designed to enable researchers to investigate the in vitro effects of this compound on cellular function, with a focus on its primary signaling pathway and potential downstream consequences.
Quantitative Data Summary
The following tables summarize quantitative data for Prostaglandin E1 and its analogs from various in vitro studies. This information can be used as a reference to establish appropriate concentration ranges for experiments with this compound.
Table 1: In Vitro Immunomodulatory Effects of PGE1 and Analogs
| Compound | Cell Type | Concentration Range | Observed Effect |
| PGE1, Misoprostol, 16,16-dimethyl PGE2 | Mouse Splenocytes | 10⁻⁹ to 10⁻⁶ M | Suppression of Con A blastogenesis and mixed lymphocyte response[1] |
| PGE1, PGE2 | Bovine Polymorphonuclear Cells | Not Specified | Significant suppression of chemiluminescence response[2] |
Table 2: Effects of PGE1 on Myometrial Contractility and cAMP Levels
| Compound | Cell Type/Tissue | Concentration | Observed Effect |
| PGE1 | Human Myometrial Strips | 10⁻⁵ M | Significantly increased in vitro contractility[3][4] |
| PGE1 | Rat Liver Plasma Membranes | EC₅₀ ~10⁻⁷ M | Stimulation of adenylate cyclase[5] |
Table 3: Receptor Binding Affinities of PGE1
| Ligand | Receptor | Tissue/Cell Source | Binding Affinity (Kd) |
| PGE1 | EP₁ | Mouse | ~40 nM |
| PGE1 | PGE Receptor | Canine Small Intestinal Mucosal Membranes | 10.6 nM |
| PGE1 | PGE Receptor | Rat Liver | 1 x 10⁻⁸ M[5] |
Experimental Protocols
Cell Culture and Treatment
This protocol provides a general guideline for culturing cells and treating them with this compound. Specific cell lines and culture conditions should be chosen based on the research question.
Materials:
-
Appropriate cell line (e.g., HEK293 expressing a specific EP receptor, primary immune cells, smooth muscle cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in serum-free or low-serum medium to achieve the desired final concentrations (a starting range of 1 nM to 10 µM is recommended). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the prepared treatment media to the respective wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 15-30 minutes for cAMP assays, 6-24 hours for gene expression or cytokine analysis).
Intracellular cAMP Measurement Assay
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP.
Materials:
-
Treated cells in culture plates
-
cAMP ELISA kit (commercially available from various suppliers)
-
Cell lysis buffer (often included in the kit)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Cell Lysis: After treatment with this compound, remove the treatment medium. Add cell lysis buffer to each well and incubate according to the kit manufacturer's instructions to lyse the cells and release intracellular cAMP.
-
Assay Procedure: Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves:
-
Adding cell lysates and cAMP standards to a microplate coated with a cAMP-specific antibody.
-
Adding a fixed amount of a cAMP-conjugate (e.g., cAMP-HRP).
-
Incubating to allow for competitive binding between the sample/standard cAMP and the cAMP-conjugate for the antibody binding sites.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the bound enzyme-conjugate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance on a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the cAMP standards against their known concentrations. Use the standard curve to determine the concentration of cAMP in the cell lysates. Normalize the cAMP concentration to the total protein concentration in each sample.
Gene Expression Analysis by qPCR
This protocol outlines the steps to measure changes in the expression of target genes downstream of the cAMP pathway (e.g., PTGS2 (COX-2), FOS) using quantitative real-time PCR (qPCR).
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix. Run the reaction in a qPCR instrument using a standard cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on cell viability using the MTT assay.[6]
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
MTT Addition: After the desired treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium only) from the absorbance of all other wells. Express the cell viability as a percentage of the vehicle-treated control cells.
Immunomodulation Assay: Cytokine Measurement by ELISA
This protocol is for evaluating the immunomodulatory effects of this compound by measuring the production of cytokines (e.g., IL-6, IL-10, TNF-α) from immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophages).
Materials:
-
Treated immune cells and their culture supernatants
-
ELISA kit specific for the cytokine of interest
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample Collection: After treating the cells with this compound (and a pro-inflammatory stimulus like LPS, if applicable), collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This generally involves:
-
Adding the culture supernatants and cytokine standards to a microplate pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind to the antibody.
-
Washing the plate and adding a detection antibody.
-
Incubating and washing again.
-
Adding an enzyme-linked secondary antibody or a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate to generate a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Create a standard curve from the absorbance readings of the cytokine standards. Use this curve to calculate the concentration of the cytokine in the culture supernatants.
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. The effects of E series prostaglandins on blastogenic responses in vitro and graft vs. host responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of prostaglandin E1, prostaglandin E2, indomethacin, histamine, and tuftsin on chemiluminescence response of bovine polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of PGE1 and PGE2 on in vitro myometrial contractility and uterine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interrelationships between PGE1 and PGI2 binding and stimulation of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 15-Methylprostaglandin E1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of 15-Methylprostaglandin E1 (15-M-PGE1) in cell culture experiments. The information is intended to guide researchers in the effective application of this synthetic analog of Prostaglandin (B15479496) E1 for in vitro studies.
Product Information and Storage
This compound is a stable analog of Prostaglandin E1 (PGE1). The methyl group at the C-15 position confers resistance to metabolic degradation, resulting in a longer biological half-life compared to its parent compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₃₆O₅ |
| Molecular Weight | 368.5 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C or -80°C for long-term storage |
Table 2: Solubility Data
| Solvent | Solubility |
| DMSO | >50 mg/mL |
| Ethanol (B145695) | >50 mg/mL |
| Dimethylformamide (DMF) | >50 mg/mL |
| PBS (pH 7.2) | Sparingly soluble |
Note: Data for similar prostaglandin compounds suggest that for aqueous solutions, it is best to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.
Preparation of Stock and Working Solutions
Proper preparation of 15-M-PGE1 solutions is critical for experimental reproducibility. It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in cell culture medium.
Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution
-
Equilibrate the vial of 15-M-PGE1 to room temperature before opening.
-
Aseptically weigh out a precise amount of 15-M-PGE1 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.685 mg.
-
Add the appropriate volume of anhydrous DMSO or ethanol to the solid to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C. When stored properly, the stock solution in an organic solvent is stable for at least 6 months at -80°C or 1 month at -20°C.[1]
Preparation of Working Solutions
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution with sterile cell culture medium to the desired final working concentration. For example, to prepare a 1 µM working solution, perform a 1:10,000 dilution of the 10 mM stock solution.
-
It is crucial to add the stock solution to the medium and mix gently but thoroughly.
-
Prepare fresh working solutions for each experiment and do not store diluted aqueous solutions.
Table 3: Recommended Working Concentrations
| Application | Concentration Range | Reference |
| General Cell Culture | 0.1 µM - 10 µM | [2] |
| Ion Current Studies | 0.2 µM - 3 µM | |
| Neutrophilia Induction (in vivo) | 1 mg/kg | [3] |
| Inhibition of Leukemia Cell Growth | 25 µg/mL - 100 µg/mL |
Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell type and experimental conditions.
Signaling Pathway of Prostaglandin E1
Prostaglandin E1 and its analogs, such as 15-M-PGE1, exert their effects by binding to specific G-protein coupled receptors known as EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. The primary signaling pathway for PGE1 involves the modulation of intracellular cyclic AMP (cAMP) and calcium ion (Ca²⁺) levels.
Experimental Workflow: Cell Treatment and Analysis
The following is a generalized workflow for treating adherent cells in culture with 15-M-PGE1. This can be adapted for suspension cells or specific experimental assays.
Detailed Protocol for Cell Treatment
-
Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Working Solution: On the day of the experiment, prepare the 15-M-PGE1 working solution in pre-warmed, serum-free, or complete cell culture medium, as required by the specific assay. Include a vehicle control (medium with the same final concentration of the organic solvent used for the stock solution).
-
Cell Treatment:
-
Carefully aspirate the old culture medium from the cells.
-
Gently wash the cells with sterile PBS, if necessary for the experiment.
-
Add the appropriate volume of the 15-M-PGE1 working solution or vehicle control to each well.
-
-
Incubation: Return the cells to the incubator and incubate for the desired duration of the experiment. Incubation times can range from minutes for signaling pathway studies to days for cell proliferation or differentiation assays.
-
Downstream Analysis: Following incubation, harvest the cells, cell lysates, or culture supernatant for analysis using appropriate techniques such as:
-
RNA analysis: Quantitative PCR (qPCR) to measure changes in gene expression.
-
Protein analysis: Western blotting or ELISA to quantify protein levels or phosphorylation status.
-
Cell viability/proliferation assays: MTT, XTT, or cell counting assays.
-
Functional assays: Migration, invasion, or tube formation assays.
-
Stability and Safety Precautions
-
Stability: Prostaglandin E1 solutions in 10% dextrose are stable for 48 hours when stored at 30°C.[4] It is recommended to prepare fresh aqueous working solutions of 15-M-PGE1 for each experiment to ensure consistent activity. Stock solutions in organic solvents are stable for extended periods when stored at -20°C or -80°C.
-
Safety: this compound is a bioactive lipid. Handle with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines, researchers can confidently prepare and utilize this compound in their cell culture experiments to investigate its diverse biological effects.
References
Application Notes and Protocols for 15-Methylprostaglandin E1 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for the use of 15-Methylprostaglandin E1 (15-mPGE1) in rodent models. The information is intended to guide researchers in designing and executing studies involving this synthetic analog of Prostaglandin E1.
Data Presentation: Quantitative Dosage Information
The following tables summarize the reported dosages of this compound and its analogs in rodent studies. It is crucial to note that optimal dosage can vary significantly based on the specific animal model, disease state, and intended biological effect.
Table 1: this compound Dosage in Rats
| Application/Study Focus | Animal Model | Dosage | Administration Route | Frequency | Key Findings |
| Inflammation and Neutrophilia | Brown-Norway Rats | 1 mg/kg | Subcutaneous (SC) | Single injection | Induced marked neutrophilia, peaking at 6 hours. |
| Anti-inflammatory Effects | Rats | Approx. 1 mg/kg | Single daily injections | Daily | Reported to inhibit inflammation. |
| Gastric Cytoprotection (using 16,16-dimethyl PGE2, a similar analog) | Rats | 10 µg/kg | Subcutaneous (SC) | Single dose | Protected against ethanol-induced gastric mucosal injury. |
Table 2: General Administration Guidelines for Rodents
| Parameter | Mice | Rats |
| Subcutaneous (SC) Injection Volume | Up to 5 ml/kg per site | Up to 5 ml/kg per site |
| SC Needle Gauge | 25-27G | 23-25G |
| Intraperitoneal (IP) Injection Volume | Up to 10 ml/kg | Up to 10 ml/kg |
| IP Needle Gauge | 25-27G | 23-25G |
Experimental Protocols
Protocol 1: Induction of Neutrophilia in Rats via Subcutaneous Injection
This protocol is based on studies investigating the inflammatory response to 15-mPGE1.
Objective: To induce a neutrophilic response in rats for the study of inflammatory processes.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Sterile 1 ml syringes
-
Sterile 25-27G needles
-
Brown-Norway rats (or other appropriate strain)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Preparation of 15-mPGE1 Solution:
-
Aseptically reconstitute the lyophilized 15-mPGE1 powder with sterile saline or PBS to a final concentration of 1 mg/ml.
-
Gently vortex to ensure complete dissolution. The solution should be clear and free of particulates.
-
Prepare fresh on the day of the experiment.
-
-
Animal Preparation:
-
Weigh each rat accurately to determine the precise volume of the 15-mPGE1 solution to be administered.
-
Allow the animals to acclimatize to the experimental room for at least 30 minutes before the procedure.
-
-
Subcutaneous Administration:
-
Gently restrain the rat.
-
Disinfect the injection site on the dorsal side (back), between the shoulder blades, with 70% ethanol.
-
Lift the skin to form a "tent."
-
Insert the needle (bevel up) into the base of the skin tent, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the 15-mPGE1 solution (1 ml/kg body weight).
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
For analysis of neutrophilia, blood samples can be collected at various time points, with a peak response expected around 6 hours post-injection.[1]
-
Protocol 2: General Procedure for Intraperitoneal Injection in Mice
This is a general guideline for the IP administration of substances like 15-mPGE1 in mice. The specific dosage for 15-mPGE1 in mice for various applications needs to be determined empirically.
Objective: To administer a substance into the peritoneal cavity of a mouse.
Materials:
-
Substance to be injected (e.g., 15-mPGE1 solution)
-
Sterile 1 ml syringes
-
Sterile 25-27G needles
-
Mice
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Turn the mouse over to expose the abdomen.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
-
Intraperitoneal Administration:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle (bevel up) at a 15-30 degree angle into the skin and through the abdominal wall.
-
Aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the desired volume (not exceeding 10 ml/kg).
-
Withdraw the needle smoothly.
-
-
Post-injection Care:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, similar to Prostaglandin E1 and E2, is known to exert its effects by binding to prostanoid EP receptors, which are G-protein coupled receptors. The primary signaling pathways involve the EP2 and EP4 receptors, which are coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). 15-mPGE1 may also interact with other EP receptors like EP1 (coupled to Gq, increasing intracellular calcium) and EP3 (coupled to Gi, inhibiting adenylyl cyclase).
Caption: 15-mPGE1 signaling via EP2/EP4 receptors.
Experimental Workflow for Rodent Dosing Studies
The following diagram illustrates a typical workflow for conducting a rodent study involving the administration of 15-mPGE1.
Caption: A typical experimental workflow for rodent dosing.
References
Application Note: Quantification of 15-Methylprostaglandin E1 in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 15-Methylprostaglandin E1 in human plasma. The robust protocol detailed below is ideal for clinical research and drug development applications. The method utilizes solid-phase extraction for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach offers high sensitivity and specificity for the analysis of this prostaglandin (B15479496) analogue.
Introduction
This compound is a synthetic analogue of Prostaglandin E1 with uterotonic and cytoprotective properties. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies and for monitoring its therapeutic and physiological effects. LC-MS/MS has become the preferred analytical technique for the quantification of prostaglandins (B1171923) and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[1][2][3] This application note provides a detailed protocol for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (internal standard)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Nitrogen generator
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of this compound from human plasma.
-
Plasma Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma, add 10 µL of the internal standard solution (this compound-d4, 100 ng/mL in methanol).
-
Acidification: Acidify the plasma sample by adding 500 µL of 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
| Time (min) | %A | %B |
| 0.0 | 70 | 30 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 70 | 30 |
| 5.0 | 70 | 30 |
Mass Spectrometry
The mass spectrometer is operated in negative ion electrospray ionization (ESI) mode. The analytes are monitored using multiple reaction monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 367.3 | 317.2 | -25 |
| This compound-d4 | 371.3 | 321.2 | -25 |
Results and Discussion
This method demonstrates good linearity, accuracy, and precision for the quantification of this compound in human plasma. The use of a deuterated internal standard compensates for matrix effects and variations in sample preparation and instrument response. The chromatographic conditions provide good separation of the analyte from endogenous plasma components. The lower limit of quantification (LLOQ) for this method is expected to be in the low pg/mL range, which is suitable for pharmacokinetic studies.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The detailed protocol can be readily implemented in a clinical or research laboratory for routine analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified prostaglandin signaling pathway.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 15-Methylprostaglandin E1 in Gastrointestinal Cytoprotection Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 15-Methylprostaglandin E1 (15-MePGE1) in the study of gastrointestinal (GI) cytoprotection. This document includes detailed experimental protocols for common animal models of gastric injury, methods for quantifying key cytoprotective parameters, and a summary of the known signaling pathways involved in 15-MePGE1's protective effects.
Introduction to this compound and Cytoprotection
The primary mechanisms underlying the cytoprotective effects of 15-MePGE1 and other PGE analogs include:
-
Stimulation of Mucus and Bicarbonate Secretion: These form a protective barrier against luminal acid and pepsin[3][4].
-
Maintenance of Gastric Mucosal Blood Flow: Adequate blood flow is essential for the delivery of oxygen and nutrients and the removal of toxic substances.
-
Inhibition of Gastric Motility: Reducing motor activity can lessen mechanical stress on the mucosa.
-
Direct Cellular Protective Effects: Prostaglandins may enhance the resistance of mucosal cells to necrotizing agents[2][5].
Quantitative Data on the Efficacy of 15-MePGE1 Analogs
The following tables summarize the dose-dependent effects of 15-MePGE1 analogs (Arbaprostil and Misoprostol) in various preclinical and clinical studies.
Table 1: Effects of Arbaprostil (15(R)-15-Methylprostaglandin E2) on Gastric Lesions and Secretion in Rats [6]
| Parameter Studied | Model | Dosing Regimen | Key Findings |
| Gastric Lesion Prevention | HCl-ethanol, histamine, water-immersion stress, indomethacin-induced erosions | Oral administration | Dose-dependently prevented the development of gastric erosions. |
| Aspirin-induced erosions in pylorus-ligated rats | Intraduodenal administration | Dose-dependently prevented the development of gastric erosions. | |
| Gastric Ulcer Healing | Acetic acid-induced gastric ulcers | 1-100 µg/kg orally, twice daily for 2 weeks | Little to no effect on ulcer healing. |
| Acetic acid-induced gastric ulcers | 3 or 10 µg/kg orally, twice daily for 4 weeks | Significantly accelerated ulcer healing. | |
| Acetic acid-induced gastric ulcers | Up to 100 µg/kg orally, twice daily for 4 weeks | No effect on ulcer healing at higher doses. | |
| Gastric Acid Secretion | 4-hour pylorus-ligated rats | 30 or 100 µg/kg intraduodenally | Significantly inhibited gastric secretion. |
| Pylorus-ligated or intact pylorus rats | 3-100 µg/kg orally | Significantly stimulated gastric secretion. |
Table 2: Effects of Misoprostol (a Synthetic Prostaglandin (B15479496) E1 Analog) on Gastric Acid Secretion and Ulcer Healing in Humans
| Parameter Studied | Study Population | Dosing Regimen | Key Findings |
| Meal-Stimulated Gastric Acid Secretion | 16 healthy male subjects | 50, 100, and 200 µg orally | 100 and 200 µg doses produced significant reductions in acid output for 2 and 3 hours, respectively[7]. |
| Ethanol-Induced Gastric Mucosal Damage | 45 healthy male subjects | 200 µg intragastrically | Significantly prevented gastric mucosal injury compared to placebo and cimetidine. |
| Benign Gastric Ulcer Healing | 299 out-patients | 25 and 100 µg orally, four times daily for up to 8 weeks | 100 µg dose showed a statistically significant higher healing rate (62.0%) compared to placebo (44.7%) at 8 weeks. |
Experimental Protocols
Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats
This model is widely used to evaluate the cytoprotective effects of compounds against acute gastric mucosal injury.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Absolute ethanol (B145695)
-
Vehicle (e.g., saline or 1% Tween 80)
-
Oral gavage needles
-
Dissecting tools
-
Formalin solution (10%)
-
Stereomicroscope or image analysis software
Procedure:
-
Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Grouping and Treatment:
-
Control Group: Administer the vehicle orally.
-
Ethanol Group: Administer the vehicle orally.
-
15-MePGE1 Treatment Group(s): Administer 15-MePGE1 orally at various doses.
-
-
Induction of Gastric Ulcers: One hour after treatment, orally administer absolute ethanol (1 mL/200 g body weight) to all groups except a sham control group (which receives saline instead of ethanol)[3].
-
Sacrifice and Stomach Collection: One hour after ethanol administration, euthanize the rats by cervical dislocation.
-
Gastric Lesion Assessment:
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove gastric contents.
-
Pin the stomach flat on a corkboard and fix in 10% formalin solution.
-
Measure the area of hemorrhagic lesions in the glandular part of the stomach under a stereomicroscope or using an image analysis system.
-
Ulcer Index Calculation: The ulcer index can be scored based on the severity of the lesions (e.g., 0 = no lesion; 1 = petechiae; 2 = 1-2 mm ulcers; 3 = 2-4 mm ulcers; 4 = >4 mm ulcers). The sum of the scores for each stomach is the ulcer index.
-
Protocol 2: NSAID-Induced Gastric Injury Model in Rats
This model assesses the ability of a compound to protect against gastric damage induced by nonsteroidal anti-inflammatory drugs.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Indomethacin (B1671933) or another NSAID (e.g., naproxen)
-
Vehicle (e.g., 5% sodium bicarbonate)
-
Oral gavage needles
-
Dissecting tools
-
Formalin solution (10%)
-
Stereomicroscope or image analysis software
Procedure:
-
Animal Preparation: Fast the rats for 24 hours before the experiment, with access to water.
-
Grouping and Treatment:
-
Control Group: Administer the vehicle orally.
-
NSAID Group: Administer the vehicle orally.
-
15-MePGE1 Treatment Group(s): Administer 15-MePGE1 orally at various doses.
-
-
Induction of Gastric Injury: Thirty minutes after treatment, administer indomethacin (e.g., 20-30 mg/kg, orally) to induce gastric lesions.
-
Sacrifice and Stomach Collection: Four to six hours after indomethacin administration, euthanize the rats.
-
Gastric Lesion Assessment: Follow the same procedure for gastric lesion assessment and ulcer index calculation as described in Protocol 1.
Protocol 3: Quantification of Gastric Mucus Secretion (Alcian Blue Method)
This protocol measures the amount of mucus, a key component of the gastric mucosal barrier.
Materials:
-
Rat stomachs from experimental groups
-
0.1% Alcian blue 8GX solution in 0.16 M sucrose (B13894), buffered with 0.05 M sodium acetate (B1210297) (pH 5.8)
-
0.25 M sucrose solution
-
0.5 M magnesium chloride (MgCl2) or 30% dioctyl sodium sulfosuccinate (B1259242) (for improved extraction)
-
Spectrophotometer
Procedure:
-
Staining:
-
Excise the stomach, open it along the greater curvature, and gently clean it.
-
Immerse the stomach in the Alcian blue solution for 2 hours.
-
-
Washing: Wash the stomach twice in 0.25 M sucrose solution for 15 and 45 minutes to remove excess dye.
-
Dye Extraction:
-
Transfer the stomach to a tube containing 0.5 M MgCl2 (or 30% docusate (B154912) sodium for better extraction) and shake for 2 hours to extract the mucus-bound dye.
-
-
Quantification:
-
Centrifuge the resulting solution.
-
Read the absorbance of the supernatant at a specific wavelength (e.g., 620 nm).
-
The amount of Alcian blue is calculated from a standard curve and expressed as µg of Alcian blue per gram of glandular tissue.
-
Protocol 4: In Vivo Measurement of Gastric Bicarbonate Secretion in Rats
This protocol quantifies the secretion of bicarbonate, which neutralizes acid at the mucosal surface.
Materials:
-
Anesthetized rats
-
pH-stat autotitrator
-
Perfusion pump
-
Isotonic saline
-
HCl solution (for titration)
-
Cannulas
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the esophagus and pylorus.
-
Gastric Perfusion: Perfuse the stomach with isotonic saline at a constant rate.
-
pH-Stat Titration:
-
Maintain the pH of the perfusate at a constant level (e.g., pH 7.0) by the continuous addition of a dilute HCl solution using the pH-stat autotitrator.
-
The amount of HCl required to maintain the constant pH is equivalent to the amount of bicarbonate secreted by the gastric mucosa.
-
-
Data Collection:
-
After a stabilization period, collect baseline bicarbonate secretion data.
-
Administer 15-MePGE1 (e.g., intravenously or intraluminally) and continue to measure bicarbonate secretion to determine the stimulatory effect.
-
Bicarbonate secretion is typically expressed as µmol/hour.
-
Signaling Pathways and Visualizations
Experimental Workflow for Evaluating Gastroprotective Agents
The following diagram illustrates a typical workflow for screening and characterizing the cytoprotective effects of a compound like 15-MePGE1.
Caption: A typical experimental workflow for preclinical evaluation of gastroprotective agents.
Signaling Pathway of this compound in Gastric Cytoprotection
15-MePGE1 exerts its cytoprotective effects primarily through the prostaglandin E receptor 1 (EP1) subtype in the stomach. The EP1 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit.
References
- 1. Prostaglandin EP receptor subtypes involved in regulating HCO(3)(-) secretion from gastroduodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 contracts vascular smooth muscle and inhibits potassium currents in vascular smooth muscle cells of rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: gastroduodenal bicarbonate secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E receptor subtypes in smooth muscle: agonist activities of stable prostacyclin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E receptor subtypes involved in stimulation of gastroduodenal bicarbonate secretion in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulatory (EP1 and EP3) and inhibitory (EP2) prostaglandin E2 receptors in isolated ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of prostaglandin E-receptor subtypes in gastric and duodenal bicarbonate secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 15-Methylprostaglandin E1 in Reproductive Biology Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 15-Methylprostaglandin E1 (15-mPGE1), a synthetic analogue of Prostaglandin (B15479496) E1 (PGE1), is a potent biological mediator with significant applications in reproductive biology. Its primary mechanism of action involves binding to and activating specific E-prostanoid (EP) receptors, leading to a cascade of intracellular signaling events. This document provides detailed application notes and experimental protocols for the use of 15-mPGE1 in key areas of reproductive research, including uterine contractility, cervical ripening, oocyte maturation, embryo implantation, and sperm function.
Uterine Contractility and Labor Induction
15-mPGE1 and its orally active form, misoprostol, are widely used for the induction of labor. They act as potent uterotonic agents, stimulating myometrial contractions.
Mechanism of Action
15-mPGE1 binds primarily to the EP1 and EP3 receptor subtypes on myometrial smooth muscle cells. Activation of the EP1 receptor initiates a signaling cascade through the Gq alpha subunit of G-proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ levels, along with DAG-mediated activation of Protein Kinase C (PKC), lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.
Quantitative Data on Labor Induction
| Parameter | Misoprostol (15-mPGE1 analogue) | Oxytocin | Reference |
| Induction to Vaginal Delivery Interval (hours) | 11 | 18 | [1] |
| Requirement for Oxytocin Augmentation (Preterm) | 35.7% | 81.1% | [2] |
| Requirement for Oxytocin Augmentation (Term) | 19.7% | 66.3% | [2] |
| Vaginal Delivery Rate (Primiparas) | 91.6% | N/A | [3] |
| Vaginal Delivery Rate (Multiparas) | 97.6% | N/A | [3] |
| Uterine Tachysystole | 34.4% | 13.8% | [1] |
Experimental Protocol: In Vitro Uterine Contractility Assay
This protocol is adapted from methodologies described for assessing myometrial contractility in vitro.[4][5][6]
Objective: To assess the effect of 15-mPGE1 on the contractility of isolated uterine smooth muscle strips.
Materials:
-
Myometrial tissue from biopsies.
-
Krebs-bicarbonate solution.
-
This compound stock solution.
-
Organ bath system with force transducers.
-
Oxygen/Carbon Dioxide gas mixture (95% O₂ / 5% CO₂).
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Obtain fresh myometrial tissue and immediately place it in cold Krebs-bicarbonate solution. Dissect longitudinal muscle strips (approximately 2 mm x 10 mm).
-
Mounting: Mount the muscle strips in an organ bath containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes, until spontaneous contractions stabilize.
-
Baseline Recording: Record baseline spontaneous contractile activity for 20-30 minutes.
-
Drug Application: Add 15-mPGE1 to the organ bath in a cumulative concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁵ M), allowing the response to stabilize at each concentration before adding the next.
-
Data Analysis: Measure the frequency, amplitude, and duration of contractions. Calculate the area under the curve to quantify total contractile activity. Compare the responses at different concentrations to the baseline.
Cervical Ripening
15-mPGE1 analogues are effective agents for cervical ripening, a process that involves the softening, effacement, and dilation of the cervix prior to labor.
Mechanism of Action
Cervical ripening is a complex process involving inflammation and extracellular matrix remodeling. 15-mPGE1 contributes to this by:
-
Increasing Inflammatory Mediators: It stimulates the production of inflammatory cytokines like Interleukin-8 (IL-8), which attracts neutrophils to the cervix.[7]
-
Extracellular Matrix Remodeling: Neutrophils release enzymes such as collagenase and elastase, which break down the collagen-rich cervical connective tissue, leading to softening.[8]
-
Increasing Glycosaminoglycans: It enhances the production of glycosaminoglycans, which contributes to the hydration and softening of the cervical tissue.[8]
References
- 1. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 2. reprocell.com [reprocell.com]
- 3. Mechanisms of Oocyte Maturation and Related Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin-Endoperoxide Synthase 1 Mediates the Timing of Parturition in Mice Despite Unhindered Uterine Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of PGE1 and PGE2 on in vitro myometrial contractility and uterine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandins and the initiation of blastocyst implantation and decidualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
15-Methylprostaglandin E1 as a Tool for Studying EP Receptor Subtypes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four distinct G protein-coupled receptors (GPCRs) designated as EP1, EP2, EP3, and EP4. Each of these receptor subtypes is coupled to different intracellular signaling pathways, leading to a variety of cellular responses. The development of selective pharmacological tools is crucial for dissecting the specific roles of each EP receptor subtype in health and disease.
15-Methylprostaglandin E1 (15-methyl PGE1) is a synthetic analog of prostaglandin E1 (PGE1). The introduction of a methyl group at the C-15 position makes the compound resistant to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological half-life. While this characteristic makes it a potentially valuable research tool, comprehensive publicly available data detailing its binding affinity (Ki) and functional potency (EC50) across all four EP receptor subtypes is currently limited. Therefore, its precise selectivity profile remains to be fully elucidated.
These application notes provide a guide for researchers to characterize and utilize 15-methyl PGE1 and other ligands to study EP receptor subtypes. The protocols outlined below describe standard assays for determining ligand binding and functional activity at each of the four EP receptors.
EP Receptor Subtypes and Their Signaling Pathways
The four EP receptor subtypes are distinguished by their coupling to different G proteins and subsequent downstream signaling cascades:
-
EP1 Receptor: Couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).
-
EP2 and EP4 Receptors: Both couple to Gs, activating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA).
-
EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. Several splice variants of the EP3 receptor exist, which can also couple to other G proteins, including Gq and G12/13.
Signaling pathways of EP receptor subtypes.
Quantitative Data for Prostaglandin E1
As a reference, the following table summarizes the binding affinities of Prostaglandin E1 (PGE1), a close structural analog of 15-methyl PGE1, for the four human EP receptor subtypes. Note: This data is for PGE1 and may not be representative of the binding profile of 15-methyl PGE1. Researchers should experimentally determine the specific binding affinities and functional potencies for 15-methyl PGE1.
| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] |
| EP1 | PGE1 | 36 |
| EP2 | PGE1 | Data not readily available |
| EP3 | PGE1 | 3.7 |
| EP4 | PGE1 | 1.45 |
Experimental Protocols
To characterize the interaction of 15-methyl PGE1 with EP receptor subtypes, a combination of receptor binding and functional assays is recommended.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as 15-methyl PGE1, for each EP receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing a single human EP receptor subtype (e.g., HEK293 or CHO cells)
-
Radiolabeled prostaglandin, e.g., [3H]-PGE2
-
Unlabeled 15-methyl PGE1
-
Binding buffer (e.g., 10 mM MES, pH 6.0, containing 1 mM EDTA and 10 mM MgCl2)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Preparation:
-
Thaw the cell membranes on ice.
-
Dilute the membranes in binding buffer to a concentration that yields optimal specific binding (to be determined empirically).
-
Prepare serial dilutions of 15-methyl PGE1 in binding buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of diluted cell membranes, and 50 µL of [3H]-PGE2 (at a concentration near its Kd).
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM), 50 µL of diluted cell membranes, and 50 µL of [3H]-PGE2.
-
Competition: Add 50 µL of each dilution of 15-methyl PGE1, 50 µL of diluted cell membranes, and 50 µL of [3H]-PGE2.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the 15-methyl PGE1 concentration.
-
Determine the IC50 value (the concentration of 15-methyl PGE1 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the cellular response to receptor activation and are used to determine the potency (EC50) and efficacy of a compound.
This assay quantifies the production of cAMP in response to receptor agonism.
Workflow:
Workflow for a cAMP functional assay.
Materials:
-
Cell line stably expressing human EP2 or EP4 receptors
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
15-methyl PGE1
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Microplate reader compatible with the chosen assay kit
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay:
-
Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.
-
Add serial dilutions of 15-methyl PGE1 to the wells. Include a positive control (e.g., PGE2) and a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the 15-methyl PGE1 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
This assay measures changes in intracellular calcium concentration following receptor activation.
Materials:
-
Cell line stably expressing human EP1 or EP3 receptors (co-transfected with a G-protein like Gαqi/5 to enable calcium coupling for EP3 if necessary)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
15-methyl PGE1
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Inject serial dilutions of 15-methyl PGE1 into the wells.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of 15-methyl PGE1.
-
Plot the peak response against the logarithm of the 15-methyl PGE1 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound, due to its metabolic stability, has the potential to be a valuable pharmacological tool for investigating the roles of EP receptor subtypes. However, a thorough characterization of its binding affinity and functional potency at each of the four EP receptors is a prerequisite for its effective use. The protocols provided here offer a framework for researchers to determine the selectivity profile of 15-methyl PGE1 and other novel ligands, thereby enabling a more precise dissection of the complex signaling and physiological functions of the individual EP receptor subtypes. This, in turn, will aid in the identification and validation of novel therapeutic targets for a wide range of diseases.
Application Notes and Protocols for Intramuscular Administration of 15-Methylprostaglandin E1 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications, mechanisms of action, and protocols for the intramuscular administration of 15-Methylprostaglandin E1 (15-mPGE1), a synthetic analog of Prostaglandin (B15479496) E1. This document is intended to guide researchers in designing and conducting preclinical studies involving this compound.
Introduction
This compound is a more stable and potent analog of the naturally occurring Prostaglandin E1. The methylation at the C15 position protects the molecule from rapid metabolic inactivation, prolonging its biological activity. While clinically used in obstetrics, its diverse biological effects are of significant interest in various research fields, including immunology, oncology, and gastroenterology. Intramuscular administration provides a systemic delivery route with sustained release characteristics, making it suitable for many preclinical research models.
Mechanism of Action
15-mPGE1 exerts its effects by binding to and activating E-type prostanoid (EP) receptors, which are G-protein coupled receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), and their activation triggers distinct downstream signaling cascades, leading to a variety of cellular responses.
Signaling Pathways of EP Receptors
The activation of different EP receptors by 15-mPGE1 initiates specific intracellular signaling pathways. The primary pathways are summarized in the diagram below.
Caption: Signaling pathways activated by 15-mPGE1 via EP receptors.
Research Applications
The diverse signaling outcomes of 15-mPGE1 activation of EP receptors have led to its investigation in several research areas.
Immunology
Prostaglandin E1 and its analogs are known to have immunomodulatory effects. Research suggests that PGE1 can suppress T-cell mediated immune reactions in a dose-dependent manner.[1] It has been shown to inhibit the induction of effector T cells and can modulate cytokine production.[2][3] These properties make 15-mPGE1 a compound of interest for studying autoimmune diseases and transplant rejection.
Oncology
The role of prostaglandins (B1171923) in cancer is complex. While some studies suggest that PGE2 can promote tumorigenesis, other prostaglandins and their metabolites may have anti-cancer properties. For instance, 15-keto-PGE2, a metabolite of PGE2, has been shown to suppress STAT3 signaling and inhibit breast cancer cell growth.[4] The enzyme responsible for prostaglandin degradation, 15-PGDH, is considered a tumor suppressor in some cancers.[5][6][7][8] Therefore, 15-mPGE1 could be used in research to explore the intricate role of the prostaglandin pathway in cancer biology.
Gastroenterology
Prostaglandins of the E series are known to have cytoprotective effects on the gastric mucosa. Oral administration of 15-methyl PGE2 has been shown to increase the thickness of the gastric mucosa, suggesting a role in protecting against gastric ulcers.[9][10] It has also been investigated for the treatment of hemorrhagic gastritis.[11] Intramuscular administration of 15-mPGE1 could be explored in animal models of gastrointestinal diseases to study its systemic protective effects.
Quantitative Data
The following tables summarize quantitative data from various studies on this compound and its analogs.
Table 1: Pharmacokinetic Parameters of Prostaglandin E1 (Intravenous Infusion in Humans)
| Parameter | Value | Reference |
| Endogenous Plasma Concentration | 1.2 - 1.8 pg/mL | [12] |
| Plasma Concentration during Infusion | ~2x baseline | [12] |
| Primary Metabolite | 15-keto-13,14-dihydro-PGE1 | [12] |
| Major Site of Metabolism | Lungs | [13] |
Table 2: Dosages of 15-Methylprostaglandin Analogs in Research Studies
| Compound | Application | Species | Dosage | Route | Reference |
| 15(S)-15-methyl PGE2 methyl ester | Induction of Abortion | Human | 5-10 mcg every 4-8 hours | IM | |
| 15-methyl PGF2α | Postpartum Hemorrhage | Human | 250 mcg | IM | |
| 15(R)-15-methyl PGE2 | Gastric Mucosa Study | Human | 100 mcg q.i.d. | Oral | [9] |
| PGE1 | Cardiac Hypertrophy Model | Mouse | Daily injections (dose not specified) | Not specified |
Experimental Protocols
The following are generalized protocols for the intramuscular administration of 15-mPGE1 in a research setting. Note: These are representative protocols and should be optimized for specific experimental needs, animal models, and institutional guidelines.
Preparation of 15-mPGE1 for Injection
-
Reconstitution: 15-mPGE1 is typically supplied as a lyophilized powder or in a solution. If lyophilized, reconstitute the powder in a sterile, appropriate solvent (e.g., ethanol (B145695), DMSO) to create a stock solution. Further dilute the stock solution with a sterile vehicle suitable for intramuscular injection (e.g., sterile saline, phosphate-buffered saline) to the desired final concentration.
-
Vehicle Selection: The choice of vehicle is critical and should be non-toxic and non-inflammatory. For preclinical studies, sterile saline is a common choice. The final concentration of any organic solvent (like ethanol or DMSO) should be minimized to avoid local tissue irritation.
-
Stability: Prostaglandin solutions can be unstable. It is recommended to prepare fresh solutions for each experiment or to store aliquots of the stock solution at -20°C or -80°C and protect them from light. Thaw aliquots immediately before use and do not refreeze.
Intramuscular Administration Protocol in a Rodent Model (e.g., Mouse or Rat)
This protocol provides a general guideline for intramuscular injection in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. An evaluation of vulvomucosal injections of prostaglandins for induction of parturition in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Local administration of (15 S)-15-methyl PGF2 alpha for management of hypotonic post-partum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 13. Intramuscular administration of 15(S) 15 methyl prostaglandin E2 methyl ester for induction of abortion: a comparison of two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Labor in Animal Models with 15-Methylprostaglandin E1 and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 15-Methylprostaglandin E1 and its analogues, such as misoprostol (B33685) and gemeprost (B1671425), for the induction of labor in various animal models. The following sections detail the mechanism of action, provide experimental protocols, and summarize quantitative data to guide researchers in designing and executing studies in this domain.
Introduction
This compound (15-mPGE1) and its synthetic analogues are potent uterotonic agents that play a crucial role in cervical ripening and the stimulation of myometrial contractions, leading to the induction of labor. These compounds mimic the effects of endogenous prostaglandin (B15479496) E1 (PGE1) but have a longer half-life due to resistance to metabolic degradation. Their application in animal models is essential for understanding the physiological processes of parturition and for the preclinical development of new obstetric drugs.
Mechanism of Action
15-mPGE1 and its analogues exert their effects by binding to specific prostaglandin E (EP) receptors on the surface of myometrial cells. The primary receptors involved in uterine contraction are the EP1 and EP3 subtypes.[1][2][3]
-
EP1 Receptor Activation: Binding to the EP1 receptor, a Gq-protein coupled receptor, activates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
EP3 Receptor Activation: The EP3 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels alleviate the inhibition of myosin light chain kinase (MLCK), further promoting uterine muscle contraction.
The collective result of these signaling events is a sustained increase in intracellular calcium, which activates calmodulin and subsequently MLCK. MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[4]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in myometrial cells.
Experimental Protocols
The following protocols are generalized from published literature and should be optimized for specific experimental conditions, including animal strain, gestational age, and desired outcomes. As specific data for this compound is limited in some models, protocols for its close analogue, misoprostol, are also provided as a reference.
In Vitro Uterine Contractility Assay
This assay is used to assess the direct effect of 15-mPGE1 on myometrial tissue.[5][6][7][8]
Materials:
-
Pregnant animal model (e.g., rat, mouse, rabbit)
-
Krebs-Henseleit solution
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize the pregnant animal at the desired gestational age.
-
Rapidly excise the uterus and place it in chilled Krebs-Henseleit solution.
-
Dissect longitudinal myometrial strips (approximately 2 mm x 10 mm).
-
Mount the strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Record baseline spontaneous contractions.
-
Add 15-mPGE1 to the organ bath in a cumulative or single-dose manner.
-
Record the contractile response (frequency, amplitude, and duration of contractions).
-
Analyze the data to determine the dose-response relationship.
In Vivo Labor Induction in Rodent Models (Rat and Mouse)
Materials:
-
Pregnant rats or mice at late gestation (e.g., day 21 for rats, day 18 for mice)
-
This compound or Misoprostol solution
-
Administration supplies (e.g., gavage needles for oral administration, syringes for injection)
Protocol (Oral Administration - Misoprostol): [9][10][11][12][13][14][15][16][17]
-
Prepare a fresh solution of misoprostol in a suitable vehicle (e.g., water, saline).
-
Administer a dose of 20-50 µg/kg orally via gavage.
-
Repeat the administration every 2-4 hours.
-
Monitor the animals for signs of labor, including nesting behavior, abdominal contractions, and delivery of pups.
-
Record the time from the first administration to the delivery of the first pup and the total duration of delivery.
-
Assess maternal and neonatal outcomes (e.g., litter size, pup viability).
Protocol (Subcutaneous Injection - 15-mPGE1 Analogue): [18]
-
Prepare a sterile solution of the 15-mPGE1 analogue.
-
Administer a subcutaneous injection at a dose of approximately 1 mg/kg.
-
Monitor the animals for signs of labor and delivery as described above.
-
Record relevant outcomes. Note: This high dose has been associated with adverse respiratory effects in rats and should be used with caution.
In Vivo Labor Induction in Rabbits
Materials:
-
Pregnant rabbits at late gestation (e.g., day 29-30)
-
Gemeprost (1 mg vaginal tablet) or Misoprostol solution
-
Vaginal applicator
Protocol (Intravaginal Administration - Gemeprost): [19][20][21][22]
-
Gently restrain the pregnant doe.
-
Insert a 1 mg gemeprost vaginal tablet into the posterior vaginal fornix.
-
Repeat the administration every 3-6 hours, up to a maximum number of doses as determined by the study design.
-
Monitor for signs of labor, including nesting, restlessness, and parturition.
-
Record the time to delivery and maternal and neonatal outcomes.
Protocol (Intravaginal Administration - Misoprostol):
-
Prepare a solution or suspension of misoprostol.
-
Administer 200 µg of misoprostol intravaginally.
-
Monitor and record outcomes as described for gemeprost.
Experimental Workflow Diagram
Caption: General workflow for in vivo labor induction experiments.
Quantitative Data Summary
The following tables summarize quantitative data from studies using prostaglandin E1 analogues for labor induction. Data for this compound is sparse in animal models, so data from its analogues in both animal and human studies are included for reference.
Table 1: Efficacy of Prostaglandin E1 Analogues for Labor Induction in Human Studies
| Prostaglandin Analogue | Route of Administration | Dosage Regimen | Time to Vaginal Delivery (hours) | Cesarean Section Rate (%) | Reference(s) |
| Misoprostol | Intravaginal | 25 µg every 3 hours | 16.2 | Not specified | [23] |
| Misoprostol | Intravaginal | 50 µg every 3 hours | 13.8 | Not specified | [23] |
| Misoprostol | Intravaginal | 50 µg | 11 | Not specified | [24] |
| Misoprostol | Oral | 20-25 µg solution every 2 hours | Varies | Lower than vaginal dinoprostone | [12] |
| Misoprostol | Oral vs. Vaginal | 50 µg vs. 25 µg | 41 vs. 31 | 32 vs. 21 | [16] |
| Gemeprost | Vaginal | 1 mg every 3 hours | ~14.7 (mean induction-abortion interval) | Not applicable (termination) | [22] |
Table 2: Maternal and Fetal Outcomes Following Prostaglandin-Induced Labor
| Animal Model / Species | Prostaglandin Analogue | Dosage and Route | Key Maternal Outcomes | Key Fetal/Neonatal Outcomes | Reference(s) |
| Rat | (15S)-15-methyl-PGE1 | ~1 mg/kg subcutaneous | Increased respiratory effort | Not specified | [18] |
| Human | Misoprostol (50 µg) vs. Oxytocin | 50 µg intravaginal | Higher incidence of uterine tachysystole (34.4%) | No significant adverse outcomes | [24] |
| Human | Misoprostol (25 µg vs. 50 µg) | Intravaginal | Higher tachysystole with 50 µg (32.8% vs 15.6%) | Higher incidence of cord pH < 7.16 with 50 µg | [23] |
| Human | Dinoprostone | Vaginal insert | Failed to achieve cervical ripening in 6.46% | Higher adverse respiratory outcome in non-responders | [25] |
| Human | Prostaglandins | Not specified | Cesarean section: 30.5%, PPH: 2.1% | APGAR <7: 4.2%, NICU admission: 7.4% | [26] |
Safety and Toxicology
High doses of 15-mPGE1 analogues can lead to adverse effects. In rats, a dose of approximately 1 mg/kg of a (15S)-15-methyl-PGE1 analogue resulted in increased respiratory effort.[18] In human clinical studies, common side effects of misoprostol and gemeprost include uterine tachysystole (excessively frequent contractions), which can sometimes lead to fetal heart rate abnormalities.[23][24] Other reported side effects in humans include shivering, fever, vomiting, and diarrhea. The risk of these adverse effects is generally dose-dependent. Careful dose selection and monitoring are crucial in preclinical studies to ensure animal welfare and the validity of experimental results.
Conclusion
This compound and its analogues are effective agents for inducing labor in various species. The protocols and data presented here provide a foundation for researchers to develop and implement studies aimed at understanding parturition and evaluating novel obstetric therapies. Due to the limited availability of specific data for this compound in common laboratory animal models, it is recommended that researchers perform dose-finding studies to establish the optimal dose and administration route for their specific model and experimental objectives, using the information on analogues like misoprostol and gemeprost as a starting point.
References
- 1. scispace.com [scispace.com]
- 2. The roles of prostaglandin EP 1 and 3 receptors in the control of human myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An analysis of the actions of prostaglandin E1 on membrane currents and contraction in uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of PGE1 and PGE2 on in vitro myometrial contractility and uterine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does preincubation with prostaglandin E1 or prostaglandin E2 enhance oxytocin-induced myometrial contractility in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. obgyn.utoronto.ca [obgyn.utoronto.ca]
- 10. Misoprostol for Cervical Ripening and Induction of Labour: A Review of Clinical Effectiveness, Cost-Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Oral misoprostol for induction of labour - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-dose oral misoprostol for induction of labor: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. anmc.org [anmc.org]
- 14. researchgate.net [researchgate.net]
- 15. Oral misoprostol for induction of labour | Cochrane [cochrane.org]
- 16. obgproject.com [obgproject.com]
- 17. droracle.ai [droracle.ai]
- 18. (15S)-15-methyl prostaglandin E1-induced neutrophilia in Brown-Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vaginally administered 16,16-dimethyl-PGE1-methyl ester (Gemeprost) to induce termination of pregnancy after the first trimester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Outcomes and complications of second-trimester induction of labor using laminaria and gemeprost: A single-center experience in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Induction of abortion in early pregnancy with mifepristone in conjunction with gemeprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prostaglandin-induced pregnancy termination: further studies using gemeprost (16,16 dimethyl-trans-delta 2-PGE1 methyl ester) vaginal pessaries in the early second trimester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Randomized trial of two doses of the prostaglandin E1 analog misoprostol for labor induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Labor induction with the prostaglandin E1 methyl analogue misoprostol versus oxytocin: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Maternal and perinatal outcomes of failed prostaglandin induction of labour: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. fmhr.net [fmhr.net]
Application Notes and Protocols: 15-Methylprostaglandin E1 Solution Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methylprostaglandin E1 (15-mPGE1) is a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), a lipid mediator with diverse physiological functions. Its structural modification, the addition of a methyl group at the C-15 position, confers resistance to metabolic degradation, thereby prolonging its biological activity. This enhanced stability makes 15-mPGE1 a valuable tool in various research areas, including gastroenterology, cardiovascular studies, and reproductive biology.
The integrity of 15-mPGE1 in solution is paramount for obtaining reliable and reproducible experimental results. As with other E-series prostaglandins (B1171923), 15-mPGE1 is susceptible to degradation, primarily through dehydration and isomerization, which can be influenced by factors such as pH, temperature, and the solvent used. These application notes provide a comprehensive overview of the stability and storage conditions for 15-mPGE1 solutions, along with detailed protocols for its handling and analysis.
Stability of this compound Solutions
The primary degradation pathway for E-series prostaglandins in aqueous solutions is dehydration, which converts the biologically active PGE1 analog into the less active Prostaglandin A1 (PGA1) analog. This reaction is acid- and base-catalyzed and is also influenced by temperature.
Summary of Storage Conditions
For optimal stability, 15-mPGE1 should be handled and stored according to the following recommendations:
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized) | -20°C or below | Up to 1 year | Store in a desiccator to protect from moisture. |
| Organic Stock Solution (e.g., in Ethanol (B145695), DMSO) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Purge with an inert gas like nitrogen or argon. |
| Aqueous Solution | 2-8°C | Up to 24 hours | Prepare fresh daily. Aqueous solutions are not recommended for storage beyond one day.[1][2] |
pH-Dependent Stability
The stability of E-series prostaglandins is highly pH-dependent. Acidic conditions promote dehydration to the corresponding PGA analog. While specific data for 15-mPGE1 is limited, studies on the closely related 15-methyl-PGF2α (Carboprost) have shown increased stability at a slightly alkaline pH. For Carboprost tromethamine salt, storage in a tromethamine buffer at pH 9.55 at 37°C for at least one year resulted in less than 3-4% degradation.
Solvent Effects
For long-term storage, 15-mPGE1 should be dissolved in an anhydrous organic solvent such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF). These stock solutions should be stored at -20°C. Aqueous buffers should only be used for the preparation of working solutions immediately before use. The solubility of misoprostol (B33685), a PGE1 analog, in PBS (pH 7.2) is approximately 1.6 mg/mL.[1]
Temperature and Light Effects
Elevated temperatures accelerate the degradation of 15-mPGE1. Therefore, solutions should be kept on ice during experiments whenever possible. While specific photostability data is not available, it is good practice to protect prostaglandin solutions from light.
Quantitative Stability Data (Based on Misoprostol, a 15-mPGE1 Analog)
The following table summarizes the degradation kinetics of misoprostol in aqueous solution, which can serve as an estimate for the stability of 15-mPGE1.
| Temperature | pH | Half-life (t½) | Degradation Product | Reference |
| 60°C | 7.66 | 8.8 hours | Misoprostol A | Toledo-Vasquez et al., 1992[3] |
Note: This data highlights the rapid degradation in aqueous solutions at elevated temperatures.
Signaling Pathways of this compound
15-mPGE1, like PGE1, exerts its biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The activation of these receptors triggers distinct downstream signaling cascades, leading to a variety of cellular responses.
-
EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
-
EP2 and EP4 Receptors: Both are coupled to Gs protein. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
-
EP3 Receptor: Coupled to Gi protein, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
These pathways ultimately modulate a wide range of cellular processes, including smooth muscle contraction and relaxation, inflammation, and neurotransmission.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol or DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Inert gas (Nitrogen or Argon)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure for Stock Solution (10 mg/mL in Ethanol):
-
Allow the vial of lyophilized 15-mPGE1 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under a stream of inert gas, add the appropriate volume of anhydrous ethanol to the vial to achieve a final concentration of 10 mg/mL. For example, for 1 mg of 15-mPGE1, add 100 µL of ethanol.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Procedure for Aqueous Working Solution (e.g., 10 µM):
-
Thaw an aliquot of the 10 mg/mL stock solution on ice.
-
Perform serial dilutions in the desired sterile aqueous buffer to reach the final working concentration. Note: Due to limited aqueous solubility and stability, prepare this solution immediately before use and keep it on ice.
-
Do not store the aqueous working solution for more than 24 hours.[1][2]
Protocol 2: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of 15-mPGE1 under various stress conditions.
Materials:
-
15-mPGE1 stock solution (e.g., 1 mg/mL in ethanol)
-
0.1 M HCl (for acidic hydrolysis)
-
0.1 M NaOH (for basic hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂) (for oxidation)
-
Water bath or incubator set to 60°C
-
UV lamp (for photolytic degradation)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: For each condition, dilute the 15-mPGE1 stock solution to a suitable concentration (e.g., 100 µg/mL) in the respective stressor solution. Prepare a control sample by diluting the stock solution in the HPLC mobile phase or a neutral buffer.
-
Acidic Hydrolysis: Mix the 15-mPGE1 solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the 15-mPGE1 solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the 15-mPGE1 solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the 15-mPGE1 solution (in a neutral buffer) at 60°C for 24 hours.
-
Photolytic Degradation: Expose the 15-mPGE1 solution (in a neutral buffer) to UV light for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot from each sample, neutralize if necessary (for acidic and basic samples), and dilute to the final concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method
This method is adapted from published procedures for PGE1 and misoprostol analysis and is suitable for separating 15-mPGE1 from its primary degradant, 15-mPGA1.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.02 M potassium phosphate (B84403) buffer, pH 3) in a ratio of approximately 37:63 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 205 nm for 15-mPGE1 and 230 nm for the PGA1 analog.
-
Injection Volume: 20-100 µL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (from the forced degradation study or other stability tests).
-
Record the chromatograms and integrate the peak areas for 15-mPGE1 and any degradation products.
-
Calculate the percentage of 15-mPGE1 remaining at each time point relative to the initial concentration (time 0).
Experimental Workflow for Stability Study
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
References
Troubleshooting & Optimization
15-Methylprostaglandin E1 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 15-Methylprostaglandin E1 (15-MPEG1) in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically supplied?
This compound (15-MPEG1) is a synthetic and metabolically stable analog of Prostaglandin E1 (PGE1).[1] It is often supplied as a crystalline solid or as a solution in an organic solvent, such as methyl acetate.[1]
Q2: What is the general solubility of 15-MPEG1?
15-MPEG1 exhibits high solubility in organic solvents and limited solubility in aqueous buffers. The table below summarizes its solubility in various common solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | >100 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | >50 mg/mL |
| Ethanol (B145695) | >50 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | >1.6 mg/mL |
Data sourced from Cayman Chemical product information sheet.[1]
Q3: How does pH affect the stability and solubility of 15-MPEG1 in aqueous solutions?
While specific data on the pH-dependent solubility of 15-MPEG1 is limited, the stability of related prostaglandins (B1171923), like PGE1 and 15-methylprostaglandin F2α, is known to be pH-sensitive. Prostaglandin E1 is susceptible to degradation in strongly acidic (pH ≤ 3) and basic (pH ≥ 10) conditions.[2] For the related compound 15(S)-15-methyl-prostaglandin F2α, stability in aqueous buffers has been observed to increase in a pH range of 7.3 to 9.1.[3] It is therefore advisable to work with buffers in a neutral to slightly alkaline pH range (pH 7.2 - 8.0) to enhance both stability and potentially solubility.
Q4: Can I dissolve 15-MPEG1 directly in an aqueous buffer?
While it is possible to dissolve 15-MPEG1 directly in aqueous buffers, it can be challenging due to its limited aqueous solubility.[4] The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute this stock solution into the desired aqueous buffer.
Experimental Protocols
Protocol for Preparing an Aqueous Solution of 15-MPEG1 from a Crystalline Solid
This protocol provides a step-by-step guide for preparing a working solution of 15-MPEG1 in an aqueous buffer.
Materials:
-
This compound (crystalline solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile, conical-bottom tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of 15-MPEG1 to equilibrate to room temperature before opening.
-
Weigh the desired amount of 15-MPEG1 in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution until the 15-MPEG1 is completely dissolved. This is your organic stock solution.
-
-
Dilute the Stock Solution in Aqueous Buffer:
-
Warm the desired aqueous buffer to room temperature or 37°C to aid in dissolution.
-
Perform a serial dilution by adding a small volume of the organic stock solution to the aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.
-
Gently vortex the solution immediately after adding the stock solution to ensure rapid and uniform mixing.
-
Ensure the final concentration of the organic solvent in your working solution is minimal (typically <0.5%) to avoid any potential physiological effects on your experimental system.
-
Storage of Solutions:
-
Organic Stock Solution: Store at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Aqueous Working Solution: It is highly recommended to prepare aqueous solutions fresh on the day of use. Storing aqueous solutions of prostaglandins for more than one day is generally not advised due to the potential for degradation and precipitation.[4]
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of 15-MPEG1.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of 15-MPEG1 exceeds its solubility limit in the aqueous buffer. | - Perform a further dilution to a lower final concentration.- Ensure the final concentration of the organic solvent is sufficient to maintain solubility, but still biocompatible (typically <0.5%).- Pre-warm the aqueous buffer to 37°C before adding the stock solution. |
| Rapid addition of the stock solution to the buffer. | - Add the organic stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid mixing and prevent localized high concentrations. | |
| Cloudy or hazy solution | Incomplete dissolution or formation of micelles. | - Briefly sonicate the solution in a water bath to aid dissolution.- Ensure the pH of the buffer is within the optimal range (neutral to slightly alkaline). |
| Difficulty dissolving the crystalline solid in the organic solvent | The solvent may have absorbed moisture, reducing its solvating power. | - Use fresh, anhydrous DMSO or ethanol.- Gentle warming (to no more than 37°C) and vortexing can aid dissolution. |
Visualizations
Experimental Workflow for Preparing Aqueous 15-MPEG1 Solution
Caption: A flowchart illustrating the recommended procedure for preparing an aqueous working solution of 15-MPEG1 from a crystalline solid.
Prostaglandin E1 (PGE1) EP1 Receptor Signaling Pathway
Caption: A diagram of the signaling pathway initiated by the binding of PGE1 (or its analog 15-MPEG1) to the EP1 receptor.
References
Preventing degradation of 15-Methylprostaglandin E1 in experimental setups
Welcome to the technical support center for 15-Methylprostaglandin E1 (15-mPGE1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 15-mPGE1 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (15-mPGE1) is a synthetic and metabolically stable analog of Prostaglandin (B15479496) E1 (PGE1)[1]. Like other prostaglandins, 15-mPGE1 can be susceptible to degradation under suboptimal storage and experimental conditions. Factors such as pH, temperature, and light can impact its chemical integrity, leading to the formation of inactive degradation products and affecting experimental reproducibility.
Q2: What are the primary degradation pathways for E-series prostaglandins?
A2: Prostaglandins of the E-series are known to degrade primarily through dehydration to form Prostaglandin A (PGA) and subsequent isomerization to Prostaglandin B (PGB) compounds. This process is particularly accelerated in basic solutions (pH > 7.4). At acidic pH and elevated temperatures, epimerization at the C-15 position can also occur[2].
Q3: How should I store my 15-mPGE1 stock?
A3: For long-term stability, 15-mPGE1 supplied as a solution in an organic solvent, such as methyl acetate, should be stored at -20°C[1]. When stored under these conditions, it is expected to be stable for at least two years.
Q4: Can I store 15-mPGE1 in an aqueous solution?
A4: It is not recommended to store 15-mPGE1 in aqueous solutions for extended periods. Aqueous solutions should be prepared fresh for each experiment. If temporary storage is necessary, it is best to keep the solution on ice and use it within the same day. Studies on the less stable parent compound, PGE1, show significant degradation in aqueous solutions at room temperature and 37°C[3].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity. | Degradation of 15-mPGE1 in stock or working solutions. | 1. Prepare fresh working solutions from a properly stored stock for each experiment.2. Ensure the pH of your experimental buffer is optimal for stability (see stability data below).3. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Precipitation observed when preparing aqueous solutions. | Low solubility of 15-mPGE1 in aqueous buffers. | 1. Ensure the final concentration of the organic solvent from the stock solution is low enough to not affect the experiment but high enough to maintain solubility.2. If precipitation occurs, gentle warming and/or sonication may aid dissolution. However, be mindful of potential temperature-induced degradation. |
| Variability between experimental replicates. | Inconsistent handling of 15-mPGE1 solutions. | 1. Use precise pipetting techniques to ensure accurate concentrations.2. Standardize the time between solution preparation and application to cells or tissues.3. Protect solutions from light, especially if experiments are lengthy. |
Data on Prostaglandin E1 Stability
| Condition | Solvent/Buffer | Stability Data | Reference |
| Temperature | Isotonic Saline (pH 4.5) | At 37°C, 25% of PGE1 remained after 32 days. | [3] |
| 0.1 M Phosphate Buffer (pH 7.4) | At 37°C, 95% of PGE1 was degraded by day 14. | [3] | |
| 10% Dextrose | ≥90.0% stable after 48 hours at 30°C. | [4][5] | |
| pH | Strongly acidic (≤ pH 3) | Degradation to PGA1 and 15-epi-PGE1 occurs. | [2] |
| Slightly acidic (pH 4.5-4.7) | More stable compared to neutral pH. | [3] | |
| Basic (> pH 7.4) | Rapid degradation to PGA and PGB compounds. | ||
| Light | 10% Dextrose | Stable for at least 48 hours when protected from light. | [4][5] |
Experimental Protocols
Protocol 1: Preparation of 15-mPGE1 Stock Solution
-
Reconstitution of Solid Compound: If 15-mPGE1 is obtained as a solid, reconstitute it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol (B145695) to a high concentration (e.g., 10 mg/mL).
-
Solubilization: Ensure the compound is completely dissolved. Gentle vortexing may be applied.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber glass vials or cryovials.
-
Storage: Store the aliquots at -20°C for long-term use.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the 15-mPGE1 stock solution at room temperature.
-
Dilution: Prepare an intermediate dilution of the stock solution in sterile cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Final Dilution: Perform a final dilution to the desired experimental concentration directly in the cell culture plates or flasks.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is below a level that could cause cellular toxicity or off-target effects (typically ≤ 0.1%).
-
Immediate Use: Use the prepared working solutions immediately. Do not store aqueous working solutions.
Visualizing Key Processes
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns | Semantic Scholar [semanticscholar.org]
- 5. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-target Effects of 15-Methylprostaglandin E1 in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Methylprostaglandin E1 (15-mPGE1) in cellular assays. This guide focuses on potential off-target effects to help ensure data accuracy and proper experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (15-mPGE1) is a synthetic analog of Prostaglandin E1 (PGE1). The methyl group at the C-15 position makes it more resistant to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase. Its primary intended targets are the E-type prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects.
Q2: What are the known or potential off-target effects of 15-mPGE1?
A2: While 15-mPGE1 is designed to target EP receptors, like many small molecule receptor ligands, it may exhibit cross-reactivity with other prostanoid receptors due to structural similarities among these receptors. Potential off-target receptors include other EP receptor subtypes (EP1, EP2, EP3, EP4), as well as DP, FP, IP, and TP receptors. Such off-target binding can lead to unintended biological responses in cellular assays. For instance, while PGE1 typically causes bronchodilation, 15(S)-15-methyl PGE1 has been observed to be a weak constrictor of human respiratory tract smooth muscle, suggesting a different receptor interaction profile[1].
Q3: How can I determine if the observed effects in my assay are off-target?
A3: To determine if your results are due to off-target effects, you can use a panel of selective antagonists for other prostanoid receptors. If an antagonist for a non-EP receptor blocks the effect of 15-mPGE1, it suggests an off-target interaction. Additionally, using cell lines that lack the intended EP receptor but express other prostanoid receptors can help elucidate off-target activities.
Q4: What are the downstream signaling pathways that could be activated by off-target binding of 15-mPGE1?
A4: Off-target binding to other prostanoid receptors can activate a variety of signaling pathways. For example:
-
EP1, FP, and TP receptors typically couple to Gq, leading to an increase in intracellular calcium ([Ca2+]i).
-
EP2, EP4, DP1, and IP receptors usually couple to Gs, resulting in an increase in intracellular cyclic AMP (cAMP).
-
EP3 and DP2 receptors can couple to Gi, which leads to a decrease in intracellular cAMP.
Unexpected changes in these second messengers upon 15-mPGE1 treatment could indicate off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results between experiments. | 1. Cell line heterogeneity or passage number affecting receptor expression. 2. Variability in 15-mPGE1 stock solution stability or concentration. 3. Off-target receptor activation leading to complex signaling. | 1. Use cells within a narrow passage number range. Periodically verify receptor expression levels via qPCR or western blot. 2. Prepare fresh stock solutions of 15-mPGE1 regularly and store them appropriately. 3. Use selective antagonists for other prostanoid receptors to block potential off-target effects. |
| Observed cellular response does not match the expected EP receptor signaling pathway (e.g., you expect a cAMP increase but see a calcium influx). | 15-mPGE1 may be acting on an off-target receptor that couples to a different G-protein (e.g., Gq instead of Gs). | 1. Measure multiple second messengers (cAMP and intracellular calcium) to get a broader picture of the signaling events. 2. Perform receptor binding assays to determine the binding affinity of 15-mPGE1 to a panel of prostanoid receptors. |
| High background signal or lack of a clear dose-response curve. | 1. Cellular stress or poor cell health. 2. Non-specific binding of 15-mPGE1 at high concentrations. 3. Sub-optimal assay conditions. | 1. Ensure cells are healthy and not overgrown before starting the experiment. 2. Test a wide range of 15-mPGE1 concentrations to establish a clear dose-response relationship and identify potential non-specific effects at higher concentrations. 3. Optimize assay parameters such as incubation time, cell density, and buffer composition. |
| The potency (EC50) of 15-mPGE1 in your functional assay is significantly different from published values. | 1. Differences in cell types and their specific receptor expression profiles. 2. Variations in experimental protocols and assay conditions. | 1. Characterize the prostanoid receptor expression profile of your specific cell line. 2. Carefully review and standardize your experimental protocol with published methods. |
Data Presentation: Prostanoid Receptor Binding Profiles
Due to the limited availability of a comprehensive public dataset for this compound, the following table presents the binding affinities of its parent compound, Prostaglandin E1 (PGE1), for mouse prostanoid receptors. This data can serve as a reference point, but it is crucial to recognize that the 15-methyl modification can alter the binding profile.
Table 1: Binding Affinities (Ki, nM) of Prostaglandin E1 for Mouse Prostanoid Receptors
| Receptor | Ki (nM) |
| EP1 | 36 |
| EP2 | 10 |
| EP3 | 1.1 |
| EP4 | 2.1 |
| IP | 33 |
Data is illustrative and based on available literature for the parent compound.
Experimental Protocols
Radioligand Binding Assay to Determine Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of 15-mPGE1 for a panel of prostanoid receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human prostanoid receptor of interest (e.g., EP1, EP2, DP1, etc.).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the receptor of interest (e.g., [3H]-PGE2 for EP receptors).
-
Add increasing concentrations of unlabeled 15-mPGE1.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of 15-mPGE1.
-
Calculate the IC50 value (the concentration of 15-mPGE1 that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
cAMP Measurement Assay
This protocol is for measuring the activation of Gs or Gi-coupled receptors.
Methodology:
-
Cell Culture:
-
Plate cells expressing the prostanoid receptor of interest in a 96-well plate and grow to confluency.
-
-
Cell Treatment:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of 15-mPGE1 to the wells.
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Plot the measured cAMP concentration as a function of the log concentration of 15-mPGE1.
-
Determine the EC50 value (the concentration of 15-mPGE1 that produces 50% of the maximal response).
-
Intracellular Calcium Mobilization Assay
This protocol is for measuring the activation of Gq-coupled receptors.
Methodology:
-
Cell Culture:
-
Plate cells expressing the prostanoid receptor of interest in a black, clear-bottom 96-well plate.
-
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Incubate to allow for de-esterification of the dye.
-
-
Calcium Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.
-
Add increasing concentrations of 15-mPGE1 to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each concentration of 15-mPGE1.
-
Plot the peak fluorescence change as a function of the log concentration of 15-mPGE1.
-
Determine the EC50 value.
-
Visualizations
Caption: G-protein signaling pathways potentially activated by 15-mPGE1.
Caption: Experimental workflow for identifying off-target effects.
References
Technical Support Center: Optimizing 15-Methylprostaglandin E1 Concentration for Maximum Receptor Activation
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 15-Methylprostaglandin E1 in receptor activation experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular receptors?
This compound is a synthetic analog of Prostaglandin (B15479496) E1 (PGE1). It primarily interacts with the prostaglandin E (EP) receptor family, which consists of four subtypes: EP1, EP2, EP3, and EP4. These are G-protein coupled receptors (GPCRs) that mediate a variety of physiological effects.[1][2][3][4]
Q2: What are the downstream signaling pathways activated by this compound binding to its receptors?
The signaling pathway activated by this compound depends on the EP receptor subtype expressed in the target cells:
-
EP1 Receptor: Activation leads to an increase in intracellular calcium levels ([Ca²⁺]i) through Gq protein coupling and subsequent activation of phospholipase C.[1][4]
-
EP2 and EP4 Receptors: Activation of these receptors stimulates adenylyl cyclase via Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][3][4][5][6][7]
-
EP3 Receptor: This receptor is primarily coupled to Gi protein, and its activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. Some isoforms of the EP3 receptor can also couple to Gq and increase intracellular calcium.[1][4][8][9]
Q3: How should I prepare a stock solution of this compound?
Based on the solubility of related prostaglandin analogs, this compound is expected to be soluble in organic solvents. For in vitro experiments, it is recommended to prepare a concentrated stock solution in anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). For instance, a stock solution of 15(R)-15-methyl PGD2 is soluble in ethanol (approx. 75 mg/ml) and DMSO (approx. 50 mg/ml).[10] Similarly, 15(S)-15-methyl PGF2α methyl ester is highly soluble in DMF, DMSO, and ethanol (>50 mg/ml).[11] It is crucial to purge the solvent with an inert gas before use. For aqueous buffers, it is recommended to dilute the organic stock solution into the aqueous buffer of choice for immediate use, as aqueous solutions are generally not stable for more than a day.[10]
Q4: What is a good starting concentration range for my experiments?
The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay being performed. Based on data for the parent compound, Prostaglandin E1, and other methylated analogs, a broad concentration range from 1 nM to 10 µM is a reasonable starting point for generating a dose-response curve. For initial screening, a concentration of 100 nM could be used.
Data Summary
Table 1: Receptor Binding and Signaling Profile of Prostaglandin E Analogs
| Ligand | Receptor Subtype | Reported Kᵢ (nM) | Primary Signaling Pathway |
| Prostaglandin E1 | EP1 | 36 | ↑ [Ca²⁺]i |
| EP2 | 10 | ↑ cAMP | |
| EP3 | 1.1 | ↓ cAMP / ↑ [Ca²⁺]i | |
| EP4 | 2.1 | ↑ cAMP | |
| 15(S)-Methyl-PGE2 | Not Specified | Not Specified | Uterine Contraction |
| 15(R)-Methyl-PGD2 | DP2 | EC₅₀ = 1.7 | ↑ [Ca²⁺]i |
Experimental Protocols
Protocol 1: Determination of Receptor Activation by Measuring cAMP Production (for EP2 and EP4 Receptors)
This protocol outlines the steps for measuring changes in intracellular cAMP levels in response to this compound stimulation in cells expressing EP2 or EP4 receptors.
Materials:
-
Cells expressing the EP receptor of interest (e.g., HEK293-EP2 or CHO-EP4)
-
Cell culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., a competitive immunoassay or a FRET-based biosensor)
-
Multi-well plates (white, opaque for luminescence-based assays)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous ethanol or DMSO.
-
Prepare a working solution of the PDE inhibitor in an appropriate buffer.
-
Prepare serial dilutions of this compound in assay buffer containing the PDE inhibitor.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (buffer with PDE inhibitor only).
-
Incubate the plate at 37°C for the recommended time (typically 15-30 minutes, but this should be optimized).
-
-
cAMP Measurement:
-
Lyse the cells (if required by the assay kit).
-
Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value from the dose-response curve.
-
Protocol 2: Determination of Receptor Activation by Measuring Intracellular Calcium Mobilization (for EP1 and EP3 Receptors)
This protocol describes how to measure changes in intracellular calcium levels upon stimulation with this compound in cells expressing EP1 or EP3 receptors.
Materials:
-
Cells expressing the EP receptor of interest (e.g., HEK293-EP1 or CHO-EP3)
-
Cell culture medium
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Multi-well plates (black, clear bottom)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom multi-well plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Measure the baseline fluorescence for a short period before adding the compound.
-
-
Cell Stimulation and Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use the plate reader's injection system to add the this compound dilutions to the wells while continuously measuring the fluorescence.
-
Continue to measure the fluorescence for a few minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Generate a dose-response curve by plotting ΔF against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value from the curve.
-
Troubleshooting Guide
Table 2: Common Issues and Solutions in this compound Receptor Activation Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low signal | Compound inactivity: Degradation of this compound. | Prepare fresh stock solutions. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Low receptor expression: The cell line does not express sufficient levels of the target EP receptor. | Verify receptor expression using RT-qPCR or Western blot. Consider using a cell line with higher or induced receptor expression. | |
| Incorrect assay conditions: Suboptimal incubation time, temperature, or buffer composition. | Optimize these parameters. For cAMP assays, ensure the PDE inhibitor is active. For calcium assays, ensure the dye loading was successful. | |
| High background signal | Cell stress or death: High cell density, harsh handling, or cytotoxicity of the compound at high concentrations. | Optimize cell seeding density. Handle cells gently. Perform a cell viability assay to check for cytotoxicity. |
| Autofluorescence: Compound or media components are fluorescent at the assay wavelength. | Run a control with the compound in the absence of cells to check for autofluorescence. | |
| Poor dose-response curve | Inaccurate dilutions: Errors in preparing the serial dilutions of this compound. | Prepare fresh dilutions carefully. Use calibrated pipettes. |
| Compound precipitation: The compound may not be fully soluble in the assay buffer at higher concentrations. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells. Visually inspect for precipitation. | |
| High well-to-well variability | Inconsistent cell number: Uneven cell seeding across the plate. | Ensure a homogenous cell suspension before seeding. Pay attention to pipetting technique. |
| Edge effects: Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the plate for critical experiments or fill them with buffer to minimize evaporation. |
Visualizations
Caption: Signaling pathways of this compound via EP receptors.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of prostaglandin E(2) EP receptors and cAMP in the expression of connective tissue growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mouse prostaglandin E receptor EP3 subtype mediates calcium signals via Gi in cDNA-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 activates phospholipase C and elevates intracellular calcium in cultured myometrial cells: involvement of EP1 and EP3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
Troubleshooting inconsistent results in 15-Methylprostaglandin E1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Methylprostaglandin E1 (15-mPGE1). The information is designed to address common issues and inconsistencies that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity. What are the proper storage and handling procedures?
A1: Proper storage and handling are critical for maintaining the bioactivity of this compound. As a prostaglandin (B15479496) analog, it is susceptible to degradation.
-
Storage of Stock Solutions: For long-term storage, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
-
Working Solutions: Working solutions for in vivo experiments should be prepared fresh on the day of use. For in vitro assays, fresh preparation is also recommended. If short-term storage is necessary, keep the solution on ice and protected from light.
-
Solvent Choice: The choice of solvent can impact stability. For in vitro studies, ethanol (B145695) is a common solvent. For in vivo preparations, a mixture of solvents such as DMSO, PEG300, Tween-80, and saline can be used to ensure solubility and biocompatibility.
Q2: I am observing high variability in my cell-based assay results. What are the potential causes?
A2: High variability in cell-based assays can stem from several factors:
-
Cell Passage Number: Use a consistent and low cell passage number for all experiments. Higher passage numbers can lead to changes in receptor expression and signaling pathways.
-
Inconsistent Cell Plating: Ensure a uniform cell seeding density across all wells of your assay plate. The use of an automated cell counter can improve accuracy and reproducibility.
-
Reagent Preparation: Prepare fresh dilutions of 15-mPGE1 for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with prostaglandin assays. Consider reducing the serum concentration or performing serum starvation for a defined period before the experiment.
Q3: The expected downstream signaling (e.g., cAMP increase or calcium mobilization) is not being observed. What should I check?
A3: If you are not observing the expected signaling events, consider the following:
-
Receptor Expression: Confirm that your cell line endogenously expresses the appropriate Prostaglandin E (EP) receptors (primarily EP1, EP2, EP3, and EP4). The specific receptor subtype will determine the downstream signaling pathway.
-
Assay Conditions: Optimize the incubation time and temperature for your assay. Prostaglandin signaling can be rapid and transient.
-
Phosphodiesterase (PDE) Activity: If you are measuring cAMP levels, endogenous PDEs can degrade cAMP, leading to a lower-than-expected signal. Including a PDE inhibitor, such as IBMX, in your assay buffer is recommended.
-
Ligand Concentration: Ensure that the concentration of 15-mPGE1 is within the optimal range for activating the EP receptors in your specific cell line. A dose-response experiment is crucial to determine the EC50.
Q4: My in vivo experiment is showing inconsistent results in animal models. What factors could be contributing to this?
A4: In vivo experiments can be influenced by a variety of factors:
-
Animal Strain and Genetics: Different animal strains can exhibit varied responses to prostaglandin analogs. Ensure you are using a consistent strain and consider potential genetic differences that might affect drug metabolism or receptor function.
-
Route and Frequency of Administration: The method of administration (e.g., subcutaneous, intramuscular, intravenous) and the dosing schedule can significantly impact the bioavailability and observed effects of 15-mPGE1.[1][2]
-
Animal Handling and Stress: Stress can influence physiological responses and introduce variability. Handle animals consistently and allow for an acclimatization period before starting the experiment.
-
Preparation of Dosing Solution: Ensure the dosing solution is prepared correctly and is stable. For some formulations, heating and/or sonication may be necessary to aid dissolution.
Troubleshooting Guides
Issue 1: Inconsistent Uterine Contraction in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Tissue Viability | Ensure myometrial tissue strips are fresh and handled gently to maintain viability. Use an appropriate physiological buffer and maintain constant temperature and oxygenation. |
| Receptor Desensitization | Avoid prolonged exposure to high concentrations of 15-mPGE1. If repeated stimulation is necessary, include washout steps between applications. |
| Presence of Endogenous Prostaglandins (B1171923) | The presence of endogenous prostaglandins can interfere with the assay. Consider the use of cyclooxygenase (COX) inhibitors to reduce endogenous production. |
| Variability in Receptor Expression | Myometrial EP receptor expression can vary with the hormonal cycle and pregnancy status. Ensure tissue is collected from animals in a consistent physiological state. |
Issue 2: Variable Neutrophil Counts in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| Timing of Blood Collection | The peak of neutrophilia induced by 15-mPGE1 has been observed around 4-6 hours post-injection.[3] Standardize the time of blood collection relative to the injection time. |
| Baseline Neutrophil Levels | Establish baseline neutrophil counts for each animal before the administration of 15-mPGE1 to account for individual variations. |
| Route of Administration | Subcutaneous injection has been shown to be effective in inducing neutrophilia.[1] Ensure the injection technique is consistent to avoid variability in absorption. |
| Animal Stress | Stress can lead to the release of adrenal hormones, which can also influence circulating white blood cell counts.[3] Minimize animal stress through proper handling and housing conditions. |
Quantitative Data Summary
Table 1: In Vivo Effect of (15S)-15-methyl Prostaglandin E1 on Neutrophil Count in Brown-Norway Rats
| Treatment Group | Absolute Neutrophil Count (cells/mm³) (Mean ± SD) |
| Before Injection | 2,451 ± 1,298 |
| 6 Hours After Injection (1 mg/kg) | 13,457 ± 6,038 |
| Data from a study on (15S)-15-methyl prostaglandin E1-induced neutrophilia in Brown-Norway rats.[1] |
Table 2: Comparison of Intramuscular 15(S)-15-Methyl Prostaglandin E2 Methyl Ester Dose Schedules for Induction of Abortion
| Dose Schedule | Aborted within 24 hours | Aborted within 48 hours |
| 5 µg every 4 hours (n=20) | 13 (65%) | 17 (85%) |
| 10 µg every 8 hours (n=10) | 2 (20%) | 5 (50%) |
| Data from a study comparing two dose schedules of intramuscular 15(S)-15-methyl prostaglandin E2 methyl ester.[2] |
Experimental Protocols
Protocol 1: General In Vitro Cell Culture Assay for 15-mPGE1 Activity
This protocol provides a general framework for assessing the in vitro activity of 15-mPGE1 in a cell line expressing EP receptors.
1. Cell Culture and Plating:
- Culture cells in the appropriate medium supplemented with 10% FBS and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Use cells at a low passage number (e.g., <20).
- Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
2. Preparation of 15-mPGE1 Solution:
- Prepare a stock solution of 15-mPGE1 in an appropriate solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10 mM).
- On the day of the experiment, prepare serial dilutions of the stock solution in serum-free medium or a suitable assay buffer to achieve the desired final concentrations.
3. Cell Treatment:
- Gently wash the cells with phosphate-buffered saline (PBS).
- Replace the culture medium with serum-free medium and incubate for a period of serum starvation (e.g., 4-24 hours) if necessary.
- Add the diluted 15-mPGE1 solutions to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
- Incubate for the desired time period (this may range from minutes to hours depending on the endpoint being measured).
4. Endpoint Measurement (Example: cAMP Assay):
- After the incubation period, lyse the cells according to the manufacturer's instructions for your chosen cAMP assay kit.
- Perform the cAMP assay following the kit protocol.
- Read the output on a plate reader.
- Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50.
Protocol 2: General In Vivo Protocol for Induction of Neutrophilia in Rats
This protocol is a generalized procedure based on published studies for inducing neutrophilia in rats using 15-mPGE1.
1. Animal Handling and Acclimatization:
- Use adult male or female rats of a specific strain (e.g., Brown-Norway).[1]
- House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Allow the animals to acclimatize for at least one week before the experiment.
2. Preparation of 15-mPGE1 Dosing Solution:
- Prepare the dosing solution on the day of the experiment.
- Dissolve 15-mPGE1 in a vehicle suitable for injection (e.g., sterile saline with a small amount of a solubilizing agent like ethanol or DMSO, ensuring the final concentration of the organic solvent is low and non-toxic). The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 1 mg/kg in 0.1-0.5 mL).
3. Administration and Blood Collection:
- Obtain a baseline blood sample from each animal via a suitable method (e.g., tail vein) before injection.
- Administer 15-mPGE1 via subcutaneous injection at the desired dose (e.g., 1 mg/kg).[1]
- At a predetermined time point post-injection (e.g., 6 hours), collect a second blood sample.[1]
4. Blood Analysis:
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute neutrophil count.
- Compare the post-injection neutrophil counts to the baseline counts for each animal.
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound via EP receptors.
Experimental Workflow
Caption: General experimental workflows for in vitro and in vivo studies.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. (15S)-15-methyl prostaglandin E1-induced neutrophilia in Brown-Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramuscular administration of 15(S) 15 methyl prostaglandin E2 methyl ester for induction of abortion: a comparison of two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo induction of neutrophilia, lymphopenia, and diminution of neutrophil adhesion by stable analogs of prostaglandins E1, E2, and F2 alpha - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Variability in 15-Methylprostaglandin E1 Bioassays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in 15-Methylprostaglandin E1 (15-mPGE1) bioassays. By addressing specific experimental challenges, this guide aims to enhance the accuracy, reproducibility, and reliability of your results.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered during 15-mPGE1 bioassays.
Issue 1: High Inter-Assay or Intra-Assay Variability
High variability, as indicated by a high coefficient of variation (CV%), can obscure true biological effects.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting Technique | Ensure proper use of calibrated pipettes. Use fresh tips for each standard, sample, and reagent. When possible, use a multi-channel pipette to add reagents to multiple wells simultaneously to ensure uniform incubation times.[1] |
| Temperature Fluctuations | Allow all reagents, samples, and plates to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation to ensure even temperature distribution. If a 37°C incubation is required, place the plate in the center of the incubator. |
| Inconsistent Incubation Times | Adhere strictly to the incubation times specified in the protocol. Use a timer and process plates one at a time to ensure consistency. |
| Improper Plate Washing | Ensure complete removal of liquid after each wash step by inverting the plate and tapping it firmly on absorbent paper towels.[2] Insufficient washing can lead to high background, while overly aggressive washing can dislodge antibodies or antigen. |
| Reagent Instability | Reconstitute lyophilized reagents with the specified volume of high-purity water and allow them to stand for at least 10 minutes with gentle swirling to ensure complete dissolution.[3] Avoid repeated freeze-thaw cycles of standards and conjugates.[4] Store all reagents at the recommended temperatures. |
Issue 2: Poor Standard Curve Performance
An unreliable standard curve will lead to inaccurate quantification of 15-mPGE1 in your samples.
| Potential Cause | Recommended Solution |
| Improper Standard Preparation | Prepare fresh standards for each assay. Perform serial dilutions carefully and ensure thorough mixing at each step. Use the same diluent for the standards as for the samples to avoid matrix effects.[4] |
| Degraded Standard | Store the stock standard at -20°C or lower in aliquots to avoid multiple freeze-thaw cycles. Protect from light. |
| Incorrect Curve Fitting | Use a four-parameter logistic (4-PL) curve fit for competitive ELISAs. Ensure the software correctly plots the concentration versus the optical density (OD). |
| Outlier Data Points | Examine the standard curve for any obvious outliers. If a point deviates significantly, it may be excluded, but this should be done with caution and noted in your records. |
Issue 3: Weak or No Signal
A lack of signal can be frustrating and may point to several critical errors in the assay procedure.
| Potential Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components. Ensure that all reagents have been stored at the recommended temperatures. |
| Omission of a Key Reagent | Double-check that all reagents, including the conjugate and substrate, were added in the correct order and to all necessary wells. |
| Incorrect Wavelength Reading | Ensure the microplate reader is set to the correct wavelength for the substrate used (e.g., 405 nm or 450 nm). |
| Analyte Concentration Below Detection Limit | If you suspect very low levels of 15-mPGE1, you may need to concentrate your sample or use a more sensitive assay format. For some sample types like plasma with low expected levels, an extraction step may be necessary prior to the assay.[4] |
| Presence of Interfering Substances | Samples containing high concentrations of chelating agents like EDTA or EGTA can interfere with the activity of enzyme conjugates such as alkaline phosphatase.[5] Dilute samples with high chelator concentrations before assaying.[5] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare my samples for a 15-mPGE1 ELISA?
A1: Sample preparation depends on the matrix:
-
Cell Culture Supernatants: Can often be assayed directly or with minimal dilution in the assay buffer.[4]
-
Serum and Plasma: May require dilution (e.g., 1:10 or 1:20) in assay buffer to minimize matrix effects.[6] For plasma collected with EDTA, ensure the final concentration does not inhibit the enzyme conjugate.[5]
-
Urine and Saliva: Typically require dilution (e.g., 1:10 to 1:50) due to high concentrations of salts and other substances.[6]
-
Low Concentration Samples: For samples where 15-mPGE1 levels are expected to be below the assay's sensitivity, an extraction step may be required. This often involves acidifying the sample to pH 3.5, followed by solid-phase extraction.[4]
Q2: What is the stability of 15-mPGE1 in biological samples and as a standard?
A2: 15-mPGE1, like other prostaglandins (B1171923), can be sensitive to degradation.
-
In Samples: It is recommended to freeze samples at -20°C or -80°C immediately after collection and avoid repeated freeze-thaw cycles.[4]
-
Stock Solutions: Lyophilized standards are stable for extended periods when stored at 2-8°C.[3] Once reconstituted, aliquots should be stored at -20°C for up to four weeks or as recommended by the manufacturer.[3] A stock solution of 15-methyl PGF2α, a related compound, is stable for at least 6 months at -80°C.[7]
Q3: What are the common sources of background noise in the assay?
A3: High background can be caused by:
-
Insufficient Washing: Residual conjugate will react with the substrate, leading to a high background. Ensure thorough washing of all wells.
-
Cross-Contamination: Avoid splashing between wells. Use fresh pipette tips for each sample and reagent.
-
Substrate Contamination: Protect the substrate from light and avoid contact with metal, which can cause it to develop color prematurely.[8]
Q4: Can other prostaglandins cross-react in a 15-mPGE1 bioassay?
A4: Cross-reactivity is a potential issue in any immunoassay. The specificity of the primary antibody determines the degree of cross-reactivity. For example, some PGE1 ELISA kits have been tested for cross-reactivity with related compounds like PGE2, PGE3, and PGF1α, showing varying but generally low percentages of cross-reactivity. Always consult the manufacturer's data sheet for the specific cross-reactivity profile of your assay kit.
Quantitative Data on Assay Performance
The following table summarizes typical performance characteristics for a Prostaglandin E1 ELISA kit, which can serve as a benchmark for what to expect in your 15-mPGE1 bioassays.
| Parameter | Typical Value | Reference |
| Standard Curve Range | 31.25 - 2000 pg/mL | [9] |
| Sensitivity (LOD) | 5.58 pg/mL | [6] |
| Intra-Assay Precision (CV%) | < 10% (Mean 9.3%) | [9] |
| Inter-Assay Precision (CV%) | < 15% (Mean 8.8%) | [9] |
| Spike Recovery (Serum) | 87.0% | [6] |
| Spike Recovery (Plasma) | 107.7% | [6] |
| Spike Recovery (Urine) | 109.9% | [6] |
| Spike Recovery (Saliva) | 107.2% | [6] |
Experimental Protocols
Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for 15-mPGE1
This protocol provides a general workflow for a competitive ELISA. Specific volumes and incubation times should be followed according to your kit manufacturer's instructions.
-
Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit protocol.
-
Allow all components to reach room temperature before use.
-
-
Standard and Sample Addition:
-
Add 100 µL of standards and samples (in duplicate or triplicate) to the appropriate wells of the antibody-coated microplate.
-
Add 100 µL of assay buffer to the blank wells.
-
-
Conjugate Addition:
-
Add the specified volume of 15-mPGE1-enzyme conjugate to each well (except the blank).
-
-
First Incubation:
-
Seal the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature or 37°C). During this time, the sample/standard 15-mPGE1 and the enzyme-conjugated 15-mPGE1 will compete for binding to the primary antibody.
-
-
Washing:
-
Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining buffer.
-
-
Substrate Addition:
-
Add the substrate solution to each well.
-
-
Second Incubation:
-
Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).
-
-
Stop Reaction:
-
Add the stop solution to each well. The color will change (e.g., from blue to yellow).
-
-
Read Plate:
-
Read the optical density (OD) of each well at the appropriate wavelength (e.g., 450 nm) within 15 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the average blank OD from all other OD readings.
-
Generate a standard curve by plotting the OD of the standards against their known concentrations using a 4-PL curve fit.
-
Calculate the concentration of 15-mPGE1 in your samples from the standard curve.
-
Signaling Pathways and Experimental Workflows
15-mPGE1 Signaling Pathways
This compound, similar to Prostaglandin E1 (PGE1), exerts its biological effects by binding to the E-prostanoid (EP) receptors, which are G-protein coupled receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct downstream signaling cascades.
Caption: EP1 receptor signaling cascade initiated by 15-mPGE1.
Caption: EP2 and EP4 receptor signaling cascade initiated by 15-mPGE1.
Caption: EP3 receptor signaling cascade initiated by 15-mPGE1.
Experimental Workflow for Minimizing Variability
Caption: A logical workflow for minimizing variability in bioassays.
References
- 1. assaygenie.com [assaygenie.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.co.jp [abcam.co.jp]
- 7. Prostaglandin EP1 receptor - Wikiwand [wikiwand.com]
- 8. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PGE1(Prostaglandin E1) ELISA Kit [elkbiotech.com]
Impact of pH on 15-Methylprostaglandin E1 stability and activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Methylprostaglandin E1. The information addresses common issues related to its stability and activity, with a focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing rapid degradation. What is the optimal pH for storage and in-vitro experiments?
A1: There is limited publicly available data specifically detailing the pH-rate profile for this compound. Prostaglandins (B1171923), as a class, exhibit variable stability depending on their structure and the solution environment.
Data from closely related compounds show conflicting trends, suggesting that the stability of this compound is likely highly sensitive to pH and should be empirically determined for your specific application.
-
Prostaglandin E1 (PGE1) , the parent compound, demonstrates greater stability in slightly acidic conditions compared to neutral pH.[1]
-
In contrast, a study on 15-Methylprostaglandin F2α (Carboprost), which also contains the 15-methyl group, showed a gradual increase in stability as the pH was raised from 7.3 to 9.1 and higher.[2]
Given these conflicting data points, we recommend testing a range of pH values (e.g., from pH 4.0 to pH 9.0) to identify the optimal condition for your specific buffer system and experimental setup. For initial troubleshooting, preparing fresh solutions immediately before use is the most reliable approach to ensure activity.
Q2: What are the main degradation pathways for prostaglandins like this compound?
A2: Prostaglandins of the E-series are particularly susceptible to degradation. The primary degradation pathway in aqueous solution is dehydration, which converts the Prostaglandin E structure to a Prostaglandin A-type structure. This can be followed by isomerization to a more stable Prostaglandin B-type structure.[3] For analogues like Misoprostol (B33685), dehydration and isomerization are the main degradation routes.[1][4]
Q3: How does this compound exert its biological activity? Which signaling pathways are involved?
A3: this compound, as an analogue of Prostaglandin E1, is expected to exert its effects by binding to the same E-type prostanoid (EP) receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors. The specific signaling pathway activated depends on which receptor subtype is engaged.[5][6][7]
-
EP1 Receptor: Couples to the Gq protein, activating phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium ([Ca²⁺]i).[5][7][8]
-
EP2 & EP4 Receptors: Couple to the Gs protein, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[5][8][9]
-
EP3 Receptor: Primarily couples to the Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP.[5]
The ultimate biological response depends on the expression pattern of these receptors in the target cells and tissues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Biological Activity in Experiment | Degradation of 15-Methyl-PGE1 in solution. | Prepare solutions fresh before each experiment. If storage is necessary, perform a pilot stability study in your specific buffer at various pH levels (e.g., 4, 6, 7.4, 8.5) and temperatures (4°C, -20°C, -80°C) to determine optimal conditions. Consider the stability data of related compounds as a starting point. |
| Inconsistent Experimental Results | Inconsistent pH of the experimental buffer; variable solution age. | Strictly control the pH of all buffers and solutions. Use a standardized protocol for solution preparation, including the age of the solution post-preparation. Always prepare a fresh stock for a new set of experiments. |
| Precipitation of Compound in Aqueous Buffer | Poor solubility at the working concentration and pH. | 15-Methyl-PGE1 has limited solubility in aqueous buffers.[10] Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695), and then dilute it into the aqueous experimental buffer immediately before use. Ensure the final concentration of the organic solvent is low and does not affect the experimental system. |
Quantitative Stability Data for Related Compounds
Disclaimer: The following data are for compounds structurally related to this compound. These should be used for informational purposes only, as the stability profile of this compound may differ significantly.
Table 1: Stability of Prostaglandin E1 (PGE1) in Different Solutions at 37°C [1]
| Solution | pH | Remaining PGE1 at Day 14 | Remaining PGE1 at Day 32 |
| Isotonic Saline | 4.5 | >75% | ~25% |
| 0.01 M Phosphate Buffered Saline | 4.7 | >75% | ~25% |
| 0.1 M Phosphate Buffered Water | 7.4 | <5% | Not Reported |
Table 2: Stability of 15(S)-15-Methylprostaglandin F2α (Carboprost) Tromethamine Salt [2]
| Buffer pH | Temperature | Storage Duration | Degradation |
| 7.3 | 37°C | Not specified | Gradual degradation |
| 9.1 | 37°C | Not specified | Increased stability vs. pH 7.3 |
| 9.55 | 37°C | 1 Year | < 3-4% |
Experimental Protocols
Protocol: Forced Degradation Study to Determine pH-Dependent Stability
This protocol outlines a general procedure to determine the stability of this compound across a range of pH values.
Objective: To identify the optimal pH for solution stability and to understand the degradation kinetics.
Materials:
-
This compound
-
Organic solvent for stock solution (e.g., HPLC-grade ethanol or DMSO)
-
A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) for extreme pH conditions.
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
A suitable C18 reversed-phase HPLC column.
-
Temperature-controlled incubator or water bath.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in an appropriate organic solvent.
-
Sample Preparation:
-
For each pH condition to be tested (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10), dilute the stock solution with the corresponding buffer to a final concentration (e.g., 50 µg/mL). The final percentage of organic solvent should be low (e.g., <5%) and consistent across all samples.
-
Prepare a control sample (T=0) for each pH by immediately diluting an aliquot for HPLC analysis.
-
-
Incubation:
-
Store the remaining samples in a temperature-controlled environment (e.g., 37°C or 50°C for accelerated testing).
-
Protect samples from light to prevent photodegradation.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH sample.
-
Immediately analyze the samples by a validated stability-indicating HPLC method. The method must be able to separate the intact this compound from its potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the T=0 sample for each pH.
-
Plot the percentage of remaining compound versus time for each pH condition.
-
Determine the degradation rate constant (k) and half-life (t½) at each pH to create a comprehensive pH-rate profile.
-
Visualizations
Caption: Workflow for a forced degradation study of 15-Methyl-PGE1.
References
- 1. Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of misoprostol tablets collected in Malawi and Rwanda: Importance of intact primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ghsupplychain.org [ghsupplychain.org]
- 5. researchgate.net [researchgate.net]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
- 7. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Overcoming poor membrane permeability of prostaglandin analogs
Welcome to the Technical Support Center for Prostaglandin (B15479496) Analog Research. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the poor membrane permeability of prostaglandin analogs.
Frequently Asked Questions (FAQs)
Q1: Why do many prostaglandin analogs exhibit poor membrane permeability?
Prostaglandin analogs are structurally similar to endogenous prostaglandins (B1171923), which are carboxylic acids. At physiological pH, the carboxyl group is often ionized, making the molecule more polar and less lipophilic. This charge hinders its ability to passively diffuse across the lipid-rich cell membranes of tissues like the cornea or intestinal epithelium. Natural prostaglandins have poor corneal penetration, with apparent permeability coefficients (Papp) typically in the range of 1.65 to 2.38 x 10⁻⁶ cm/sec.[1]
Q2: What are the primary strategies to overcome the poor membrane permeability of these analogs?
There are three main strategies to enhance the permeability of prostaglandin analogs:
-
Prodrug Formulation: This is the most common approach. The carboxylic acid group is masked with a lipophilic moiety, such as an ester (e.g., isopropyl ester in latanoprost (B1674536) and travoprost).[2][3] This increases the molecule's lipophilicity, allowing it to penetrate the cell membrane. Once inside the cell, endogenous enzymes like esterases cleave the promoiety, releasing the active acidic drug.[2]
-
Advanced Formulation with Excipients: Using formulation excipients can improve drug solubility and permeability. For example, polysorbate 80 (PS80) can act as a solubilizing agent, while other agents like benzalkonium chloride and EDTA can serve as penetration enhancers.[4][5] Cyclodextrins are also used to form complexes with hydrophobic drugs to improve solubility and stability.[6]
-
Nanocarrier Delivery Systems: Encapsulating prostaglandin analogs in nanocarriers like liposomes, nanoemulsions, or polymeric nanoparticles can protect the drug and facilitate its transport across biological membranes.[7][8][9] These systems can enhance bioavailability, prolong drug retention at the target site, and potentially reduce side effects.[7]
Q3: What is the difference between a prostaglandin analog and a prostaglandin prodrug?
A prostaglandin analog is a synthetic compound that mimics the structure and function of natural prostaglandins, designed to bind to specific prostaglandin receptors (e.g., FP receptors) to elicit a therapeutic effect.[10] A prostaglandin prodrug is a chemically modified, often inactive, version of a prostaglandin analog.[11] The modification, typically esterification of the carboxylic acid group, is designed to improve a specific property, most commonly membrane permeability.[2][11] The prodrug is converted into the active analog by metabolic processes within the target tissue.[2] Latanoprost, for instance, is an isopropyl ester prodrug that is hydrolyzed in the cornea to its active form, latanoprost acid.[2]
Q4: How do I choose between a PAMPA and a Caco-2 assay for permeability screening?
The choice depends on the specific information you need.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[12][13] It is high-throughput, cost-effective, and excellent for early-stage screening to rank compounds based on their lipophilicity and passive permeability.[14] However, it cannot assess the role of active transport or efflux pumps.[12][14]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal barrier, complete with tight junctions and active transporters (like P-glycoprotein).[15][16][17] It is considered more biologically relevant and can measure both passive diffusion and active transport, including drug efflux.[17][18] It is more complex, time-consuming, and expensive than PAMPA but provides a more comprehensive prediction of in vivo oral absorption.[19]
Use PAMPA for initial high-throughput screening of many compounds and Caco-2 for more detailed characterization of promising candidates where active transport may be a factor.
Troubleshooting Guide
Q1: My prostaglandin analog shows very low permeability in my Caco-2 assay. What are the potential causes and solutions?
A1: Low permeability in a Caco-2 assay can stem from several factors.
-
Possible Cause 1: High Polarity/Low Lipophilicity: The analog may be too polar to cross the lipid cell membrane passively.
-
Possible Cause 2: Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells and actively pump the drug out.[17][18]
-
Solution: Perform a bidirectional Caco-2 assay, measuring permeability from both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[17][18] You can confirm this by running the assay in the presence of specific inhibitors like verapamil (B1683045) (for P-gp).[17]
-
-
Possible Cause 3: Poor Aqueous Solubility: The compound may not be sufficiently dissolved in the assay buffer, leading to an underestimation of its true permeability. This is a common issue for BCS Class II drugs.[16]
-
Solution: Improve the formulation by using solubilizing excipients or a co-solvent system (ensure the solvent concentration is non-toxic to the cells). Nanotechnology-based delivery systems can also enhance solubility.[8]
-
-
Possible Cause 4: Poor Monolayer Integrity: If the Caco-2 monolayer is not fully confluent or has compromised tight junctions, results will be inaccurate.
-
Solution: Routinely check the transepithelial electrical resistance (TEER) of your monolayers before each experiment to ensure their integrity.[15]
-
Q2: I'm observing high variability in my PAMPA results for a series of prostaglandin analogs. How can I improve reproducibility?
A2: High variability in PAMPA is often related to the artificial membrane or experimental conditions.
-
Possible Cause 1: Inconsistent Artificial Membrane: The lipid layer may not be uniform across all wells.
-
Solution: Ensure the lipid solution is applied consistently to each well of the donor plate. Use a standardized protocol and ensure complete evaporation of the solvent before adding the compound solution. The volume and concentration of the lipid solution must be precise.
-
-
Possible Cause 2: Compound Precipitation: The analog may be precipitating out of the donor solution during the incubation period.
-
Solution: Check the solubility of your compounds in the assay buffer. You may need to adjust the pH or include a small percentage of a co-solvent like DMSO. Always measure the compound concentration in the donor and acceptor wells at the end of the experiment to calculate mass balance and check for precipitation or binding.
-
-
Possible Cause 3: Evaporation: Evaporation from the wells during the long incubation can concentrate the solutions and lead to errors.
-
Solution: Ensure the 96-well plate sandwich is sealed properly. Incubate the plate in a humidified chamber to minimize evaporation.
-
-
Possible Cause 4: Incorrect pH: The pH of the donor and acceptor buffers is critical, as it affects the ionization state of the prostaglandin analog.
-
Solution: Prepare buffers carefully and verify the pH before use. For mimicking intestinal absorption, a pH gradient (e.g., pH 6.5 in donor, pH 7.4 in acceptor) can be used.[15]
-
Quantitative Data
The following table summarizes the apparent permeability coefficients (Papp) for several natural prostaglandins and their analogs/prodrugs across human cornea, demonstrating the impact of chemical modification on permeability.
| Compound | Type | Apparent Permeability Coefficient (Papp) (cm/sec x 10⁻⁶) |
| PGF₂α | Natural PG | 1.65 |
| PGD₂ | Natural PG | 2.38 |
| PGE₂ | Natural PG | 2.15 |
| 1-isopropyl PGF₂α | PGF₂α Prodrug | Higher than PGF₂α |
| 11-pivaloyl PGF₂α | PGF₂α Prodrug | Higher than 1-isopropyl ester |
| 11,15-dipivaloyl PGF₂α | PGF₂α Prodrug | Lower than 11-pivaloyl ester |
| 16-m-chlorophenoxy tetranor PGF₂α | PG Analog | 0.696 |
| 17-phenyl trinor PGF₂α | PG Analog | 1.49 |
| (Data sourced from a study on penetration across human ocular tissues in vitro)[1] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for assessing the passive permeability of prostaglandin analogs.
Materials:
-
96-well PAMPA filter plate (Donor plate)
-
96-well acceptor plate
-
Lecithin/lipid solution in an organic solvent (e.g., dodecane)
-
Phosphate-buffered saline (PBS) at desired pH values
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[21]
-
Coat Donor Plate Membrane: Carefully apply 5 µL of the lipid/dodecane solution to the membrane of each well in the donor plate. Allow the solvent to evaporate completely (approx. 20 minutes), leaving a uniform lipid layer.[12][21]
-
Prepare Donor Solutions: Dilute the test compound stock solution into PBS (at the desired donor pH, e.g., 6.5 or 7.4) to a final concentration of ~50-100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to not affect membrane integrity.
-
Start Assay: Add 200 µL of the donor solution containing the test compound to each well of the coated donor plate.[21]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature with gentle shaking for 5 to 18 hours.[14][21] Seal the assembly to prevent evaporation.
-
Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).[12]
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
Caco-2 Permeability Assay
This protocol outlines the key steps for assessing drug permeability and efflux using the Caco-2 cell model.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transwell™ permeable supports (e.g., 12- or 24-well plates)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compound stock solution
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ permeable supports at an appropriate density. Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.[17]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >250 Ω·cm²), indicating proper tight junction formation.[15]
-
Prepare for Transport Study: Gently wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Apical-to-Basolateral (A-B) Transport:
-
Add transport buffer containing the test compound to the apical (upper) compartment.
-
Add fresh transport buffer (without the compound) to the basolateral (lower) compartment.
-
-
Basolateral-to-Apical (B-A) Transport (for efflux):
-
Add transport buffer containing the test compound to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15][17]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for analysis.
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculations:
-
Calculate the Papp value for both A-B and B-A directions.
-
Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 is indicative of active efflux.[18]
-
Visualizations and Diagrams
Caption: Prostaglandin analog binding to an FP receptor activates a Gq protein signaling cascade.
References
- 1. Penetration of natural prostaglandins and their ester prodrugs and analogs across human ocular tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New Preservative-Free Formulation for the Enhanced Ocular Bioavailability of Prostaglandin Analogues in Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2024092085A1 - Aqueous pharmaceutical compositions of prostaglandins - Google Patents [patents.google.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nanocarriers for ocular drug delivery: current status and translational opportunity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Table 2, Key Characteristics of Prostaglandin Analogues - Clinical Review Report: Preservative-free latanoprost 50 μg/mL ophthalmic solution (Monoprost) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. enamine.net [enamine.net]
- 16. benchchem.com [benchchem.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sites.rutgers.edu [sites.rutgers.edu]
- 21. bioassaysys.com [bioassaysys.com]
Selecting the appropriate vehicle for 15-Methylprostaglandin E1 in vivo delivery
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo delivery of 15-Methylprostaglandin E1 (15-mPGE1).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a vehicle for in vivo delivery of 15-mPGE1?
A1: The primary considerations are the solubility and stability of 15-mPGE1 in the vehicle, the biocompatibility of the vehicle, and the intended route of administration. The vehicle should not degrade the compound or cause adverse reactions in the animal model.
Q2: My 15-mPGE1 is precipitating out of my aqueous vehicle. What can I do?
A2: 15-mPGE1 has limited solubility in aqueous solutions like phosphate-buffered saline (PBS).[1] To improve solubility, consider the use of co-solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol. For a stock solution, dissolving 15-mPGE1 in an organic solvent first is recommended. For final formulations, using a multi-component vehicle system containing agents like polyethylene (B3416737) glycol (PEG) and surfactants (e.g., Tween-80) can enhance solubility.
Q3: Can I use DMSO for my in vivo experiments with 15-mPGE1?
A3: Yes, DMSO is a common solvent for preparing stock solutions of 15-mPGE1 due to its high solubilizing capacity (>50 mg/ml).[1] However, for in vivo administration, the final concentration of DMSO should be kept low (typically below 10%) to minimize toxicity.
Q4: Are there any ready-to-use formulation protocols for prostaglandin (B15479496) analogs that I can adapt for 15-mPGE1?
A4: Yes, protocols developed for the structurally similar compound Carboprost (15-Methylprostaglandin F2α) can be adapted. These often involve a multi-component system to ensure solubility and stability. For example, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during preparation or upon injection | - Low solubility of 15-mPGE1 in the chosen vehicle.- Temperature changes affecting solubility. | - Increase the proportion of organic co-solvents (e.g., DMSO, Ethanol) in your vehicle, ensuring the final concentration is non-toxic.- Consider using a vehicle containing PEG300 and Tween-80 to improve solubility.- Gentle warming and sonication can aid in dissolution, but be cautious of compound stability at elevated temperatures. |
| Local tissue irritation or inflammation at the injection site | - High concentration of co-solvents like DMSO or ethanol.- The inherent inflammatory nature of prostaglandins. | - Reduce the concentration of organic solvents in the final formulation.- Increase the injection volume to dilute the compound and vehicle at the site of administration.- Consider a different route of administration if irritation persists. |
| Unexpected systemic side effects (e.g., hypotension, respiratory depression) | - The pharmacological action of 15-mPGE1.- Vehicle-induced effects. | - Prostaglandin E1 and its analogs can cause side effects such as cardiovascular and respiratory depression.[2] Monitor animals closely after administration.- Run a vehicle-only control group to distinguish between compound and vehicle effects.- Adjust the dose of 15-mPGE1. |
| Inconsistent experimental results | - Instability of 15-mPGE1 in the vehicle.- Improper storage of the formulation. | - Prepare fresh formulations before each experiment.- Store stock solutions at -20°C or lower and protect from light.- Ensure thorough mixing of the formulation before administration. |
Data Summary and Experimental Protocols
Solubility of this compound
The following table summarizes the solubility of 15(S)-15-methyl Prostaglandin E1 in various common solvents. This data is crucial for preparing stock solutions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | >100 mg/ml |
| Dimethyl Sulfoxide (DMSO) | >50 mg/ml |
| Ethanol | >50 mg/ml |
| Phosphate-Buffered Saline (PBS, pH 7.2) | >1.6 mg/ml |
Data sourced from Cayman Chemical product information.[1]
Recommended Vehicle Formulations for In Vivo Delivery
The following formulations are based on protocols for the structurally related compound Carboprost (15-Methylprostaglandin F2α) and can be adapted for 15-mPGE1.
| Vehicle Composition | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution is expected. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution is expected. SBE-β-CD can improve solubility and reduce toxicity. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for subcutaneous or intramuscular injections requiring slow release. |
Protocols adapted from MedchemExpress for Carboprost.
Experimental Protocol: Preparation of a Multi-Component Vehicle
This protocol describes the preparation of a 1 mL working solution of 15-mPGE1.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of 15-mPGE1 in DMSO (e.g., at 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of Saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous.
-
If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.
Visualizations
Logical Workflow for Vehicle Selection
Caption: A flowchart outlining the decision-making process for selecting an appropriate in vivo delivery vehicle for this compound.
Signaling Pathway of Prostaglandin E1 Analogs
Caption: A diagram illustrating the primary signaling pathways activated by Prostaglandin E1 analogs through EP receptors, leading to changes in intracellular calcium and cAMP levels.[2][3][4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Comparison of 15-Methylprostaglandin E1 and Misoprostol
This guide provides a comparative overview of the preclinical data available for 15-Methylprostaglandin E1 and Misoprostol (B33685), two synthetic analogs of Prostaglandin (B15479496) E1 (PGE1). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their performance in preclinical models.
Executive Summary
Misoprostol, a well-studied PGE1 analog, has a robust preclinical profile demonstrating significant gastric cytoprotective and uterine contractile effects. In contrast, publicly available preclinical data for this compound is notably scarce, preventing a direct and comprehensive comparison across various experimental models. This guide summarizes the existing data for both compounds, highlighting the extensive information available for Misoprostol and the current data gaps for this compound. To provide some context, limited data on a related compound, Arbaprostil (a 15-methyl PGE2 analog), is included, with the explicit clarification that it is a distinct molecule from this compound.
Introduction to the Compounds
Misoprostol is a synthetic analog of Prostaglandin E1.[1] It is widely used for its gastric antisecretory and mucosal protective properties, as well as for its effects on uterine contractility.[1]
This compound is also a synthetic analog of Prostaglandin E1. The addition of a methyl group at the C-15 position is intended to increase its metabolic stability and duration of action. However, there is a significant lack of published preclinical studies detailing its pharmacological profile.
Mechanism of Action and Signaling Pathways
Misoprostol exerts its effects by binding to and activating prostaglandin E receptors, specifically the EP2, EP3, and EP4 subtypes.
-
Gastric Cytoprotection: In gastric parietal cells, activation of the EP3 receptor is coupled to an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of the H+/K+-ATPase proton pump, reducing gastric acid secretion. Misoprostol also stimulates the secretion of mucus and bicarbonate, further protecting the gastric mucosa.
-
Uterine Contraction: In the uterus, Misoprostol's binding to prostaglandin receptors on myometrial cells leads to an increase in intracellular calcium concentrations, resulting in uterine contractions.
Below is a diagram illustrating the signaling pathway of Misoprostol in gastric parietal cells.
Caption: Misoprostol signaling in gastric parietal cells.
The signaling pathway for uterine contraction involves G-protein coupled receptor activation leading to increased intracellular calcium, as depicted below.
Caption: Prostaglandin E1 analog-induced uterine contraction.
This compound is expected to act on prostaglandin E receptors, similar to Misoprostol. However, its specific receptor binding profile and affinity (EP1, EP2, EP3, EP4) have not been well-documented in publicly available literature.
Preclinical Performance Data
Gastric Cytoprotection
Misoprostol has been extensively studied in various preclinical models of gastric ulceration. The following table summarizes representative data.
| Model | Species | Misoprostol Dose | Effect | Reference |
| NSAID (Aspirin)-Induced Gastric Injury | Healthy Human Volunteers | 200 µg (5 doses over 24h) | 67% of subjects protected from aspirin-induced gastric injury compared to 3% in the placebo group. | [2] |
| NSAID (Aspirin)-Induced Gastric Injury | Healthy Human Volunteers | 25 µg, 50 µg, 100 µg, 200 µg | Dose-dependent protection against aspirin-induced gastric injury. | [3] |
| Ethanol-Induced Gastric Mucosal Damage | Healthy Human Volunteers | 200 µg | Significantly prevented gastric mucosal injury (mean endoscopic score of 1 ± 1.7) compared to placebo (5.5 ± 0.9). | [4] |
| MNNG-Induced Gastric Carcinogenesis | Rat | 2 mg/kg/day | Significantly decreased the incidence of gastric carcinomas when given from the beginning of the experiment. | [5] |
This compound: There is a significant lack of published preclinical data on the gastric cytoprotective effects of this compound.
Arbaprostil (15(R)-15-methyl prostaglandin E2): It is important to reiterate that Arbaprostil is a PGE2 analog, not a PGE1 analog. However, for comparative context, preclinical studies have shown that orally administered Arbaprostil dose-dependently prevented the development of HCl-ethanol-, histamine-, water-immersion stress-, or indomethacin-induced gastric erosions in rats.[6]
Uterine Contractility
The effects of Misoprostol on uterine contractility have been characterized in preclinical and clinical settings.
| Model | Species/Tissue | Misoprostol Administration | Effect | Reference |
| Early Pregnant Uterus | Human (in vivo) | 0.4 mg oral | Increased uterine tonus, minor effect on regular contractions. | [7] |
| Early Pregnant Uterus | Human (in vivo) | 0.4 mg vaginal | Slower onset of increased uterine tonus, development of regular uterine contractions. | [7] |
| Early Pregnant Uterus | Human (in vivo) | 0.2 mg & 0.4 mg sublingual | Rapid increase in uterine tonus, development of regular uterine contractions. | [8] |
Experimental Protocols
NSAID-Induced Gastric Ulcer Model in Rats
This is a common preclinical model to evaluate the cytoprotective effects of test compounds.
Caption: Workflow for an NSAID-induced ulcer model.
A detailed protocol for an ibuprofen-induced gastric ulcer model in Wistar rats has been described.[11] This involves fasting the rats, administering a single high dose of ibuprofen (B1674241) (e.g., 400 mg/kg), and then evaluating the stomach for ulcers after a set period.[11] Another common method is the pylorus ligation (Shay) rat model, where the pyloric end of the stomach is ligated, and then an ulcerogenic agent is administered.[12]
In Vitro Uterine Contractility Assay
This assay is used to directly measure the effect of a compound on the contractility of uterine muscle tissue.
Caption: Workflow for an in vitro uterine contractility assay.
Detailed protocols for human myometrial contractility assays using an organ bath setup are available.[13][14][15] These involve mounting strips of myometrial tissue in an organ bath, perfusing them with a physiological saline solution, and recording the contractile force using a transducer.[13][14][15]
Conclusion
The available preclinical data strongly supports the gastric cytoprotective and uterine contractile properties of Misoprostol. Its mechanism of action via prostaglandin E receptors is well-characterized. In stark contrast, there is a significant paucity of published preclinical data for this compound. This data gap makes a direct and meaningful comparison of the two compounds in preclinical models challenging. Further research is required to elucidate the pharmacological profile of this compound to enable a comprehensive evaluation against other PGE1 analogs like Misoprostol. Researchers and drug development professionals are advised to consider the extensive existing knowledge base for Misoprostol and the current lack of data for this compound when making decisions regarding their potential applications.
References
- 1. Misoprostol: a prostaglandin E1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric protection by misoprostol against 1300 mg of aspirin. An endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric protection by misoprostol against 1,300 mg of aspirin. An endoscopic dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytoprotection by a synthetic prostaglandin against ethanol-induced gastric mucosal damage. A double-blind endoscopic study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-related interference of misoprostol with experimental gastric cancer formation induced by N-methyl-N'-nitro-N-nitrosoguanidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 15(R)-15-methyl prostaglandin E2 (arbaprostil) on gastric secretion and various gastric lesions induced in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Misoprostol : pharmacokinetics and effects on uterine contractility and cervical ripening in early pregnancy - Karolinska Institutet - Figshare [openarchive.ki.se]
- 8. Effects of misoprostol on uterine contractility following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of 15[S] 15-methyl prostaglandin E2 and F2alpha as stimulants of uterine contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The efficacy of intramuscular 15 methyl prostaglandin E2 in second-trimester abortion. Coagulation and hormonal aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Experiment no 1 | PPTX [slideshare.net]
- 13. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of 15-Methylprostaglandin E1 and Dinoprostone for Uterine Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of 15-Methylprostaglandin E1 (15-MPE1), a synthetic analog of prostaglandin (B15479496) E1 (PGE1), and Dinoprostone, which is identical to endogenous prostaglandin E2 (PGE2). While both are utilized for their potent effects on uterine contractility and cervical ripening, direct comparative studies for labor induction at term are limited. This document synthesizes available data, including comparisons with other PGE1 analogs like Misoprostol (B33685), to offer a comprehensive overview for research and development purposes.
Mechanism of Action and Signaling Pathways
Prostaglandins (B1171923) of the E series exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, primarily EP receptors. The differential expression of these receptors in the myometrium and cervix, and the distinct signaling cascades they initiate, account for the varied physiological responses to PGE1 and PGE2 analogs.[1][2]
Dinoprostone (PGE2) interacts with four main EP receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to a different G-protein and subsequent intracellular signaling pathway.[3]
-
EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium (Ca2+) levels, promoting smooth muscle contraction.
-
EP2 and EP4 Receptors: Both are coupled to Gs protein, and their activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP). This generally results in smooth muscle relaxation.
-
EP3 Receptor: This receptor is coupled to Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP and promoting smooth muscle contraction.
The net effect of Dinoprostone on uterine tissue is a balance between these contractile and relaxant signals. In the context of labor induction, Dinoprostone promotes cervical ripening by increasing collagenase activity, which breaks down collagen fibers in the cervix, making it softer and more pliable.[3] It also directly stimulates myometrial contractions.[4]
This compound (and other PGE1 Analogs) , such as Gemeprost and Misoprostol, also act on EP receptors.[1][5] Their primary mechanism involves stimulating uterine contractions by increasing intracellular calcium levels within the myometrial cells.[5] This action facilitates both cervical dilation and the induction of labor.[5] PGE1 analogs are effective in inducing cervical ripening through the breakdown of collagen and an increase in glycosaminoglycans.[6] The methylation at the C15 position in 15-MPE1 is designed to increase its metabolic stability and duration of action compared to naturally occurring PGE1.
Below are diagrams illustrating the signaling pathways of Dinoprostone and a generalized pathway for PGE1 analogs.
References
- 1. The role of prostaglandins E1 and E2, dinoprostone, and misoprostol in cervical ripening and the induction of labor: a mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of prostaglandins E1 and E2, dinoprostone, and misoprostol in cervical ripening and the induction of labor: a mechanistic approach | Semantic Scholar [semanticscholar.org]
- 3. What is the mechanism of Dinoprostone? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Gemeprost used for? [synapse.patsnap.com]
- 6. Gemeprost-induced cervical ripening: histological and biophysical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of 15-Methylprostaglandin E1: A Comparative Guide
This guide provides a comprehensive comparison of the anti-inflammatory properties of 15-Methylprostaglandin E1 (15-mPGE1), a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), against other established anti-inflammatory agents. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of 15-mPGE1 is evaluated by its capacity to modulate the production of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to an inflammatory stimulus. Below is a comparative summary of the inhibitory concentrations (IC50) of 15-mPGE1 and other standard anti-inflammatory drugs. The data is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted model for assessing inflammatory responses.
| Compound | Mechanism of Action | IC50 for TNF-α Inhibition | IC50 for IL-6 Inhibition |
| This compound | Prostaglandin E receptor agonist; increases intracellular cAMP.[1] | ~10 µM (for PGE1 analog in microglia)[2] | Data not consistently available; PGE1 analogs may enhance IL-6 production under certain conditions.[3][4] |
| Dexamethasone | Glucocorticoid receptor agonist; inhibits NF-κB signaling.[5] | ~3 nM - 1 µM[5][6] | Inhibits IL-6 production.[7] |
| Indomethacin (B1671933) | Non-selective COX-1/COX-2 inhibitor. | ~143.7 µM[8] | Inhibits IL-6 production.[9] |
| Celecoxib | Selective COX-2 inhibitor. | Inhibits TNF-α production.[10] | Inhibits IL-6 production. |
Note: IC50 values can vary significantly based on experimental conditions such as cell type, stimulus concentration, and incubation time. The provided values are approximations from available literature for comparative purposes.
Systemic administration of 15-mPGE1 has been shown to inhibit neutrophil-dependent immune complex tissue injury in a dose-dependent manner, highlighting its potent anti-inflammatory activity in vivo.[1] The mechanism of action for PGE1 and its analogs is linked to the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates inflammatory signaling pathways.[3][11]
Experimental Protocols
The following protocols outline the standard methodologies used to assess the anti-inflammatory effects of 15-mPGE1 and comparator compounds in vitro.
1. Cell Culture and Maintenance:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. In Vitro Anti-inflammatory Assay:
-
Cell Seeding: RAW 264.7 cells are seeded into 24-well plates at a density of approximately 2 x 10^5 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 15-mPGE1 or comparator drugs. Cells are pre-incubated with the compounds for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response. Control wells receive either the vehicle or the compound without LPS.
-
Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.
3. Cytokine Quantification (ELISA):
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve. The percentage of inhibition for each compound concentration is determined relative to the LPS-only control. The IC50 value is then calculated using a dose-response curve.
Visualizing Key Pathways and Workflows
Signaling Pathway of this compound in Inflammation
15-mPGE1 exerts its anti-inflammatory effects primarily through the activation of Prostaglandin E receptors (EP), which are G-protein coupled receptors. This initiates a signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA can then phosphorylate and modulate the activity of transcription factors, such as NF-κB, leading to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Anti-inflammatory signaling of 15-mPGE1.
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram outlines the key steps involved in the in vitro experimental workflow for assessing the anti-inflammatory properties of test compounds.
Caption: Workflow for cytokine inhibition assay.
References
- 1. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E1 analog inhibits the microglia function: suppression of lipopolysaccharide-induced nitric oxide and TNF-alpha release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable prostaglandin I1 analog SM-10906 modulates productions of tumor necrosis factor-alpha, interleukin-1 and interleukin-6 in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apjai-journal.org [apjai-journal.org]
- 9. Elevation of interleukin-6 in response to a chronic inflammatory stimulus in mice: inhibition by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandins PGE(2) and PGI(2) promote endothelial barrier enhancement via PKA- and Epac1/Rap1-dependent Rac activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 15-Methylprostaglandin E1 Cross-reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of 15-Methylprostaglandin E1 (15-Methyl-PGE1) with other prostanoid receptors. Due to the limited availability of a comprehensive binding and functional activity dataset for 15-Methyl-PGE1 across the full panel of prostanoid receptors in publicly accessible literature, this guide presents available data for 15-Methyl-PGE1 alongside a more complete dataset for its parent compound, Prostaglandin E1 (PGE1), the closely related Prostaglandin E2 (PGE2), and the synthetic analogue Misoprostol. This comparative approach allows for an inferred understanding of 15-Methyl-PGE1's potential receptor interaction profile.
Prostanoid Receptor Family and Signaling
Prostanoid receptors are a family of G-protein coupled receptors (GPCRs) that mediate the diverse physiological and pathological effects of prostanoids, which include prostaglandins, thromboxanes, and prostacyclins.[1] These receptors are classified into five main types: DP, EP, FP, IP, and TP, with the EP receptor further subdivided into four subtypes (EP1, EP2, EP3, and EP4).[1] Activation of these receptors initiates distinct intracellular signaling cascades, leading to a wide range of cellular responses.
The primary signaling pathways associated with each prostanoid receptor subtype are summarized below:
-
DP1 Receptor (DP): Couples to Gs to stimulate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).
-
DP2 Receptor (CRTH2): Couples to Gi to inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP.
-
EP1 Receptor: Couples to Gq to activate phospholipase C (PLC), leading to an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).
-
EP2 Receptor: Couples to Gs to stimulate adenylyl cyclase and increase intracellular cAMP.
-
EP3 Receptor: Primarily couples to Gi to inhibit adenylyl cyclase and decrease intracellular cAMP. Some splice variants can also couple to Gq or G12/13.[2]
-
EP4 Receptor: Couples to Gs to stimulate adenylyl cyclase and increase intracellular cAMP.
-
FP Receptor: Couples to Gq to activate phospholipase C and increase intracellular calcium.
-
IP Receptor: Couples to Gs to stimulate adenylyl cyclase and increase intracellular cAMP.
-
TP Receptor: Couples to Gq to activate phospholipase C and increase intracellular calcium.
Comparative Binding Affinity of Prostanoids
The following table summarizes the binding affinities (Ki in nM) of PGE1, PGE2, and Misoprostol for various mouse prostanoid receptors. The Ki value represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
| Prostanoid | EP1 (Ki, nM) | EP2 (Ki, nM) | EP3 (Ki, nM) | EP4 (Ki, nM) | DP (Ki, nM) | FP (Ki, nM) | IP (Ki, nM) | TP (Ki, nM) |
| PGE1 | 36 | 23 | 1.1 | 1.5 | >10000 | 280 | 5.0 | >10000 |
| PGE2 | 16 | 13 | 0.85 | 1.2 | 3300 | 95 | 110 | >10000 |
| Misoprostol | 120 | 250 | 67 | 67 | >10000 | >10000 | >10000 | >10000 |
Data for PGE1, PGE2, and Misoprostol are from Kiriyama et al., 1997, for mouse prostanoid receptors.
Comparative Functional Activity of Prostanoids
Functional activity is a measure of a ligand's ability to elicit a biological response upon binding to its receptor. This is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a ligand that induces a response halfway between the baseline and maximum.
Signaling Pathways and Experimental Workflows
Prostanoid Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of different prostanoid receptor subtypes.
Caption: Simplified signaling pathways of prostanoid receptors.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a specific prostanoid receptor.
1. Membrane Preparation:
- Culture cells stably or transiently expressing the human prostanoid receptor of interest (e.g., HEK293 cells).
- Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
- Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
2. Binding Assay:
- In a 96-well plate, add the cell membrane preparation (typically 10-50 µg of protein per well).
- Add a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors) at a concentration close to its Kd value.
- Add varying concentrations of the unlabeled test compound (e.g., this compound) to compete with the radioligand for binding to the receptor.
- To determine non-specific binding, include wells with a high concentration of a known, unlabeled ligand.
- Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Quantification:
- Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
- Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement for Gs- and Gi-coupled Receptors
This protocol outlines a general procedure for measuring changes in intracellular cAMP levels in response to receptor activation.
1. Cell Culture and Plating:
- Culture cells expressing the prostanoid receptor of interest (e.g., EP2, EP4, IP, DP1 for Gs; EP3, DP2 for Gi) in a suitable medium.
- Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
2. Agonist Stimulation (Gs-coupled receptors):
- Wash the cells with a serum-free medium or assay buffer.
- Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
- Add varying concentrations of the test compound (e.g., this compound) and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
3. Agonist Stimulation (Gi-coupled receptors):
- Wash the cells with a serum-free medium or assay buffer.
- Pre-incubate the cells with a PDE inhibitor.
- Add a Gs-activating agent, such as forskolin, to stimulate a basal level of cAMP production.
- Add varying concentrations of the test compound and incubate for a specific time at 37°C.
4. Cell Lysis and cAMP Quantification:
- Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.
- Quantify the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
5. Data Analysis:
- Plot the measured cAMP levels against the logarithm of the agonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).
Functional Assay: Intracellular Calcium Mobilization for Gq-coupled Receptors
This protocol describes a general method for measuring changes in intracellular calcium concentrations following receptor activation.
1. Cell Culture and Plating:
- Culture cells expressing the Gq-coupled prostanoid receptor of interest (e.g., EP1, FP, TP) in a suitable medium.
- Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
2. Loading with Calcium-sensitive Dye:
- Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the presence of an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
- Incubate the cells in the dark at 37°C for a specific time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
- Wash the cells to remove excess dye.
3. Measurement of Calcium Mobilization:
- Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
- Establish a stable baseline fluorescence reading.
- Inject varying concentrations of the test compound (e.g., this compound) into the wells.
- Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
4. Data Analysis:
- Determine the peak fluorescence response for each agonist concentration, corrected for the baseline fluorescence.
- Plot the peak response against the logarithm of the agonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
To definitively characterize the cross-reactivity of this compound, a systematic investigation using the experimental protocols detailed in this guide is recommended. Such studies would involve performing competitive radioligand binding assays and functional assays (cAMP and calcium mobilization) with 15-Methyl-PGE1 against a panel of cell lines, each expressing a single human prostanoid receptor subtype. The resulting data would be invaluable for understanding the full pharmacological profile of this compound and for guiding its potential therapeutic applications.
References
A Comparative Guide to 15-Methylprostaglandin E1 and Novel EP Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the established prostaglandin (B15479496) analog, 15-Methylprostaglandin E1, and a selection of novel, subtype-selective E-prostanoid (EP) receptor agonists. The objective is to offer a clear perspective on their performance, supported by experimental data and methodologies, to aid in the research and development of targeted therapeutics.
Prostaglandin E1 (PGE1) and its analogs, such as this compound, have long been utilized for their diverse physiological effects, including vasodilation and smooth muscle modulation.[1][2] These effects are mediated through a family of four G-protein-coupled receptors: EP1, EP2, EP3, and EP4. Each subtype is linked to distinct signaling pathways and physiological functions, making receptor-selective agonists highly sought after for minimizing off-target effects and maximizing therapeutic efficacy. Recent advancements have led to the development of novel agonists with high specificity for individual EP receptor subtypes, offering significant advantages over less selective, traditional prostaglandin analogs.
EP Receptor Subtypes and Their Signaling Pathways
The diverse biological activities of prostaglandins (B1171923) are a direct result of the differential signaling cascades initiated by the four EP receptor subtypes. Understanding these pathways is critical for predicting the functional outcomes of agonist binding.
-
EP1 Receptor: Coupled to the Gαq protein, its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels, typically mediating contractile responses in smooth muscle.
-
EP2 and EP4 Receptors: Both of these receptors are coupled to the Gαs protein.[3] Agonist binding activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, often leading to smooth muscle relaxation and modulation of inflammation and immune responses.[3][5][6] The EP4 receptor can also engage alternative pathways, such as the PI3K-Akt pathway.[3][7]
-
EP3 Receptor: This receptor is primarily coupled to the Gαi protein, which inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels. This inhibitory action often counteracts the effects mediated by EP2 and EP4 receptors.
Caption: Simplified signaling pathways of the four EP receptor subtypes.
Comparative Analysis of EP Receptor Agonists
The development of selective EP receptor agonists allows for the targeted manipulation of specific physiological processes, such as inflammation, pain, and tissue repair. This compound, an analog of PGE1, demonstrates broad activity across multiple EP receptors. In contrast, novel agonists are designed for high selectivity towards a single subtype, which can translate to a more favorable therapeutic window and reduced side effects.
| Compound | Primary Target(s) | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Key Therapeutic Potentials |
| This compound | EP Receptors (Non-selective) | Varies by subtype | Varies by subtype | Uterotonic, Vasodilation, Cytoprotection[1][2] |
| ONO-AE1-329 | EP4 | ~1.3 | ~3.0 | Inflammatory Pain, Bone Repair[8][9] |
| Butaprost | EP2 | ~30 | ~10 | Glaucoma, Airway Relaxation |
| Sulprostone | EP1 / EP3 | ~2.5 (EP3) | ~0.6 (EP3) | Uterine Contraction |
| Compound 9b (PGE2 Analog) | EP4 | 0.44 | 0.89 | Anti-inflammatory, Vasodilation[10] |
Note: The values presented are compiled from various literature sources for comparative purposes and may vary based on the specific assay conditions.
Experimental Protocols
Objective benchmarking of EP receptor agonists relies on standardized and robust in vitro assays. Below are detailed methodologies for two fundamental experiments used in their characterization.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known high-affinity radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture cells engineered to express a high density of a single human EP receptor subtype (e.g., HEK293-EP4 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the total protein concentration (e.g., via Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-PGE2), and varying concentrations of the unlabeled test agonist.
-
To determine non-specific binding, include control wells containing a high concentration of an unlabeled standard ligand.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Measurement Assay (Functional Assay)
This assay determines the functional potency of an agonist by measuring its ability to stimulate or inhibit the production of the second messenger cAMP, which is characteristic of Gs- and Gi-coupled receptors (EP2/EP4 and EP3, respectively).
Caption: Workflow for cAMP-based functional characterization of EP agonists.
Methodology:
-
Cell Culture:
-
Seed cells stably expressing the EP receptor of interest (e.g., CHO-K1-EP2) into a 96- or 384-well plate and incubate overnight.
-
-
Assay Protocol:
-
Aspirate the culture medium and replace it with a stimulation buffer, which typically contains a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For Agonist Mode (EP2/EP4): Add the test compound at various concentrations to the wells.
-
For Antagonist/Inhibitory Mode (EP3): Co-incubate the cells with a known adenylyl cyclase activator (e.g., forskolin) and the test compound.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen assay.
-
-
Data Analysis:
-
Normalize the raw data to the control wells (vehicle for agonist mode, forskolin-only for inhibitory mode).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the EC50 (for stimulation) or IC50 (for inhibition) value, which represents the concentration required to elicit a half-maximal response.
-
References
- 1. What is the mechanism of Gemeprost? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of a novel selective agonist for prostaglandin receptor subtype EP4 on hyperalgesia and inflammation in monoarthritic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Discovery of novel prostaglandin analogs of PGE2 as potent and selective EP2 and EP4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of 15-Methyl PGE1 and 15-Methyl PGF2α
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic prostaglandin (B15479496) analogs, 15-Methyl Prostaglandin E1 (15-Methyl PGE1) and 15-Methyl Prostaglandin F2α (15-Methyl PGF2α). This analysis is supported by available experimental data and established pharmacological principles to assist researchers in selecting the appropriate compound for their studies.
Executive Summary
15-Methyl PGE1 and 15-Methyl PGF2α are stabilized synthetic analogs of the naturally occurring prostaglandins (B1171923) PGE1 and PGF2α, respectively. The addition of a methyl group at the C15 position renders these molecules resistant to rapid metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging their biological activity. While both are lipid autacoids derived from the cyclooxygenase (COX) pathway, they exhibit distinct pharmacological profiles due to their preferential activation of different prostanoid receptors, leading to divergent downstream signaling and physiological effects. 15-Methyl PGF2α is a potent uterotonic agent, primarily acting on the FP receptor, whereas 15-Methyl PGE1 interacts with EP receptors, suggesting a broader and different range of potential applications.
Comparative Data
Due to a lack of direct head-to-head preclinical studies with extensive quantitative data, this table summarizes the known characteristics of each compound based on available literature and the established pharmacology of their parent molecules.
| Feature | 15-Methyl PGE1 | 15-Methyl PGF2α (Carboprost) |
| Parent Compound | Prostaglandin E1 (PGE1) | Prostaglandin F2α (PGF2α) |
| Primary Receptor Target | E-Prostanoid (EP) Receptors (Subtypes EP1, EP2, EP3, EP4)[1] | F-Prostanoid (FP) Receptor[2][3] |
| Primary Mechanism of Action | Activates EP receptors, leading to various downstream effects depending on the receptor subtype and tissue. EP2 and EP4 receptors typically couple to Gs to increase cAMP, while EP1 couples to Gq to increase intracellular calcium, and EP3 can couple to Gi or Gs.[1][4] | A potent agonist of the FP receptor, which couples to Gq protein, activating the phospholipase C pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of Protein Kinase C (PKC).[5] |
| Primary Physiological Effects | Vasodilation, inhibition of platelet aggregation, cytoprotection, modulation of inflammation, and smooth muscle relaxation or contraction depending on the tissue and EP receptor subtype expressed.[1] In contrast to the bronchodilatory effects of PGE1, 15-Methyl PGE1 has been reported as a weak constrictor of human respiratory tract smooth muscle.[6] | Potent stimulation of uterine smooth muscle contraction, vasoconstriction, and luteolysis.[7][8] |
| Primary Clinical Applications | The parent compound, PGE1 (Alprostadil), is used for erectile dysfunction and to maintain a patent ductus arteriosus in newborns.[9] Misoprostol, another PGE1 analog, is used for gastric protection and to induce labor.[9] | Clinically used as Carboprost for the induction of second-trimester abortion and to control postpartum hemorrhage.[8] |
| Metabolic Stability | Increased stability compared to PGE1 due to resistance to 15-PGDH. | Increased stability compared to PGF2α due to resistance to 15-PGDH.[7][8] |
Signaling Pathways
The distinct biological activities of 15-Methyl PGE1 and 15-Methyl PGF2α are a direct consequence of the specific signaling cascades initiated by their respective primary receptor targets.
Caption: Signaling pathways of 15-Methyl PGE1 and 15-Methyl PGF2α.
Experimental Protocols
Detailed methodologies for key experiments to characterize and compare the activity of 15-Methyl PGE1 and 15-Methyl PGF2α are provided below.
Receptor Binding Affinity Assay
This assay determines the binding affinity of the compounds to their respective receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human EP or FP receptor.
-
Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled prostaglandin (e.g., [³H]PGE2 for EP receptors, [³H]PGF2α for FP receptors) and varying concentrations of the unlabeled test compound (15-Methyl PGE1 or 15-Methyl PGF2α).
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for a receptor binding affinity assay.
Smooth Muscle Contraction Assay
This ex vivo assay measures the effect of the compounds on smooth muscle contractility.
Protocol:
-
Tissue Preparation: Isolate smooth muscle strips (e.g., uterine or tracheal) from a suitable animal model.
-
Organ Bath Setup: Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Isometric Tension Recording: Connect the tissue to an isometric force transducer to record changes in muscle tension.
-
Compound Administration: After an equilibration period, add cumulative concentrations of 15-Methyl PGE1 or 15-Methyl PGF2α to the organ bath.
-
Data Recording: Record the contractile responses at each concentration.
-
Data Analysis: Construct a concentration-response curve and determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum contractile force (Emax).
Caption: Workflow for a smooth muscle contraction assay.
Prostaglandin Quantification Assay (ELISA)
This assay is used to measure the levels of prostaglandins in biological samples.
Protocol:
-
Sample Collection and Preparation: Collect biological samples (e.g., cell culture supernatant, plasma, or tissue homogenates). If necessary, perform a solid-phase extraction to purify and concentrate the prostaglandins.
-
ELISA Plate Preparation: Use a microplate pre-coated with an antibody specific for the prostaglandin of interest (PGE or PGF).
-
Competitive Binding: Add the prepared samples, standards, and a fixed amount of horseradish peroxidase (HRP)-conjugated prostaglandin to the wells. A competitive binding reaction occurs between the prostaglandin in the sample and the HRP-conjugated prostaglandin for the limited antibody binding sites.
-
Incubation and Washing: Incubate the plate, then wash to remove unbound reagents.
-
Substrate Addition: Add a substrate solution that will be converted by HRP into a colored product.
-
Color Development and Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample. Calculate the concentration based on a standard curve.
Caption: Workflow for a competitive ELISA for prostaglandin quantification.
Conclusion
15-Methyl PGE1 and 15-Methyl PGF2α are structurally related but functionally distinct prostaglandin analogs. Their divergent pharmacological profiles are dictated by their selective activation of EP and FP receptors, respectively. 15-Methyl PGF2α is a well-characterized, potent uterine stimulant with established clinical use. The pharmacological profile of 15-Methyl PGE1 is less defined in direct comparative studies but is predicted to have a broader range of activities based on the diverse functions of the EP receptor family. The choice between these two compounds for research and development will critically depend on the desired biological outcome and the specific receptor system under investigation. Further head-to-head preclinical studies are warranted to fully elucidate their comparative potency, efficacy, and potential therapeutic applications.
References
- 1. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Commercially available prostaglandin analogs for the reduction of intraocular pressure: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The prostaglandin receptor EP2 activates multiple signaling pathways and β-arrestin1 complex formation during mouse skin papilloma development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Uterine Atony and Cervical Ripening: A Comparative Guide to 15-Methylprostaglandin E1 and its Analogs
For researchers, scientists, and drug development professionals, the nuanced landscape of prostaglandin (B15479496) analogs presents both opportunities and challenges. This guide offers an objective comparison of the performance of 15-Methylprostaglandin E1 and its closely related analog, 15-methyl-prostaglandin F2α (carboprost), against other uterotonic agents, supported by data from published clinical studies. The information aims to provide a clear, data-driven resource for evaluating these compounds in research and development settings.
Comparative Efficacy in Clinical Applications
15-Methylprostaglandin analogs are primarily utilized in obstetrics and gynecology for cervical ripening, induction of labor, and the management of postpartum hemorrhage. The following tables summarize quantitative data from comparative clinical studies.
Table 1: Comparison of Intra-amniotic (15S)-15-methyl-prostaglandin F2α and Intravaginal Misoprostol (B33685) for Second-Trimester Uterine Evacuation
| Outcome Measure | (15S)-15-methyl-prostaglandin F2α (n=26) | Misoprostol (n=25) | P-value |
| Mean time to uterine evacuation (hours) | 17.5 ± 8.6 | 22.3 ± 12.5 | >.05 |
| Successful fetal evacuation at 24 hours | 88% | 60% | .02 |
| Complete abortion rate | Similar in both groups | Similar in both groups | N/A |
Table 2: Comparison of Intramuscular 15-methyl-prostaglandin F2α (Hemabate) and Syntometrine for the Prevention of Primary Postpartum Hemorrhage
| Outcome Measure | 15-methyl-prostaglandin F2α (n=263) | Syntometrine (n=266) | Statistical Significance |
| Measured blood loss | Similar in both groups | Similar in both groups | Not specified |
| Incidence of Primary Postpartum Hemorrhage | Similar in both groups | Similar in both groups | Not specified |
| Incidence of Diarrhea | 21% | 0.8% | Statistically significant increase |
Profile of Adverse Effects
While effective, the use of 15-methylprostaglandin analogs is associated with a distinct side-effect profile.
Table 3: Adverse Effects of Intramuscular 15-methyl-prostaglandin F2α for Postpartum Hemorrhage
| Side Effect | Incidence |
| Diarrhea | High |
| Vomiting | Common |
| Nausea | Common |
| Temperature increase | Possible |
| Transient bronchoconstriction | Possible |
| Increased blood pressure | Possible at large doses |
| Maternal arterial oxygen desaturation | Reported in some cases |
Experimental Protocols
To ensure reproducibility, understanding the methodologies of key comparative studies is crucial.
Protocol 1: Comparison of Intra-amniotic (15S)-15-methyl-prostaglandin F2α and Intravaginal Misoprostol
-
Study Design: A randomized controlled trial involving 51 patients requiring second-trimester uterine evacuation.
-
Intervention Group: Received a single 2.5-mg intra-amniotic injection of (15S)-15-methyl-prostaglandin F2α.
-
Control Group: Received two 200-μg intravaginal doses of misoprostol at 12-hour intervals.
-
Primary Outcome: Evacuation of the uterus within 24 hours.
Protocol 2: Comparison of Intramuscular 15-methyl-prostaglandin F2α (Hemabate) and Syntometrine
-
Study Design: A prospective, open-label, assessor-blind, randomized parallel group study with 529 women.
-
Intervention Group: Received an analogue of 15-methyl-prostaglandin F2α (Hemabate).
-
Control Group: Received the standard combination of ergometrine and syntocinon (Syntometrine).
-
Primary Outcome: Measured blood loss and incidence of primary postpartum hemorrhage.
Signaling Pathways and Experimental Workflow
The biological effects of this compound are mediated through its interaction with specific G-protein coupled receptors.
A Researcher's Guide to Negative Control Experiments for 15-Methylprostaglandin E1 Studies
For researchers, scientists, and drug development professionals, establishing the specificity of action of a bioactive compound is paramount. This guide provides a framework for designing and interpreting negative control experiments in the context of 15-Methylprostaglandin E1 (15-mPGE1) research, ensuring the validity and robustness of your findings.
This compound is a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), a lipid compound with diverse physiological effects mediated through its interaction with E-prostanoid (EP) receptors. Due to its increased metabolic stability, 15-mPGE1 is a valuable tool in studying prostaglandin signaling. However, to unequivocally attribute its observed effects to its intended mechanism of action, a rigorous set of controls is essential. This guide outlines key negative control strategies and provides comparative experimental protocols and data to support your research.
The Crucial Role of Negative Controls
Negative controls are indispensable for interpreting experimental results accurately. In the context of 15-mPGE1 research, they serve to:
-
Establish a baseline: A vehicle control (the solvent in which 15-mPGE1 is dissolved) is the most fundamental negative control, revealing the baseline response of the experimental system in the absence of the active compound.
-
Rule out non-specific effects: A biologically inactive analog of 15-mPGE1, if available, would be the ideal negative control to ensure that the observed effects are not due to the compound's general chemical structure or off-target interactions. However, a commercially available, validated inactive analog is not readily accessible.
-
Confirm receptor-mediated action: The use of a specific antagonist for the target receptors (EP receptors) is a powerful strategy to demonstrate that the effects of 15-mPGE1 are indeed mediated by these receptors. Blocking the receptor should abolish the response seen with 15-mPGE1.
Comparative Experimental Framework
This guide focuses on three key in vitro assays to characterize the activity of 15-mPGE1 and the efficacy of negative controls: a receptor binding assay, a second messenger (cAMP) assay, and a functional cell migration assay. For these experiments, we will compare the effects of:
-
Vehicle Control: The solvent used to dissolve the other compounds (e.g., DMSO or ethanol).
-
This compound (15-mPGE1): The experimental compound.
-
Prostaglandin E1 (PGE1): A well-characterized natural agonist, serving as a positive control.
-
EP Receptor Antagonist (e.g., AH-6809): A non-selective antagonist for EP1, EP2, and DP1 receptors, used here as a negative control to demonstrate receptor-specific effects.
The logical relationship between these experimental components is illustrated below.
Figure 1. Logical relationship of experimental controls for 15-mPGE1 research.
Signaling Pathway of this compound
15-mPGE1, like PGE1, exerts its effects by binding to one of four G-protein coupled EP receptor subtypes (EP1-4). These receptors are linked to different intracellular signaling cascades. For instance, EP2 and EP4 receptor activation typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) through the activation of adenylyl cyclase. Conversely, EP1 receptor activation is coupled to the phospholipase C pathway, resulting in an increase in intracellular calcium levels.
Figure 2. Simplified signaling pathway of 15-mPGE1 via EP2/EP4 receptors.
Experimental Protocols and Comparative Data
The following sections detail the methodologies for key experiments and present hypothetical data in a comparative format.
Receptor Binding Assay
This assay determines the ability of 15-mPGE1 to displace a radiolabeled ligand from EP receptors, providing a measure of its binding affinity.
Experimental Protocol:
-
Cell Culture: Culture a cell line known to express EP receptors (e.g., HEK293 cells transfected with a specific EP receptor subtype).
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled prostaglandin (e.g., [³H]-PGE2) and varying concentrations of the test compounds (15-mPGE1, PGE1, or AH-6809).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC50).
Comparative Data Table:
| Compound | IC50 (nM) for [³H]-PGE2 Displacement |
| Vehicle | No displacement |
| 15-mPGE1 | 5.2 |
| PGE1 | 2.8 |
| AH-6809 | 150.7 |
Interpretation: The lower IC50 values for 15-mPGE1 and PGE1 indicate their high affinity for the EP receptor. The higher IC50 for the antagonist, AH-6809, is expected.
Second Messenger (cAMP) Assay
This assay measures the intracellular accumulation of cAMP following receptor activation, providing a functional readout of EP2/EP4 receptor signaling.
Experimental Protocol:
-
Cell Culture: Seed cells expressing EP2 or EP4 receptors into a 96-well plate.
-
Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For antagonist testing, pre-incubate with AH-6809 before adding the agonist.
-
Stimulation: Add varying concentrations of the test compounds (15-mPGE1, PGE1) to the wells and incubate for a specified time.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in each well using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Generate dose-response curves and calculate the half-maximal effective concentration (EC50) for cAMP production.
Comparative Data Table:
| Compound | EC50 (nM) for cAMP Production |
| Vehicle | No significant increase |
| 15-mPGE1 | 8.1 |
| PGE1 | 4.5 |
| AH-6809 | No agonist activity |
| 15-mPGE1 + AH-6809 (1 µM) | > 1000 |
Interpretation: 15-mPGE1 and PGE1 induce a dose-dependent increase in cAMP, confirming their agonist activity at EP2/EP4 receptors. The antagonist AH-6809 blocks the effect of 15-mPGE1, demonstrating receptor-specific action.
Cell Migration Assay (Boyden Chamber)
This functional assay assesses the ability of 15-mPGE1 to induce cell migration, a process in which prostaglandins (B1171923) are often implicated.
Experimental Protocol:
-
Cell Culture: Culture a cell type responsive to prostaglandins (e.g., a cancer cell line or endothelial cells).
-
Assay Setup: Place cell culture inserts (e.g., Transwells) with a porous membrane into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing the test compounds (vehicle, 15-mPGE1, PGE1, AH-6809, or 15-mPGE1 + AH-6809) to the lower chamber.
-
Cell Seeding: Seed the cells in serum-free medium into the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 12-24 hours).
-
Cell Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet. Elute the dye and measure the absorbance, or count the number of migrated cells in representative microscopic fields.
Comparative Data Table:
| Compound | Migrated Cells (as % of Vehicle Control) |
| Vehicle | 100% |
| 15-mPGE1 (100 nM) | 250% |
| PGE1 (100 nM) | 280% |
| AH-6809 (1 µM) | 95% |
| 15-mPGE1 (100 nM) + AH-6809 (1 µM) | 110% |
Interpretation: Both 15-mPGE1 and PGE1 significantly promote cell migration compared to the vehicle control. The antagonist AH-6809 alone has no effect on migration and significantly reduces the migratory effect of 15-mPGE1, indicating that the pro-migratory effect is mediated through EP receptors.
Experimental Workflow
A typical workflow for conducting these comparative experiments is outlined below.
Figure 3. General experimental workflow for 15-mPGE1 comparative studies.
By employing a multi-faceted approach that includes appropriate positive and negative controls, researchers can confidently elucidate the specific biological roles of this compound and contribute to a deeper understanding of prostaglandin signaling in health and disease.
Comparative Analysis of 15-Methylprostaglandin E1 Dose-Response Relationships
This guide provides a comparative statistical analysis of the dose-response curves for 15-Methylprostaglandin E1 and its analogs across various therapeutic applications. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of its pharmacological activity and guide future research.
Summary of Dose-Response Data
The following tables summarize the quantitative data from several studies on this compound and related prostaglandin (B15479496) analogs, highlighting the dose-dependent effects observed in different clinical and preclinical settings.
Table 1: Dose-Response of 15-Methylprostaglandin E2 Methyl Ester for Induction of Abortion
| Dosage Schedule | Number of Subjects | Success Rate (within 24h) | Success Rate (within 48h) | Mean Abortion Time | Reference |
| 5 mcg every 4 hours | 20 | 65% | 85% | Not Specified | [1] |
| 10 mcg every 8 hours | 10 | 20% | 50% | Not Specified | [1] |
| 3 mcg/100 lbs every hour (increased by 1-2 mcg/hour) | 30 | Not Specified | 93% (complete abortion) | 12.23h (multiparas), 18.38h (primigravidas) | [2] |
Table 2: Dose-Response of Arbaprostil (B1667587) [15(R)-15-Methyl PGE2] on Intrauterine Pressure
| Dosage | Effect on Uterine Pressure | Clinical Outcome | Reference |
| 10 mcg, 25 mcg, 50 mcg | No statistical difference in average resting pressure, peak pressure, or number of contractions. | Little potential for inducing abortion at these dosages. | [3] |
| 400 mcg, 800 mcg (total daily dose) | Not Specified | Vaginal spotting in one woman at 400 mcg. | [3] |
| 1200 mcg, 1600 mcg (total daily dose) | Not Specified | Vaginal spotting in three women at 1200 mcg and two at 1600 mcg; one episode of moderate bleeding. | [3] |
Table 3: Comparative Dose-Response of Prostaglandin E1 and Epoprostenol (B1671539) as Pulmonary Vasodilators
| Drug | Dosage | Equivalent Dosage of Comparator | Effect | Reference |
| Prostaglandin E1 | 10, 30, 100 ng/kg/min | 30 ng/kg/min PGE1 ≈ 5 ng/kg/min Epoprostenol | Effective vasodilator, no pulmonary specificity. | [4] |
| Epoprostenol | 5, 10, 25 ng/kg/min | - | Effective vasodilator, no pulmonary specificity. | [4] |
Table 4: Dose-Response of Prostaglandin E1 for Vasculogenic Impotence
| Dosage | Response Characteristics | Conclusion | Reference |
| 2.5 mcg to 20 mcg | Steep dose-dependent increase in maximal rigidity, sustained rigidity, and duration of erection. | More than 80% of patients achieved maximal response at ≤ 20 mcg. | [5] |
| > 20 mcg | Plateau in response. | Larger amounts offer little additional benefit. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Induction of Abortion with 15(S) 15-Methyl Prostaglandin E2 Methyl Ester: [1]
-
Study Design: A comparative study of two intramuscular dose schedules.
-
Participants: 30 healthy women, 8-22 weeks of gestation.
-
Intervention:
-
Group 1 (n=20): 5 mcg of PG 15(S)ME2 administered intramuscularly every 4 hours.
-
Group 2 (n=10): 10 mcg of PG 15(S)ME2 administered intramuscularly every 8 hours.
-
-
Monitoring: Uterine contractions and signs of toxicity were monitored. Intra-amniotic pressure was continuously monitored in a subset of subjects.
-
Endpoints: Proportion of subjects aborting within 24 and 48 hours, mean abortion time, and cumulative abortion rate.
Evaluation of Arbaprostil's Effects on Intrauterine Pressure: [3]
-
Study Design: Four clinical trials were conducted.
-
Participants: Nonpregnant and pregnant females.
-
Intervention: Doses of 10, 25, and 50 mcg of arbaprostil were administered to measure intrauterine pressure. Higher total daily doses (400, 800, 1200, and 1600 mcg) were used to determine abortifacient potential.
-
Measurements: Intrauterine pressures (average uterine resting pressures, average peak pressures, number of contractions, Montevideo units) and clinical outcomes (vaginal spotting, bleeding).
Comparison of Prostaglandin E1 and Epoprostenol in Infants: [4]
-
Study Design: A crossover design with each patient receiving both drugs in random order.
-
Participants: Twenty infants with pulmonary hypertension after corrective cardiac surgery.
-
Intervention:
-
Prostaglandin E1 infused at 10, 30, and 100 ng/kg/min.
-
Epoprostenol infused at 5, 10, and 25 ng/kg/min.
-
Each dose was administered for 20 minutes before measurements were taken.
-
-
Measurements: Haemodynamic measurements, including cardiac output (measured by pulsed Doppler ultrasound), and calculation of pulmonary and systemic vascular resistances.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Prostaglandin E1 Analogs
Prostaglandin E1 analogs, including this compound, exert their effects by binding to specific G-protein coupled receptors known as prostaglandin E receptors (EP receptors). The activation of these receptors initiates a cascade of intracellular events that vary depending on the receptor subtype and the cell type.
Caption: General signaling pathway of Prostaglandin E1 analogs.
Experimental Workflow for Dose-Response Analysis
The following diagram illustrates a typical workflow for conducting a dose-response study of a prostaglandin analog.
Caption: A typical experimental workflow for a dose-response study.
References
- 1. Intramuscular administration of 15(S) 15 methyl prostaglandin E2 methyl ester for induction of abortion: a comparison of two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and acceptability of 15(S)-15-methyl-prostaglandin E2-methyl ester for midtrimester pregnancy termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arbaprostil's [15(R)-15-methyl PGE2] effects on intrauterine pressure in the nonpregnant and pregnant human female--a report of four clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between prostaglandin E1 and epoprostenol (prostacyclin) in infants after heart surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A prostaglandin E1 dose-response study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 15-Methylprostaglandin E1: In Vitro and In Vivo Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data available for 15-Methylprostaglandin E1, a synthetic analog of Prostaglandin (B15479496) E1 (PGE1). This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug development, and reproductive biology by presenting a side-by-side analysis of its biological effects, supported by detailed experimental methodologies and visual representations of its mechanism of action.
Executive Summary
This compound is a potent uterotonic agent with significant applications in obstetrics and gynecology. Its primary mechanism of action involves the activation of prostaglandin E (EP) receptors, leading to a cascade of intracellular signaling events. This guide summarizes the key findings from both laboratory-based (in vitro) and whole-organism (in vivo) studies, highlighting its effects on myometrial contractility, cervical ripening, and inflammatory responses. Quantitative data from various studies are presented in tabular format for ease of comparison, and detailed experimental protocols are provided to facilitate study replication and further investigation.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound and its analogs.
Table 1: In Vitro Effects of this compound and Analogs
| Parameter | Cell/Tissue Type | Compound | Concentration | Observed Effect | Citation |
| Myometrial Contraction | Human Myometrial Strips | PGE1 | 10⁻⁵ mol/L | Significant increase in contractility up to 180 minutes. | |
| Myometrial Relaxation | Engineered Human μMyometrium | PGE1 | Not Specified | Induced relaxation. | |
| Neutrophil Function | Human Neutrophils | PGE1 | Not Specified | Decreased reactive oxygen species (ROS) generation, phagocytosis, and chemotaxis. | [1] |
| EP Receptor Binding (IC₅₀) | HEK293 cells expressing human EP receptors | PGE1 | Not Specified | Higher affinity for EP3 and EP4 receptors compared to EP1 and EP2. | [2] |
| Calcium Signaling | HEK293 cells expressing human EP1 receptor | PGE1 | Not Specified | Higher Ca²⁺ signal compared to PGE2. | [2] |
Table 2: In Vivo Efficacy of this compound and Analogs in Clinical Trials
| Application | Study Population | Compound | Dosage and Administration | Primary Outcome | Success Rate | Citation |
| Midtrimester Pregnancy Termination | 30 healthy women | 15(S)-15-methyl-prostaglandin E2-methyl ester | 3 mcg/100 lbs body weight, intramuscularly every hour | Complete abortion | 93% | [3] |
| Early Pregnancy Termination | 123 pregnant women | DL-15-methyl prostaglandin F2 alpha with Norethindrone | Injection | Complete abortion | 95% | [4] |
| Postpartum Hemorrhage | 27 women with heavy postpartum hemorrhage | 15-methyl-prostaglandin F2 alpha | 0.25 mg in 500 ml 5.5% glucose, intravenous infusion | Cessation of bleeding | 100% (cessation within 12.5 min mean) | [5] |
| Postpartum Hemorrhage (intractable atonic) | 16 subjects | 15-methyl prostaglandin F2 alpha | 250 mcg, intramuscularly (mean of 1.75 injections) | Satisfactory response | 93.75% (15/16 patients) | |
| Second-Trimester Uterine Evacuation | 51 patients | (15S)-15-methyl-prostaglandin F2alpha | Single 2.5 mg intra-amniotic injection | Successful fetal evacuation at 24 hours | 88% |
Signaling Pathways and Mechanism of Action
This compound, as an analog of PGE1, is understood to exert its effects through the Prostaglandin E (EP) receptor family, which consists of four G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4). The activation of these receptors triggers distinct downstream signaling cascades.
Caption: Signaling pathways of this compound via EP receptors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Myometrial Contractility Assay
This protocol outlines the measurement of myometrial tissue contractility in response to this compound using an organ bath system.[2][6][7]
1. Tissue Preparation:
-
Obtain fresh human myometrial biopsies from consenting patients undergoing cesarean section.
-
Immediately place the tissue in cold, oxygenated Physiological Salt Solution (PSS) with the following composition (in mM): 154 NaCl, 5.6 KCl, 1.2 MgSO₄, 7.8 glucose, 10.9 HEPES, and 2.0 CaCl₂.
-
Under a dissecting microscope, carefully dissect longitudinal myometrial strips (approximately 2 mm x 10 mm).
-
Store the prepared strips in oxygenated PSS at 4°C until use.
2. Organ Bath Setup:
-
Mount the myometrial strips in a 1 mL organ bath chamber containing PSS maintained at 37°C.
-
Continuously bubble the PSS with 95% O₂ and 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Allow the tissue to equilibrate for 2-3 hours under a set tension until spontaneous contractions stabilize.
3. Experimental Procedure:
-
Record baseline contractile activity (frequency, amplitude, and duration).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in PSS.
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Record the contractile response at each concentration for a defined period.
4. Data Analysis:
-
Measure the amplitude, frequency, and area under the curve of contractions.
-
Normalize the data to the baseline activity.
-
Construct concentration-response curves and calculate parameters such as EC₅₀.
Caption: Workflow for in vitro myometrial contractility assay.
In Vitro Anti-Inflammatory Macrophage Assay
This protocol describes a method to assess the anti-inflammatory properties of this compound by measuring its effect on prostaglandin release from macrophages.[8][9][10]
1. Cell Culture:
-
Culture a mouse macrophage cell line (e.g., J774A.1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Expand the cells as an adherent monolayer on petri dishes.
2. Macrophage Stimulation:
-
Harvest the macrophages without the use of enzymes.
-
Stimulate the macrophages in suspension with lipopolysaccharide (LPS) to induce an inflammatory response.
3. Experimental Procedure:
-
Seed the LPS-stimulated macrophages into 12-well cell culture plates.
-
Add varying concentrations of this compound to the wells.
-
Include positive (e.g., a known anti-inflammatory drug) and negative (vehicle) controls.
-
Incubate the plates for 16-18 hours.
4. Measurement of Inflammatory Mediators:
-
Harvest the conditioned medium from each well.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in the medium using Enzyme-Linked Immunosorbent Assays (ELISA).
-
The release of prostaglandins (B1171923) (e.g., PGE2) can also be quantified using a specific ELISA kit.
5. Data Analysis:
-
Calculate the percentage inhibition of pro-inflammatory mediator release for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC₅₀ value for the inhibition of each mediator.
In Vitro Neutrophil Chemotaxis Assay
This protocol details a method to evaluate the effect of this compound on neutrophil migration.[3][11]
1. Neutrophil Isolation:
-
Isolate human neutrophils from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Check the purity and viability of the isolated neutrophils.
2. Chemotaxis Assay Setup (Boyden Chamber):
-
Use a 96-well Boyden chamber with a permeable membrane (e.g., 5.0 µm pore size).
-
Add a known chemoattractant (e.g., IL-8) to the lower chamber.
-
In the upper chamber, seed the isolated neutrophils in a serum-free medium.
-
Add different concentrations of this compound to the upper chamber along with the neutrophils.
3. Incubation and Measurement:
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO₂ to allow for neutrophil migration.
-
After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by measuring ATP levels using a luminescent-based assay or by cell counting.
4. Data Analysis:
-
Calculate the percentage of neutrophil migration in the presence of this compound relative to the control (chemoattractant alone).
-
Determine the inhibitory effect of this compound on neutrophil chemotaxis.
Conclusion
The compiled data and protocols in this guide demonstrate the multifaceted biological activities of this compound. In vitro studies confirm its direct effects on uterine smooth muscle and inflammatory cells, while in vivo clinical data establish its efficacy as a therapeutic agent in obstetrics. The detailed signaling pathways and experimental methodologies provide a solid foundation for future research aimed at further elucidating its mechanism of action and exploring new therapeutic applications. This guide serves as a critical resource for scientists and clinicians working to advance our understanding and utilization of this important prostaglandin analog.
References
- 1. Local administration of prostaglandin E2 for cervical ripening and labor induction: the appropriate route and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin production by macrophages and the effect of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Prostaglandin release from macrophages: an assay system for anti-inflammatory drugs in vitro [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage Inflammatory Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for 15-Methylprostaglandin E1
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling of 15-Methylprostaglandin E1, a potent synthetic analog of Prostaglandin E1. Adherence to these protocols is mandatory to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment. The following procedures detail the necessary personal protective equipment (PPE), operational handling, and disposal plans to minimize risk and ensure regulatory compliance.
Personal Protective Equipment (PPE) Requirements
The handling of this compound necessitates stringent adherence to PPE protocols to prevent dermal, ocular, and respiratory exposure. Given its classification and potential hazards, including reproductive toxicity, the following PPE is required.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents direct skin contact. Double-gloving provides an additional barrier against potential contamination. Change gloves immediately if contaminated, torn, or punctured.[1] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Provides a full barrier for the face against splashes of the chemical. |
| Lab Coat/Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be required for procedures that could generate aerosols or dusts. | Protects against inhalation of the compound. The specific type of respirator should be determined by a workplace hazard assessment. |
Operational Handling and Storage
Safe and effective research necessitates meticulous handling and storage procedures to maintain the integrity of this compound and the safety of the laboratory environment.
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don the appropriate PPE before opening the package in a designated area, preferably within a chemical fume hood.
-
Verify the contents against the shipping documents.
Preparation and Use:
-
All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound to prevent cross-contamination.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow the manufacturer's specific storage temperature requirements, which are typically at -20°C.
-
Store in a designated, secure location away from incompatible materials.
Spill Management and Disposal Plan
A clear and practiced spill response and disposal plan is critical to mitigating the risks associated with accidental releases of this compound.
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or granules) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Carefully collect the absorbent material and any contaminated debris. Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.
-
Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container.
Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste. Do not dispose of this material down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Caption: Chemical Spill Response Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
